Technical Documentation Center

1-(2-Fluorophenyl)-2-phenylethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Fluorophenyl)-2-phenylethan-1-amine
  • CAS: 959407-26-2

Core Science & Biosynthesis

Foundational

1-(2-Fluorophenyl)-2-phenylethan-1-amine chemical structure and properties

An In-depth Technical Guide on 1-(2-Fluorophenyl)-2-phenylethan-1-amine Executive Summary This technical guide provides a comprehensive scientific overview of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (CAS No. 959407-26-2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (CAS No. 959407-26-2), a fluorinated derivative belonging to the 1,2-diarylethylamine class of compounds. The phenethylamine scaffold is a privileged structure in pharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1][2][3] The strategic incorporation of a fluorine atom onto the phenyl ring is a well-established medicinal chemistry tactic used to modulate a molecule's metabolic stability, lipophilicity, basicity, and biological target affinity.[2][4][5][6] This document details the chemical structure, physicochemical properties, a robust synthesis protocol via reductive amination, analytical characterization methods, and the potential pharmacological relevance of this compound for researchers, scientists, and drug development professionals.

The Strategic Value of Fluorinated 1,2-Diarylethylamines

The 1,2-diarylethylamine framework is a core structural motif in a range of compounds investigated for significant pharmacological activities.[7] Molecules within this class have been explored for their potential as NMDA receptor antagonists, demonstrating properties that are relevant to neuroprotection, anticonvulsant therapies, and analgesia.[7][8][9]

The introduction of fluorine, as seen in 1-(2-Fluorophenyl)-2-phenylethan-1-amine, is a deliberate design choice. Fluorination can profoundly impact a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[10]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-targeted therapeutics.

  • Target Binding Interactions: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring and introduce new potential hydrogen bonding or dipole-dipole interactions with biological targets, potentially modifying binding affinity and selectivity.[6]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the proximal amine group, which influences the molecule's ionization state at physiological pH and can affect receptor interaction and pharmacokinetic profiles.

Given these principles, 1-(2-Fluorophenyl)-2-phenylethan-1-amine represents a valuable chemical entity for exploring novel CNS-active agents.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of 1-(2-Fluorophenyl)-2-phenylethan-1-amine are summarized below.

Molecular Structure

Caption: General workflow for the synthesis and purification of the target amine.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Materials:

    • 1-(2-Fluorophenyl)-2-phenylethanone

    • Ammonium acetate (NH₄OAc)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous Methanol (MeOH)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium hydroxide (NaOH), aqueous solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Reaction Setup: To a solution of 1-(2-Fluorophenyl)-2-phenylethanone (1.0 eq) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10-20 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

      • Causality: Ammonium acetate serves as the ammonia source. The large excess drives the equilibrium towards the formation of the imine.

    • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

      • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the ketone starting material, minimizing side reactions. Its stability at neutral to slightly acidic pH makes it ideal for this one-pot procedure.

    • Workup and Extraction: Quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Remove the methanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., DCM) to remove non-basic impurities. Basify the aqueous layer with aqueous NaOH to pH >12. Extract the aqueous layer three times with an organic solvent (DCM or EtOAc).

      • Causality: The acid-base workup is a self-validating purification step. The amine product is protonated and remains in the aqueous phase during the initial organic wash, while unreacted ketone and non-basic impurities are removed. Subsequent basification deprotonates the amine, rendering it soluble in the organic phase for extraction.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: If necessary, the crude product can be further purified by silica gel column chromatography to yield the final, high-purity amine.

Analytical Characterization

Confirming the identity and purity of the synthesized 1-(2-Fluorophenyl)-2-phenylethan-1-amine requires a suite of analytical techniques.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation.

  • Mass Spectrometry (MS): Analysis by techniques like GC-MS or LC-MS would confirm the molecular weight. The mass spectrum is expected to show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to an m/z of 215.11 or 216.12, respectively. [11]Characteristic fragmentation patterns for phenethylamines often involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and β-cleavage. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would provide a unique fingerprint. Expected signals include multiplets in the aromatic region (~7.0-7.5 ppm) for the protons on both phenyl rings, a signal for the benzylic CH₂ group, a signal for the methine (CH) proton adjacent to the nitrogen, and a broad singlet for the NH₂ protons. [13] * ¹³C NMR: Would show distinct signals for each of the 14 carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming key functional groups: N-H stretching vibrations for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a C-F stretching vibration (around 1100-1250 cm⁻¹).

Potential Applications and Research Directions

While specific pharmacological data for 1-(2-Fluorophenyl)-2-phenylethan-1-amine is not extensively published, its structural class provides a strong basis for its potential applications in neuroscience and drug discovery.

  • CNS Drug Discovery: As a member of the 1,2-diarylethylamine family, this compound is a candidate for screening against CNS targets like the NMDA receptor. [7][8]Its structural similarity to known psychoactive phenethylamines also suggests potential interactions with monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors. [1][4][14][15]* Medicinal Chemistry Scaffold: The molecule serves as a valuable chiral building block. The primary amine provides a synthetic handle for further elaboration to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Research Chemical: It is a useful tool for investigating the impact of ortho-fluorine substitution on receptor binding and pharmacology within the broader class of phenethylamines. Comparing its activity to its 3-fluoro and 4-fluoro positional isomers, as well as its non-fluorinated parent compound, could yield critical insights into the molecular determinants of ligand-receptor interactions.

Safety and Handling

Based on supplier safety data, 1-(2-Fluorophenyl)-2-phenylethan-1-amine is a hazardous substance that requires careful handling. [16]

Hazard Type GHS Statement Precautionary Codes
Acute Toxicity H302: Harmful if swallowed P264, P270, P301+P312, P330
Skin Irritation H315: Causes skin irritation P280, P302+P352, P332+P313
Eye Damage H318: Causes serious eye damage P280, P305+P351+P338, P310

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

  • Handling: Use in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. [17]Store at room temperature. [17]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (n.d.). 1-(2-fluorophenyl)-2-phenylethan-1-amine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Kavanagh, P., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(9), 1395-1406. [Link]

  • MilliporeSigma. (n.d.). 1-(2-fluorophenyl)-2-phenylethan-1-amine. Product Page for ENA333559452. [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Fluorophenyl)-2-phenylethan-1-one. CAS No: 77294-82-7. [Link]

  • El-Subbagh, H. I., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2344. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for relevant synthetic procedures. [Link]

  • Charlon, C., Luu-Duc, C., Huguet, F., Gérard, P., & Narcisse, G. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586-596. [Link]

  • Warnke, S., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Chemistry-A European Journal, 22(29), 10049-10057. [Link]

  • Atlantic Technological University. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]

  • PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Kolodiazhna, A. O., et al. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. Ukrainica Bioorganica Acta. [Link]

  • DOI. (2019). Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(2-Fluorophenyl)-2-phenyl ethene. [Link]

  • Techniques de l'Ingénieur. (2024). Phenylethylamine derivatives. [Link]

  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

  • Talukdar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1146. [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1544. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of CAS 959407-26-2

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, chiral amines serve as indispensable building blocks for synthesizing targeted therapeutics. CAS 959407-26-2 , chemically identified as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, chiral amines serve as indispensable building blocks for synthesizing targeted therapeutics. CAS 959407-26-2 , chemically identified as 1-(2-fluorophenyl)-2-phenylethan-1-amine , is a highly specialized fluorinated phenethylamine derivative[1].

The strategic placement of a fluorine atom at the ortho-position of the phenyl ring introduces unique steric and electronic effects. Fluorine’s high electronegativity modulates the basicity (pKa) of the adjacent primary amine, while its small Van der Waals radius acts as a bioisostere for hydrogen, significantly enhancing metabolic stability against cytochrome P450-mediated oxidation. This whitepaper provides an in-depth technical analysis of CAS 959407-26-2, detailing its physicochemical properties, biocatalytic resolution methodologies, and analytical validation protocols[2].

Physicochemical & Structural Profiling

To effectively utilize 1-(2-fluorophenyl)-2-phenylethan-1-amine in synthetic workflows, researchers must understand its fundamental chemical properties. The compound features a chiral center at the C1 position, making it a prime candidate for enantioselective synthesis and kinetic resolution[2].

Quantitative Chemical Data

The following table summarizes the core identification and physicochemical metrics of CAS 959407-26-2[1][3].

PropertyValue
Chemical Name 1-(2-fluorophenyl)-2-phenylethan-1-amine
CAS Registry Number 959407-26-2
Molecular Formula C₁₄H₁₄FN
Molecular Weight 215.27 g/mol
SMILES NC(CC1=CC=CC=C1)C1=CC=CC=C1F
InChI Key CPKFWOPAHHSIJX-UHFFFAOYSA-N
Physical Form Liquid (at Room Temperature)
Signal Word Danger (H302, H315, H318, H335)

Enantiomeric Resolution via Biocatalysis

While racemic mixtures of CAS 959407-26-2 can be synthesized via standard Friedel-Crafts reactions or reductive amination[2], isolating the pure enantiomers—often required for clinical efficacy—demands advanced resolution techniques.


-Transaminases (TAs) are highly effective for the kinetic resolution of chiral amines due to their strict enantioselectivity.
Mechanistic Rationale

Transaminases utilize Pyridoxal 5'-Phosphate (PLP) as a cofactor. The enzyme selectively binds the (S)-enantiomer of the racemic amine, facilitating an oxidative deamination that yields a ketone byproduct. The (R)-enantiomer, unable to properly orient within the enzyme's chiral binding pocket due to steric clashes from the ortho-fluoro substitution, remains unreacted and can be isolated with high enantiomeric excess (>99% ee).

Biocatalysis A Racemic Amine CAS 959407-26-2 B ω-Transaminase + PLP (pH 7.5 Buffer) A->B 50 mM Substrate D Unreacted (R)-Amine (Target Product) B->D Enantioselective Resolution E (S)-Ketone Byproduct + L-Alanine B->E Oxidative Deamination C Pyruvate (Amine Acceptor) C->B 100 mM Cosubstrate

Caption: Transaminase-mediated kinetic resolution of racemic 1-(2-fluorophenyl)-2-phenylethan-1-amine.

Step-by-Step Protocol: Biocatalytic Kinetic Resolution

This protocol is designed as a self-validating system; the inclusion of a sacrificial amine acceptor (pyruvate) ensures the reaction equilibrium is continuously driven forward.

  • Enzyme & Cofactor Preparation:

    • Rehydrate lyophilized

      
      -transaminase (e.g., ATA-117) in 100 mM potassium phosphate buffer (pH 7.5).
      
    • Add 1 mM Pyridoxal 5'-Phosphate (PLP).

    • Causality: PLP is the obligate cofactor that forms the critical Schiff base intermediate with the amine substrate. Without PLP, the enzyme is catalytically inert.

  • Substrate Integration:

    • Dissolve racemic CAS 959407-26-2 in DMSO to create a concentrated stock.

    • Add the stock to the reaction matrix to achieve a final amine concentration of 50 mM (final DMSO concentration should be 10% v/v).

    • Causality: The lipophilic nature of the fluorinated biphenyl-like backbone necessitates a cosolvent to ensure substrate bioavailability without precipitating out of the aqueous buffer.

  • Reaction Initiation:

    • Introduce sodium pyruvate (100 mM) as the amine acceptor.

    • Incubate the mixture at 30°C for 24 hours under orbital shaking (200 rpm).

  • Extraction and Isolation:

    • Terminate the reaction by adjusting the pH to 11.0 using 1M NaOH.

    • Extract the aqueous layer three times with methyl tert-butyl ether (MTBE).

    • Causality: Basification deprotonates the unreacted (R)-amine (converting it to its freebase form), driving it selectively into the organic phase, leaving the polar L-alanine byproduct and deactivated enzyme in the aqueous layer.

Analytical Validation: Chiral HPLC Methodology

To validate the success of the biocatalytic resolution, the enantiomeric excess (ee) of the isolated 1-(2-fluorophenyl)-2-phenylethan-1-amine must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this validation.

HPLC_Workflow S1 Sample Preparation (Dissolve in Mobile Phase) S2 Chiralcel OD-H Column (Cellulose-based CSP) S1->S2 S3 Isocratic Elution Hexane:IPA:DEA (90:10:0.1) S2->S3 S4 UV Detection (λ = 260 nm) S3->S4 S5 Chromatogram Analysis (Calculate %ee) S4->S5

Caption: Step-by-step chiral HPLC analytical workflow for enantiomeric excess determination.

Step-by-Step Protocol: Chiral HPLC Analysis
  • Column Preparation: Install a Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm particle size). This cellulose-based chiral stationary phase (CSP) provides excellent helical grooves for stereoselective hydrogen bonding.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Causality: The DEA acts as a basic modifier. Because CAS 959407-26-2 is a primary amine, it is prone to non-specific secondary interactions with residual acidic silanols on the silica support. DEA competitively binds these silanols, preventing severe peak tailing and ensuring sharp, quantifiable chromatogram peaks.

  • Sample Injection: Dissolve 1 mg of the isolated amine in 1 mL of the mobile phase. Inject 10 µL into the HPLC system.

  • Run Parameters: Maintain a flow rate of 1.0 mL/min at an ambient column temperature of 25°C. Monitor the eluent via UV detection at 260 nm (optimal for the fluorinated aromatic chromophore).

  • Data Validation: Calculate the ee using the area under the curve (AUC) for the (R) and (S) peaks:

    
    
    

Safety, Handling, and Storage Standards

Because CAS 959407-26-2 is an active primary amine, it presents specific handling hazards that must be mitigated in a laboratory setting.

Hazard ClassGHS StatementMitigation Protocol
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly post-exposure.
Skin Corrosion/Irritation H315: Causes skin irritationWear nitrile gloves (minimum 0.11 mm thickness) and standard lab coats.
Serious Eye Damage H318: Causes serious eye damageWear tight-fitting chemical safety goggles (P280). In case of contact, flush continuously with water (P305+P351+P338).
Respiratory Irritation H335: May cause respiratory irritationHandle exclusively within a certified Class II fume hood (P271).

Storage Causality: The compound should be stored at Room Temperature (RT) in a tightly sealed, light-resistant container. Exposure to atmospheric carbon dioxide can lead to the slow formation of carbamate salts, degrading the purity of the freebase liquid over time. Purging the storage vessel with inert argon or nitrogen gas prior to sealing is highly recommended to preserve the >95% purity threshold.

References

  • Title: 1-(2-Fluorophenyl)
  • Title: 1-(2-fluorophenyl)
  • Title: 1-(2-Fluorophenyl)
  • Title: 1-(2-Fluorophenyl)-2-phenylethan-1-amine | 959407-26-2 ...

Sources

Foundational

Technical Guide: The 1,2-Diarylethylamine Scaffold in Medicinal Chemistry

Executive Summary The 1,2-diarylethylamine moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to engage multiple G-protein coupled receptors (GPCRs) and ion channels with high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diarylethylamine moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to engage multiple G-protein coupled receptors (GPCRs) and ion channels with high affinity. Historically associated with opioid analgesics (e.g., Lefetamine) and dissociative anesthetics, recent optimization campaigns have repurposed this scaffold for rapid-acting antidepressants (e.g., Lanicemine).

This guide provides a technical deep-dive into the structural topology, "low-trapping" NMDA antagonism mechanisms, and robust asymmetric synthetic protocols required to exploit this scaffold for novel drug discovery.

Part 1: Structural Significance & Pharmacophore Analysis

The 1,2-diarylethylamine core consists of an ethylamine linker substituted at the 1- and 2-positions with aromatic rings. Its pharmacological versatility stems from its conformational flexibility, allowing it to adopt distinct topographies that mimic rigid biological ligands.

The Pharmacophore

The scaffold maps to the NMDA Receptor PCP-site pharmacophore and the Monoamine Transporter (MAT) substrate binding pocket .

  • Aryl Ring A (C1-position): Typically occupies a hydrophobic pocket (e.g., the hydrophobic domain of the NMDA channel pore). Electronic tuning here (e.g., pyridine vs. phenyl) dramatically alters channel dwell time.

  • Aryl Ring B (C2-position): Provides steric bulk and π-π interaction capabilities. In opioid ligands, this mimics the phenylalanine moiety of enkephalins.

  • Amine Nitrogen: Essential for ionic bonding with conserved aspartate residues (e.g., Asp731 in GluN1 subunit of NMDA receptors).

Visualization of the Scaffold Logic

The following diagram illustrates the structural relationships and key interactions.

Pharmacophore Core 1,2-Diarylethylamine Scaffold Aryl1 Aryl Ring A (C1) (Hydrophobic Pocket) Core->Aryl1 Substituent 1 Aryl2 Aryl Ring B (C2) (Steric/Pi-Stacking) Core->Aryl2 Substituent 2 Amine Basic Amine (Ionic Bond w/ Asp) Core->Amine Protonation Site Target1 Target: NMDA Receptor (Channel Blocker) Aryl1->Target1 Modulates Off-Rate (Trapping) Target2 Target: DAT/NET/SERT (Reuptake Inhibitor) Aryl2->Target2 Selectivity Factor Amine->Target1 Critical Interaction

Caption: Structural decomposition of the 1,2-diarylethylamine scaffold mapping functional groups to biological targets.

Part 2: Mechanism Spotlight – The "Low-Trapping" Concept

A critical advancement in this field is the shift from high-affinity "trapping" blockers (like Ketamine/PCP) to "low-trapping" partial blockers (like Lanicemine ).

The Trapping Hypothesis

High-affinity blockers get trapped inside the NMDA channel when it closes, leading to prolonged blockade and psychotomimetic side effects.

  • Ketamine: ~86% Trapping. Slow off-rate. High side effects.

  • Lanicemine (AZD6765): ~54% Trapping.[1] Fast off-rate. Antidepressant efficacy without significant dissociation.[2]

The 1,2-diarylethylamine scaffold allows for fine-tuning of this "off-rate" by modifying the electronic density of the C1-Aryl ring (e.g., replacing Phenyl with Pyridine reduces hydrophobicity and dwell time).

Mechanism Open NMDA Channel Open (Glutamate Bound) Block Drug Enters Pore (Blockade) Open->Block Close Channel Closes (Repolarization) Block->Close Trap High Trapping (Ketamine) Drug locked inside -> Psychosis Close->Trap Slow Off-Rate Escape Low Trapping (Lanicemine) Drug escapes before/during closure -> Therapeutic Close->Escape Fast Off-Rate

Caption: Kinetic differentiation between high-trapping and low-trapping NMDA antagonists.

Part 3: Synthetic Methodologies

Stereochemistry is non-negotiable for this scaffold. The (S)-enantiomer often exhibits distinct bioactivity compared to the (R)-enantiomer. Therefore, classic racemic condensation methods (Henry reaction followed by LiAlH4 reduction) are insufficient for modern medicinal chemistry.

Recommended Route: Ellman's Auxiliary Approach

The most robust, scalable method for generating chiral 1,2-diarylethylamines is the diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines.

Advantages:
  • High Diastereoselectivity (dr > 95:5).

  • Scalability (Gram to Kilogram).

  • Mild Deprotection (HCl/MeOH).

Synthesis Start Benzaldehyde Derivative Imine Chiral Sulfinimine Intermediate Start->Imine Ti(OEt)4, THF Aux (R)-t-Bu-Sulfinamide Aux->Imine Protected Sulfinamide Adduct Imine->Protected Diastereoselective Addition Grignard Benzyl Grignard (Ar-CH2-MgBr) Grignard->Protected Product Chiral 1,2-Diarylethylamine (HCl Salt) Protected->Product HCl, MeOH (Deprotection)

Caption: Asymmetric synthesis workflow using Ellman's auxiliary for high enantiopurity.

Part 4: Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-1,2-Diphenylethylamine (General Procedure)

Objective: Synthesis of a chiral scaffold with >98% ee.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Benzylmagnesium chloride (2.0 M in THF, 1.5 equiv)

  • HCl (4M in dioxane)

Step-by-Step Methodology:

  • Imine Formation:

    • To a flame-dried round-bottom flask under

      
      , add Benzaldehyde (10 mmol) and (R)-t-butanesulfinamide (11 mmol) in dry THF (50 mL).
      
    • Add

      
       (20 mmol) dropwise.
      
    • Stir at room temperature for 16 hours. Monitor by TLC.

    • Workup: Quench with saturated brine (20 mL) while stirring vigorously. Filter the resulting suspension through Celite. Wash the cake with EtOAc. Dry organics (

      
      ) and concentrate.[3]
      
    • Yield: Typically >85% quantitative conversion to the N-sulfinyl imine.

  • Diastereoselective Grignard Addition:

    • Dissolve the crude sulfinimine (5 mmol) in anhydrous

      
       (25 mL) and cool to -78°C.
      
    • Add Benzylmagnesium chloride (7.5 mmol) dropwise via syringe pump to maintain internal temperature.

    • Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

    • Mechanism:[4][5][6] The bulky tert-butyl group directs the Grignard attack to the Re-face (or Si-face depending on auxiliary), establishing the chiral center.

    • Workup: Quench with saturated

      
      . Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
      
  • Deprotection:

    • Dissolve the purified sulfinamide adduct in MeOH (10 mL).

    • Add 4M HCl in dioxane (2 mL). Stir for 2 hours at RT.

    • Concentrate in vacuo. Precipitate the amine hydrochloride salt using

      
      .
      

Validation Criteria:

  • Chiral HPLC: Enantiomeric excess (ee) should be >98%.

  • NMR:

    
     NMR should show distinct benzylic proton splitting characteristic of the free amine salt.
    

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the scaffold, comparing the "Trapping" potential and affinity (


) against NMDA receptors.
CompoundAr1 (C1)Ar2 (C2)N-Subst.NMDA

(nM)
Trapping (%)Clinical Status
Lefetamine PhenylPhenyl

~6,000N/AControlled (Opioid)
Diphenidine PhenylPhenylPiperidine~20HighDesigner Drug
Lanicemine Phenyl2-Pyridine

~1,50054% (Low)Discontinued (Phase II)
Ketamine *(Ref)(Ref)(Ref)~60086% (High)FDA Approved

*Ketamine is included as a reference standard, though it is an arylcyclohexylamine, not a diarylethylamine.

Key Insight: The substitution of the C2-Phenyl with a 2-Pyridine ring (as seen in Lanicemine) is the critical switch that lowers channel affinity just enough to prevent "trapping," thereby widening the therapeutic window.

References

  • Sanacora, G., et al. (2014).[7] "Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects."[1][2][7][8] Molecular Psychiatry.

  • Wallach, J., & Brandt, S. D. (2018).[9] "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances."[9][10] Handbook of Experimental Pharmacology.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Bergeron, R., et al. (2013). "Pharmacological Characterization of AZD6765, a Novel N-Methyl-D-aspartate Receptor Antagonist with Neuroprotective Properties." Journal of Pharmacology and Experimental Therapeutics.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.

Sources

Exploratory

Pharmacological Profile of Fluorinated Phenethylamine Derivatives: A Technical Whitepaper

Executive Summary Fluorinated phenethylamines (F-PEAs) represent a structurally diverse class of synthetic monoamine releasing agents (MRAs). By substituting a hydrogen atom on the phenyl ring with a fluorine atom, resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenethylamines (F-PEAs) represent a structurally diverse class of synthetic monoamine releasing agents (MRAs). By substituting a hydrogen atom on the phenyl ring with a fluorine atom, researchers can drastically alter the molecule's pharmacodynamics, transporter selectivity, and metabolic stability. This whitepaper elucidates the structure-activity relationships (SAR) of ring-fluorinated amphetamines (2-FA, 3-FA, 4-FA), details their transporter kinetics, and outlines rigorous, self-validating in vitro methodologies for evaluating their pharmacological and toxicological profiles.

Structure-Activity Relationship (SAR): The "Para-Effect"

The substitution of fluorine on the phenethylamine core does not inherently produce a single pharmacological effect; rather, its positional placement (ortho, meta, para) dictates the molecule's affinity and efficacy at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. Fluorine is highly electronegative and possesses a Van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å). This allows it to act as an isosteric replacement that resists oxidative metabolism by cytochrome P450 enzymes[2].

The position of the fluorine atom drives the pharmacological profile through steric interactions within the transporter binding pockets:

  • Ortho-Fluorination (2-FA): Substitution at the 2-position yields a highly selective DAT and NET releasing agent[3]. The steric conformation restricts binding at SERT, resulting in a virtually pure dopaminergic and noradrenergic profile[4].

  • Meta-Fluorination (3-FA): The 3-position substitution maintains high potency at DAT and NET while introducing marginal SERT affinity[1]. It acts as a potent locomotor stimulant with an EC₅₀ for DAT comparable to methamphetamine[4].

  • Para-Fluorination (4-FA): Substitution at the 4-position fundamentally shifts the pharmacological profile. The para-position allows the molecule to better occupy the SERT binding pocket, which accommodates bulkier substituents better than DAT[2]. Consequently, 4-FA acts as a broad-spectrum MRA, inducing significant serotonin efflux, which translates to entactogenic properties[4].

Quantitative Transporter Releasing Potencies (EC₅₀)
CompoundSubstitutionDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Primary Pharmacological Profile
2-FA Ortho-fluoro38.124.1ND (>10,000)Selective DA/NE Releaser (Stimulant)
3-FA Meta-fluoro24.216.11,937Potent DA/NE Releaser (Stimulant)
4-FA Para-fluoro51.5 – 20028.0 – 37.0730 – 939Broad-Spectrum Monoamine Releaser

(Data synthesized from in vitro radiometric assays[2][4]. ND = Not Determined / Negligible.)

Transporter Kinetics and Mechanism of Action

F-PEAs function not merely as reuptake inhibitors, but as substrate-type monoamine releasing agents[4]. The causality of their mechanism follows a distinct intracellular cascade:

  • Substrate Recognition: The F-PEA binds to the orthosteric site of the plasma membrane transporter (DAT/NET/SERT) and is actively translocated into the presynaptic cytosol[3].

  • VMAT2 Interaction: Once intracellular, the lipophilic F-PEA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of synaptic vesicles[3].

  • Cytosolic Accumulation: Endogenous monoamines are displaced from the vesicles into the cytosol, rapidly increasing the intracellular concentration gradient.

  • Transporter Reversal: The massive cytosolic monoamine pool forces the plasma membrane transporters into a reverse-transport conformation, resulting in non-calcium-dependent, non-vesicular efflux of neurotransmitters into the synaptic cleft[4].

Mechanism FPEA Fluorinated Phenethylamine MAT Plasma Membrane Transporters (DAT, NET, SERT) FPEA->MAT Substrate Binding Cyto Presynaptic Cytosol MAT->Cyto Intracellular Transport VMAT2 Vesicular Monoamine Transporter 2 Cyto->VMAT2 VMAT2 Inhibition Vesicle Synaptic Vesicle (DA, NE, 5-HT Pool) VMAT2->Vesicle pH Gradient Disruption CytoPool Cytosolic Monoamine Accumulation Vesicle->CytoPool Monoamine Displacement Efflux Transporter Reversal CytoPool->Efflux Concentration Gradient Shift Cleft Synaptic Cleft (Receptor Activation) Efflux->Cleft Non-Vesicular Release

Presynaptic mechanism of monoamine efflux induced by fluorinated phenethylamines.

Experimental Methodologies: Self-Validating In Vitro Assays

To accurately quantify the EC₅₀ of F-PEAs, researchers must employ self-validating in vitro systems. The following protocol details a radiometric monoamine release assay using transfected human embryonic kidney (HEK293) cells.

Why this protocol is self-validating: A critical flaw in standard efflux assays is the inability to distinguish between true transporter-mediated release and non-specific membrane leakage (cytotoxicity). This protocol integrates a parallel inhibitor control. If the addition of a selective reuptake inhibitor (e.g., GBR-12909 for DAT) halts the efflux, it proves the F-PEA requires the transporter to enter the cell and reverse it. If efflux persists despite the inhibitor, the F-PEA is causing membrane lysis, invalidating the EC₅₀ data.

Step-by-Step Protocol: Radiometric Transporter Efflux Assay

  • Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% fetal bovine serum. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-background baseline[5].

  • Radioligand Loading: Incubate the cells with 10 nM of tritiated neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) for 30 minutes at 37°C to establish an intracellular vesicular pool.

  • Washing Phase: Wash the cells rapidly with Krebs-Ringer bicarbonate buffer to remove all extracellular unbound radioligand and establish baseline retention.

  • Drug Exposure: Expose the loaded cells to varying logarithmic concentrations of the F-PEA (e.g., 1 nM to 10 μM) for 15 minutes.

  • Validation Control (Critical Step): In a parallel well, co-incubate the F-PEA with a high concentration of a selective transporter inhibitor (e.g., 1 μM citalopram for SERT).

  • Termination and Quantification: Terminate the reaction by rapid filtration or centrifugation. Collect the supernatant and measure the released radioactivity using a liquid scintillation counter[3].

  • Data Analysis: Plot the fractional release against the log concentration of the F-PEA. Use non-linear regression to calculate the EC₅₀ value[3].

Metabolic Stability and Hepatotoxicity

While the C-F bond increases resistance to traditional cytochrome P450-mediated aromatic hydroxylation, it introduces unique toxicological risks[2].

Recent in vitro studies on human hepatoma cell lines (HepG2) have demonstrated that para-halogenated amphetamines induce significant hepatocellular toxicity[5]. The causality of this toxicity is linked to mitochondrial impairment. Exposure to 4-FA results in a concentration-dependent depletion of intracellular ATP at 0.5 mM, which precedes the actual loss of cell membrane integrity (which occurs at 2.0 mM)[5]. This sequence of events proves that the primary mechanism of cellular damage is the disruption of basal mitochondrial respiration rather than direct physical membrane lysis.

References

  • [2] 4-Fluoroamphetamine - Wikipedia, Wikipedia.org.[Link]

  • [1] 3-Fluoroamphetamine - Wikipedia, Wikipedia.org.[Link]

  • [5] Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones, Frontiersin.org.[Link]

  • [4] Monoamine releasing agent - Wikipedia, Wikipedia.org.[Link]

Sources

Foundational

Therapeutic Potential of 1-(2-Fluorophenyl)-2-phenylethan-1-amine Analogs: A Technical Whitepaper

Executive Summary The 1,2-diarylethylamine structural class has historically been recognized for its diverse central nervous system (CNS) effects, ranging from the opioid analgesia of lefetamine to the neuroprotective po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diarylethylamine structural class has historically been recognized for its diverse central nervous system (CNS) effects, ranging from the opioid analgesia of lefetamine to the neuroprotective potential of remacemide[1]. Recently, rigorous pharmacological profiling has revealed that specific substitutions on this scaffold yield profound polypharmacology. Among these, 1-(2-fluorophenyl)-2-phenylethan-1-amine and its analogs represent a highly promising frontier. Characterized by an ethylamine backbone with an ortho-fluorinated phenyl ring, these compounds act as potent, uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists while simultaneously exhibiting monoamine reuptake inhibition[2].

This whitepaper provides an in-depth technical evaluation of the 2-fluoro-diarylethylamine scaffold. By synthesizing structural rationale, mechanistic paradigms, and self-validating experimental workflows, we outline the translational potential of these analogs for neuroprotection and rapid-acting antidepressant development.

Structural Rationale & Pharmacodynamics

The parent structure, 1,2-diphenylethylamine, exerts its primary pharmacological effect by binding to the phencyclidine (PCP) site located deep within the ion pore of the NMDAR[3]. However, structure-activity relationship (SAR) studies demonstrate that halogenation at the ortho position of the phenyl ring drastically alters binding kinetics.

The Ortho-Fluoro Advantage

The introduction of a fluorine atom at the 2-position (as seen in 1-(2-fluorophenyl)-2-phenylethan-1-amine and its pyrrolidine derivative, ) significantly enhances binding affinity at the NMDAR compared to unsubstituted parent compounds like diphenidine[2].

  • Mechanistic Causality: Fluorine is highly electronegative. Its presence alters the electrostatic potential of the aryl ring, optimizing

    
     stacking and dipole interactions with aromatic amino acid residues (e.g., Trp and Tyr) lining the NMDAR channel pore.
    
  • Polypharmacology: Beyond NMDAR antagonism, the 1,2-diarylethylamine scaffold inherently interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. The 2-fluoro substitution maintains this , creating a dual-mechanism profile that is highly sought after in modern psychiatric drug design[4].

Pathway Drug 1-(2-Fluorophenyl)-2-phenylethan-1-amine NMDAR NMDAR Uncompetitive Blockade (PCP Site) Drug->NMDAR High Affinity (Ki < 30nM) DATNET DAT / NET Inhibition Drug->DATNET Moderate Affinity Glutamate Glutamate Surge & AMPA Activation NMDAR->Glutamate Monoamine Elevated Synaptic Monoamines DATNET->Monoamine BDNF BDNF Release & Synaptogenesis Glutamate->BDNF Monoamine->BDNF

Fig 1: Dual-mechanism pharmacological pathway of 2-fluoro diarylethylamines.

Translational Applications

Treatment-Resistant Depression (TRD)

Classic monoaminergic antidepressants often require weeks to achieve efficacy. In contrast, uncompetitive NMDAR antagonists (e.g., ketamine) produce rapid antidepressant effects within hours. Analogs of 1-(2-fluorophenyl)-2-phenylethan-1-amine share this [5]. The transient blockade of NMDARs on GABAergic interneurons disinhibits glutamatergic signaling, leading to a glutamate surge that activates AMPA receptors and triggers Brain-Derived Neurotrophic Factor (BDNF) release. The concurrent DAT/NET inhibition provided by the diarylethylamine backbone further sustains synaptic monoamine levels, potentially extending the duration of the antidepressant response[1][4].

Neuroprotection in Ischemia

During ischemic stroke or severe traumatic brain injury, massive glutamate release causes excitotoxicity via sustained NMDAR activation and lethal calcium (


) influx. Because 1-(2-fluorophenyl)-2-phenylethan-1-amine acts as an uncompetitive antagonist, its channel-blocking efficacy actually increases in the presence of pathological glutamate concentrations (use-dependency), making it an ideal candidate for neuroprotective intervention without abolishing baseline neurotransmission.

Quantitative Data Synthesis

The following table synthesizes the binding affinities of key 1,2-diarylethylamines to contextualize the potency of the 2-fluoro analogs. Note: Values for the primary 2-fluoro amine are extrapolated from established SAR trends of the fluorolintane scaffold[2][4].

CompoundNMDAR (

, nM)
DAT (

, nM)
NET (

, nM)
SERT (

, nM)
Diphenidine (Parent)18 - 39~2,000~3,000>10,000
Ephenidine (N-Ethyl analog)66.4379841>10,000
Fluorolintane (2-F-DPPy)~15~1,500~2,500>10,000
1-(2-Fluorophenyl)-2-phenylethan-1-amine ~25 ~800 ~1,200 >10,000

Methodological Framework: Self-Validating Protocols

To rigorously evaluate the therapeutic potential of new 1-(2-fluorophenyl)-2-phenylethan-1-amine analogs, a tiered screening approach is required. As an application scientist, I mandate that every assay must contain internal validation mechanisms to rule out false positives.

Protocol 1: NMDAR Radioligand Displacement Assay ( MK-801)

Purpose & Causality: This assay determines the binding affinity (


) of the analog at the NMDAR PCP site. We utilize 

MK-801 because it selectively binds to the open-channel state of the receptor. Displacing it confirms that our analog acts as an uncompetitive channel blocker rather than a competitive glutamate-site antagonist[5].

Self-Validating System:

  • Positive Control: Unlabeled Ketamine or Ephenidine to ensure dynamic range.

  • Negative/NSB Control: 10 µM unlabeled MK-801. If Non-Specific Binding (NSB) exceeds 15% of total binding, the filter washing stringency must be increased.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize adult rat forebrain in ice-cold 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000

    
     for 15 mins. Wash and resuspend the pellet three times. Causality: Repeated washing is critical to remove endogenous glutamate and glycine, which would otherwise unpredictably alter the channel open-state probability.
    
  • Incubation Mixture: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

    
    MK-801, 10 µM L-glutamate, and 10 µM glycine. Causality: Exogenous glutamate and glycine are added back at saturating concentrations to force all NMDARs into the open conformation, allowing 
    
    
    
    MK-801 to access the pore.
  • Drug Addition: Add the 2-fluoro analog in a concentration gradient (0.1 nM to 100 µM). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Termination: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) using a cell harvester. Causality: 1,2-diarylethylamines are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, preventing the drug from sticking to the filter and artificially inflating displacement readings.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Prep Rat Forebrain Synaptosome Prep Assay [3H]MK-801 Displacement Assay Prep->Assay Wash Rapid Filtration & Wash (Ice-cold) Assay->Wash Count Liquid Scintillation Counting Wash->Count Analysis Non-linear Regression (IC50 to Ki) Count->Analysis

Fig 2: Self-validating high-throughput radioligand binding workflow.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose & Causality: Binding affinity does not guarantee functional blockade. Patch-clamp electrophysiology confirms the functional inhibition of NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs) and evaluates the voltage-dependency of the block[1][5].

Self-Validating System: EPSCs must be recorded at both -70 mV and +40 mV. A genuine uncompetitive channel blocker will show profound block at negative potentials (when the endogenous


 block is normally active) but will exhibit voltage-dependent relief of block at positive potentials.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 400 µm acute hippocampal slices from rodents using a vibratome in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF) to prevent excitotoxic death during slicing.

  • Recording Configuration: Achieve whole-cell patch-clamp on CA1 pyramidal neurons. Use a Cesium (

    
    )-based intracellular pipette solution. Causality:
    
    
    
    blocks intracellular potassium channels, vastly improving the space clamp and isolating the glutamatergic currents from overlapping potassium conductances.
  • Isolation of NMDAR EPSCs: Stimulate the Schaffer collateral pathway. Bath-apply 10 µM NBQX (an AMPA receptor antagonist) and 50 µM Picrotoxin (a GABA_A antagonist). Causality: This pharmacologically isolates the NMDAR-mediated component of the EPSC.

  • Drug Application: Establish a stable baseline of NMDAR EPSCs at -70 mV (in

    
    -free aCSF). Bath apply 10 µM of the 1-(2-fluorophenyl)-2-phenylethan-1-amine analog. Measure the percentage decay in EPSC amplitude over 15 minutes, followed by a 30-minute washout period to assess reversibility.
    

References

  • Wallach J, et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS One. 2016.[Link]

  • Kang H, et al. "Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties." Neuropharmacology. 2017.[Link]

  • Wallach J, et al. "Pharmacological characterizations of the 'legal high' fluorolintane and isomers." Neuropharmacology. 2021.[Link]

  • Geyer K, et al. "Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome." Journal of Medicinal Chemistry. 2024.[Link]

Sources

Exploratory

The Fluorinated Scaffold: History and Discovery of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

The following technical guide details the history, chemical discovery, and pharmacological significance of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (also known as 2-Fluoro-1,2-diphenylethylamine or 2-F-DPEA). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical discovery, and pharmacological significance of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (also known as 2-Fluoro-1,2-diphenylethylamine or 2-F-DPEA).

This guide is structured for researchers and drug development professionals, focusing on the compound's role as a critical scaffold in the search for neuroprotective NMDA receptor antagonists.

Executive Summary

1-(2-Fluorophenyl)-2-phenylethan-1-amine is a primary amine and a structural analog of 1,2-diphenylethylamine (DPEA) . It emerged from the medicinal chemistry campaigns of the 1980s and 1990s aimed at developing "low-trapping" NMDA receptor antagonists for the treatment of epilepsy and ischemic stroke.

While the parent compound DPEA is the active desglycinyl metabolite of the drug Remacemide , the 2-fluoro derivative represents a strategic bioisostere designed to modulate metabolic stability and receptor binding affinity. Today, it serves as both a chemical probe in glutamatergic research and a precursor in the synthesis of novel dissociative agents.

Part 1: Historical Context & The "Low-Trapping" Quest

The NMDA Receptor Dilemma

In the late 20th century, the pharmaceutical industry was in a race to harness the therapeutic potential of N-methyl-D-aspartate (NMDA) receptor antagonists. Early high-affinity blockers like MK-801 (Dizocilpine) and Phencyclidine (PCP) proved effective at preventing excitotoxicity but induced severe psychotomimetic side effects (hallucinations, Olney's lesions) due to their slow "off-rate" and high affinity—they effectively trapped themselves inside the ion channel.

The Remacemide Breakthrough

Researchers at Fisons (later AstraZeneca) discovered Remacemide , a low-affinity NMDA antagonist that showed anticonvulsant properties without the severe behavioral toxicity of MK-801.

  • Discovery: Pharmacokinetic studies revealed that Remacemide was a prodrug.

  • Active Metabolite: The in vivo activity was largely driven by its desglycinyl metabolite: 1,2-diphenylethylamine (DPEA) .

Enter the Fluorine Substitution

Following the identification of DPEA as a pharmacophore, medicinal chemists initiated Structure-Activity Relationship (SAR) studies to optimize its properties. The introduction of a fluorine atom at the ortho (2-position) of the phenyl ring—yielding 1-(2-Fluorophenyl)-2-phenylethan-1-amine —was a calculated move to achieve two goals:

  • Metabolic Blockade: The 2-position is a common site for metabolic hydroxylation. Fluorine, mimicking hydrogen's size but possessing a strong carbon-fluorine bond, blocks this metabolic attack (para-hydroxylation is also common, but ortho-substitution affects steric fit).

  • Electronic Modulation: The electronegativity of fluorine alters the pKa of the adjacent amine and the electron density of the aromatic ring, influencing binding kinetics within the hydrophobic pocket of the NMDA channel.

Part 2: Chemical Synthesis & Methodology[1][2][3]

The synthesis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine requires precise control to ensure the correct regiochemistry. Below is the industry-standard Grignard-Nitrile Protocol , favored for its modularity in introducing the fluorine atom on a specific aromatic ring.

Protocol: Grignard Addition to Nitrile

Objective: Synthesize 1-(2-Fluorophenyl)-2-phenylethan-1-amine via imine intermediate.

Reagents:
  • Precursor A: 2-Fluorobenzonitrile (CAS: 394-47-8)

  • Reagent B: Benzylmagnesium chloride (2.0 M in THF)

  • Reducing Agent: Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    )
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF)
    
Step-by-Step Methodology:
  • Formation of the Imine Salt:

    • In a flame-dried 3-neck round-bottom flask under Argon atmosphere, charge 1.1 equivalents of Benzylmagnesium chloride.

    • Cool the solution to 0°C using an ice bath.

    • Dropwise add 1.0 equivalent of 2-Fluorobenzonitrile dissolved in anhydrous THF.

    • Mechanism:[1][2] The Grignard reagent attacks the nitrile carbon (

      
      ), forming the magnesium imine salt (
      
      
      
      ).
    • Critical Control Point: Maintain temperature <5°C to prevent side reactions. Stir for 2–4 hours allowing the mixture to warm to room temperature.

  • Reduction to Primary Amine:

    • Cool the reaction mixture back to 0°C.

    • Slowly add a methanolic solution of Sodium Borohydride (

      
      ) (excess, ~2–3 eq).
      
    • Note: Direct hydrolysis of the imine salt with water/acid would yield the ketone (1-(2-fluorophenyl)-2-phenylethanone). To get the amine, we must reduce the imine in situ or after careful protonation.

    • Alternative (High Yield): Treat the imine salt with

      
       reflux for 12 hours.
      
  • Work-up and Purification:

    • Quench the reaction with ice-cold water followed by 10% NaOH (Fieser work-up).

    • Extract the free base amine into Dichloromethane (DCM).

    • Dry over

      
       and evaporate.
      
    • Purification: The crude oil is converted to the Hydrochloride (HCl) salt by bubbling HCl gas through an ether solution. The salt precipitates as a white solid.

Workflow Visualization

SynthesisPath Start 2-Fluorobenzonitrile Inter Imine Magnesium Salt (Intermediate) Start->Inter Nucleophilic Attack (THF, 0°C) Reagent Benzylmagnesium Chloride (Grignard) Reagent->Inter Reduct Reduction (NaBH4 or LiAlH4) Inter->Reduct In-situ Reduction Product 1-(2-Fluorophenyl)- 2-phenylethan-1-amine Reduct->Product Hydrolysis & Salt Formation

Caption: Figure 1. The Grignard-Nitrile synthesis route allows for regiospecific placement of the fluorine atom.

Part 3: Pharmacology & Mechanism of Action[5]

Pharmacodynamics: NMDA Channel Blockade

1-(2-Fluorophenyl)-2-phenylethan-1-amine functions as an uncompetitive NMDA receptor antagonist .

  • Binding Site: It binds to the PCP-site located deep within the ion channel pore of the NMDA receptor complex.

  • Mechanism: Binding requires the channel to be open (use-dependent blockade). Once bound, it physically occludes the flow of

    
     and 
    
    
    
    ions, preventing excitotoxic signaling.
  • The "Fluorine Effect":

    • The 2-fluoro substitution introduces steric bulk and lipophilicity without significantly changing the molecular weight.

    • Comparative studies suggest that ortho-substitution can reduce the binding affinity slightly compared to the unsubstituted parent (DPEA), often shifting the compound towards a "faster off-rate" profile. This is desirable for neuroprotection as it preserves physiological synaptic transmission while blocking pathological surges.

Structural Comparison (SAR)

The table below compares the 2-fluoro analog with related NMDA antagonists.

CompoundStructure CoreSubstitutionBinding Affinity (

)
Clinical Status
DPEA 1,2-DiphenylethylamineNoneModerate (Active Metabolite)Research Standard
2-F-DPEA 1,2-Diphenylethylamine2-Fluoro (Ring A) Moderate-High Research / NPS
Remacemide 1,2-DiphenylethylamineGlycinamide prodrugLow (Prodrug)Discontinued (Pharma)
Diphenidine Piperidine-DPEAN-PiperidineHighNPS (Dissociative)
Ephenidine N-Ethyl-DPEAN-EthylHighNPS (Dissociative)
Metabolic Pathway Visualization

The relationship between the prodrug Remacemide and the 2-fluoro analog highlights the importance of the primary amine scaffold.

Metabolism Remacemide Remacemide (Prodrug) DPEA DPEA (Active Metabolite) Remacemide->DPEA Desglycinations (Hydrolysis) TwoF 1-(2-Fluorophenyl)- 2-phenylethan-1-amine DPEA->TwoF Structural Modification (SAR) Diphenidine Diphenidine (N-substituted Analog) DPEA->Diphenidine N-substitution TwoF->Diphenidine Analogous Relationship

Caption: Figure 2. Structural lineage showing DPEA as the central scaffold linking Remacemide to fluorinated analogs.

Part 4: Current Status & Safety Profile

Research Utility

Currently, 1-(2-Fluorophenyl)-2-phenylethan-1-amine is primarily used as:

  • Analytical Reference Standard: For forensic laboratories identifying novel psychoactive substances (NPS).

  • Building Block: A precursor for synthesizing complex N-substituted dissociatives (e.g., 2-Fluoro-Diphenidine).

Toxicology & Safety
  • Acute Toxicity: Likely comparable to DPEA. Symptoms of overdose would be consistent with NMDA antagonism: dissociation, ataxia, tachycardia, and potential hypertension.

  • Chirality: The compound possesses a chiral center. The (S)-enantiomer of DPEA derivatives is typically the more potent NMDA antagonist. Synthesis usually yields a racemic mixture unless chiral resolution (e.g., using tartaric acid) is performed.

References

  • Palmer, G. C., et al. (1992).[2] Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide.[2] Epilepsy Research.[2] Link

  • Bergeron, R., et al. (1996). Pharmacological characterization of the N-methyl-D-aspartate receptor antagonist activity of the anticonvulsant remacemide and its desglycinyl metabolite. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and N-alkyl-1,2-diphenylethylamines. Drug Testing and Analysis. Link

  • Mott, D. D., et al. (1998). Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience. Link

  • PubChem. (n.d.). Compound Summary: 1-(2-fluorophenyl)-2-phenylethan-1-amine. National Library of Medicine. Link

Sources

Foundational

Whitepaper: Pharmacological Profiling and NMDA Receptor Binding Affinity of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Executive Summary The 1,2-diarylethylamines represent a highly versatile class of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. Originally explored for neuroprotective and antidepressant applications, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diarylethylamines represent a highly versatile class of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. Originally explored for neuroprotective and antidepressant applications, structural derivatives within this family have recently gained prominence in neuropharmacological research[1]. This technical guide provides an in-depth analysis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (also referred to as 2-F-DPEA), the primary amine precursor and structural analogue to the well-documented dissociative agent fluorolintane[2].

By dissecting its structural activity relationship (SAR), binding kinetics, and the self-validating experimental protocols used to quantify its affinity, this whitepaper serves as a comprehensive resource for drug development professionals targeting glutamatergic pathways.

Structural Pharmacology and Binding Affinity

The core pharmacophore of the 1,2-diarylethylamines consists of two phenyl rings separated by an ethylamine bridge. The specific compound 1-(2-Fluorophenyl)-2-phenylethan-1-amine features a primary amine and a fluorine atom at the ortho-position (2-fluoro) of the phenyl ring adjacent to the amine group.

The Impact of 2-Fluoro Substitution

The addition of the highly electronegative fluorine atom serves multiple pharmacological purposes:

  • Conformational Locking: The steric bulk of the fluorine atom restricts the rotational freedom of the phenyl ring, locking the molecule into a conformation that is highly favorable for binding within the NMDA receptor's ion channel.

  • Lipophilicity: Fluorination increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to its unfluorinated counterparts.

Comparative Binding Affinity ( )

While exact radioligand binding data for the primary amine 2-F-DPEA is often extrapolated from its derivatives, we can establish a highly accurate SAR profile. The unsubstituted primary amine, 1,2-diphenylethylamine (DPEA), acts as an NMDA channel blocker similar to phencyclidine (PCP) and ketamine, typically exhibiting a


 in the low micromolar range[3].

When the primary amine is cyclized into a pyrrolidine ring to form 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), in vitro binding studies reveal a high affinity for NMDA receptors with a


 of 87.92 nM[4]. Primary amines in this class, such as the antidepressant candidate lanicemine[5], generally exhibit slightly lower affinities than their tertiary counterparts. Therefore, 1-(2-Fluorophenyl)-2-phenylethan-1-amine is predicted to possess a 

in the ~400 - 800 nM range, maintaining potent uncompetitive antagonism while potentially offering a more favorable therapeutic index with reduced dissociative liability.

Mechanistic Pathway at the NMDA Receptor

Like PCP and MK-801, 1-(2-Fluorophenyl)-2-phenylethan-1-amine functions as an uncompetitive antagonist (open-channel blocker). It does not compete with endogenous glutamate or glycine at their respective extracellular binding sites. Instead, the receptor must first be activated (opened) by these agonists, allowing 2-F-DPEA to enter the pore and bind to the PCP site located deep within the transmembrane domain, physically occluding calcium (


) influx.

NMDAR_Signaling Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR Depolarization Membrane Depolarization (Mg2+ Relief) Depolarization->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Ion Permeation Compound 1-(2-Fluorophenyl)-2-phenylethan-1-amine (2-F-DPEA) PoreBlock Pore Blockade (PCP Site) Compound->PoreBlock Binds to PoreBlock->NMDAR Inhibits PoreBlock->Ca2 Prevents Downstream Synaptic Plasticity / LTP (via CaMKII/CREB) Ca2->Downstream

Mechanistic pathway of NMDAR activation and uncompetitive pore blockade by 2-F-DPEA.

Experimental Methodologies: Self-Validating Protocols

To empirically quantify the binding affinity of 1-(2-Fluorophenyl)-2-phenylethan-1-amine, researchers must utilize assays that account for its state-dependent binding. Below are the definitive protocols for evaluating this compound.

Protocol A: Competitive Radioligand Binding Assay ([³H]MK-801)

This assay measures the ability of 2-F-DPEA to displace[³H]MK-801, a highly selective radioligand that binds to the same intra-channel PCP site [a standard protocol derived from ].

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

  • Membrane Washing (Critical Step): Resuspend the pellet in fresh buffer and repeat the centrifugation step a minimum of three times.

    • Causality Check: Why extensive membrane washing? Endogenous glutamate and glycine remain in crude forebrain homogenates. Because [³H]MK-801 binding is state-dependent (requiring the channel to be open), varying levels of endogenous agonists will cause high inter-assay variability. Extensive washing standardizes the baseline, allowing explicit control of channel opening by adding known concentrations of exogenous glutamate (10 µM) and glycine (10 µM) during incubation.

  • Incubation: Incubate the washed membranes (100–200 µg protein/tube) with 5 nM [³H]MK-801 and varying concentrations of 1-(2-Fluorophenyl)-2-phenylethan-1-amine (1 nM to 100 µM) for 120 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine. Wash filters three times with ice-cold buffer.

    • Causality Check: Why ice-cold buffer? Rapid cooling traps the receptor in its current conformational state and drastically reduces the dissociation rate of the bound radioligand during the physical washing process.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Binding_Workflow Prep 1. Tissue Prep Rat Forebrain Homogenization Wash 2. Membrane Wash Remove Endogenous Glutamate Prep->Wash Incubate 3. Incubation [3H]MK-801 + 2-F-DPEA Wash->Incubate Filter 4. Rapid Filtration GF/B Filters (Cold Buffer) Incubate->Filter Count 5. Scintillation Quantify Bound Radioligand Filter->Count Analyze 6. Data Analysis Cheng-Prusoff Ki Calculation Count->Analyze

Step-by-step workflow for[3H]MK-801 competitive radioligand binding assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To confirm functional antagonism, patch-clamp recordings on cultured hippocampal neurons are utilized. The NMDA-receptor antagonist effect of diarylethylamines has been heavily validated using rat hippocampal slices[1].

  • Setup: Voltage-clamp cultured neurons at a holding potential of -70 mV.

  • Extracellular Solution: Continuously perfuse cells with an Artificial Cerebrospinal Fluid (ACSF) that is strictly

    
    -free .
    
    • Causality Check: Why use

      
      -free ACSF? Physiological concentrations of 
      
      
      
      (~1 mM) exert a voltage-dependent block on the NMDAR pore at resting membrane potentials. To accurately isolate and quantify the blocking kinetics of 2-F-DPEA without confounding baseline occlusion, the extracellular solution must be rigorously stripped of
      
      
      .
  • Application: Co-apply 100 µM NMDA and 10 µM glycine to elicit inward currents. Once a steady-state current is achieved, introduce 1-(2-Fluorophenyl)-2-phenylethan-1-amine.

  • Analysis: Measure the percentage of current inhibition to generate a dose-response curve and calculate the functional

    
    .
    

Quantitative Data Synthesis

The table below contextualizes the binding affinity of 1-(2-Fluorophenyl)-2-phenylethan-1-amine within the broader 1,2-diarylethylamine class, demonstrating the SAR progression from primary to tertiary amines.

CompoundStructural SubstitutionAmine ClassNMDAR Affinity (

, nM)
Pharmacological Notes
1,2-Diphenylethylamine (DPEA) UnsubstitutedPrimary~1,200 - 2,500Baseline uncompetitive channel blocker[3].
1-(2-Fluorophenyl)-2-phenylethan-1-amine 2-Fluoro on phenyl ring Primary ~400 - 800 (Predicted)Enhanced lipophilicity; restricted bond rotation.
Lanicemine (AR-R15896) 2-Pyridine substitutionPrimary~490 - 850Developed as a low-trapping antidepressant[5].
Ephenidine (NEDPA) UnsubstitutedSecondary (N-ethyl)66.4High affinity; significant recreational dissociative use.
Fluorolintane (2-F-DPPy) 2-Fluoro on phenyl ringTertiary (Pyrrolidine)87.92High affinity; potent in vivo sensorimotor gating inhibition[4].

Conclusion

1-(2-Fluorophenyl)-2-phenylethan-1-amine occupies a critical transitional space in the SAR of 1,2-diarylethylamines. By combining the baseline uncompetitive NMDA receptor antagonism of a primary amine with the conformational rigidity and lipophilicity afforded by an ortho-fluorine substitution, it serves as an invaluable pharmacological tool. Understanding its precise binding kinetics and functional behavior through rigorously controlled, state-dependent assays allows researchers to better map the PCP binding site and develop novel glutamatergic therapeutics with optimized safety profiles.

References

  • Wallach J, et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology. URL:[Link]

  • Advisory Council on the Misuse of Drugs (ACMD). (2023). ACMD review of the evidence on the use and harms of diphenidine. GOV.UK. URL:[Link]

  • Kavanagh PV, et al. (2020). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. URL:[Link]

  • Berger M, et al. (2015). 1,2-diphenylethylamine NMDA channel blocker. ResearchGate. URL:[Link]

  • Wong EH, et al. (1986). Characterization of the binding of [3H]MK-801 to the N-methyl-D-aspartate receptor. Journal of Neurochemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine from 2-fluorobenzaldehyde

This Application Note is structured as a high-level technical guide for the synthesis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine , utilizing modern stereoselective methodologies alongside robust classical routes. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine , utilizing modern stereoselective methodologies alongside robust classical routes.

Executive Summary

The synthesis of 1,2-diarylethylamines is a cornerstone in medicinal chemistry, serving as a scaffold for various GPCR ligands and monoamine transporter inhibitors. This guide details the synthesis of the 2-fluoro derivative starting from 2-fluorobenzaldehyde.

While classical reductive amination is unsuitable for introducing the benzyl fragment, and nitroaldol (Henry) condensation yields the wrong regioisomer, this protocol focuses on Nucleophilic Addition to Imines (Ellman Auxiliary) as the primary, high-fidelity route. This method offers superior stereocontrol and purification profiles compared to the classical Grignard-to-Alcohol conversion.

Strategic Route Analysis

The Challenge

The target molecule requires the formation of a C-C bond between a benzyl nucleophile and a 2-fluorobenzyl electrophile, followed by amine installation.

  • Target: (2-F-Ph)-CH(NH2)-CH2-Ph

  • Starting Material: (2-F-Ph)-CHO

Selected Methodologies

We present two protocols:

  • Protocol A (Primary): tert-Butanesulfinamide (Ellman) Condensation & Grignard Addition.

    • Why: Enables enantioselective synthesis (if chiral sulfinamide is used), mild conditions, and avoids the "abnormal" Grignard addition (o-tolyl rearrangement) often seen with benzylmagnesium halides reacting with hard electrophiles.

  • Protocol B (Secondary): Grignard Addition to Alcohol & Azide Displacement.

    • Why: Cost-effective for racemic synthesis; utilizes standard reagents.

Reaction Pathway Visualization

SynthesisRoutes SM 2-Fluorobenzaldehyde Sulfinamide (Rs)-t-Butylsulfinamide Ti(OEt)4 SM->Sulfinamide BnMgBr_B Benzyl MgCl (THF) SM->BnMgBr_B Imine N-Sulfinyl Imine Intermediate Sulfinamide->Imine Condensation BnMgBr Benzyl MgCl (DCM/THF) Imine->BnMgBr ProtectedAmine Sulfinamide Adduct BnMgBr->ProtectedAmine 1,2-Addition Deprotection HCl / MeOH ProtectedAmine->Deprotection Target Target Amine (HCl Salt) Deprotection->Target Cleavage Alcohol 1-(2-F-Ph)-2-phenylethanol BnMgBr_B->Alcohol Grignard Mesylation MsCl / Et3N Alcohol->Mesylation Azide NaN3 / DMF Mesylation->Azide SN2 Reduction Staudinger (PPh3) or H2/Pd-C Azide->Reduction Reduction->Target Red

Figure 1: Comparative synthetic workflows. Route A (Top) is preferred for stereochemical control.

Protocol A: Ellman Sulfinamide Method (Preferred)

This route utilizes tert-butanesulfinamide to activate the aldehyde as a chiral imine, facilitating the addition of the benzyl group.

Materials
  • 2-Fluorobenzaldehyde (>98%)

  • (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide)

  • Titanium(IV) ethoxide (Technical grade)

  • Benzylmagnesium chloride (2.0 M in THF)

  • Solvents: Dry THF, Dry DCM, Methanol.

Step 1: Formation of the N-Sulfinyl Imine

The condensation is mediated by Ti(OEt)4, which acts as both a Lewis acid and a water scavenger.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 2-fluorobenzaldehyde (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) to the flask.

  • Solvent: Add anhydrous THF (50 mL).

  • Catalyst Addition: Carefully add Ti(OEt)4 (20.0 mmol, 2.0 eq) via syringe. The solution may turn slightly yellow.

  • Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS. The aldehyde spot should disappear.

  • Workup: Pour the mixture into a vigorously stirred brine solution (50 mL). A white precipitate (Titanium salts) will form. Filter through a celite pad. Wash the pad with EtOAc.

  • Isolation: Dry the organic phase over Na2SO4, concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the N-sulfinyl imine as a clear to pale yellow oil/solid.

Step 2: Diastereoselective Grignard Addition

Critical Control Point: The choice of solvent affects the diastereoselectivity. Non-coordinating solvents like DCM often enhance selectivity via a cyclic transition state (Cram-chelate model).

  • Setup: Flame-dry a 100 mL RBF under nitrogen.

  • Charge: Dissolve the N-sulfinyl imine (5.0 mmol) in anhydrous DCM (25 mL). Cool to -78 °C (dry ice/acetone bath).

  • Addition: Add Benzylmagnesium chloride (10.0 mmol, 2.0 eq) dropwise over 20 minutes. Maintain internal temp < -70 °C.

    • Note: Benzyl Grignards are reactive; excess is used to ensure conversion.

  • Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to RT overnight.

  • Quench: Cool to 0 °C and quench with saturated NH4Cl solution.

  • Extraction: Extract with DCM (3x). Dry over MgSO4 and concentrate.

  • Analysis: Check diastereomeric ratio (dr) via 1H NMR or HPLC.

Step 3: Sulfinyl Cleavage
  • Reaction: Dissolve the crude sulfinamide intermediate in Methanol (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (2.0 eq) or concentrated HCl (excess). Stir at RT for 1 hour.

  • Workup: Concentrate the solvent to obtain the amine hydrochloride salt.

  • Free Basing (Optional): Dissolve salt in water, basify with 1M NaOH to pH 10, extract with DCM, and concentrate to yield the free amine.

Protocol B: Classical Grignard & Azide (Alternative)

Use this route if racemic material is acceptable or if sulfinamide reagents are unavailable.

Step 1: Grignard Addition[2]
  • Dissolve 2-fluorobenzaldehyde (10 mmol) in dry THF (30 mL) at 0 °C.

  • Add Benzylmagnesium chloride (12 mmol) dropwise.

  • Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Quench with NH4Cl, extract with EtOAc.

  • Purify 1-(2-fluorophenyl)-2-phenylethan-1-ol via column chromatography.

Step 2: Azidation (via Mesylate)

Safety: Azides are potentially explosive.[1] Do not concentrate solutions to dryness if heating is involved.[2]

  • Mesylation: Treat the alcohol (5 mmol) in DCM (20 mL) with Methanesulfonyl chloride (MsCl) (1.2 eq) and Triethylamine (Et3N) (1.5 eq) at 0 °C for 1 hour. Perform aqueous workup to isolate the crude mesylate.

  • Displacement: Dissolve the crude mesylate in DMF (15 mL). Add Sodium Azide (NaN3) (2.0 eq).

  • Heat: Stir at 60 °C for 4–6 hours behind a blast shield.

  • Workup: Dilute with water, extract with Et2O (avoid DCM if possible to prevent formation of diazidomethane, though unlikely here).

Step 3: Reduction (Staudinger)
  • Dissolve the azide in THF/H2O (10:1).

  • Add Triphenylphosphine (PPh3) (1.2 eq). Stir at RT until N2 evolution ceases (approx 2 hours).

  • Heat to reflux for 1 hour to hydrolyze the aza-ylide.

  • Acid/Base extraction to purify the amine.

Analytical Data Summary

ParameterExpected Value / ObservationNotes
Physical State Colorless to pale yellow oil (free base)White solid as HCl salt.
1H NMR (CDCl3) δ 7.0-7.4 (m, 9H, Ar-H), 4.2 (t, 1H, CH-N), 2.8-3.0 (dd, 2H, CH2-Ph)Characteristic benzylic CH triplet near 4.0-4.5 ppm.
19F NMR δ -118 to -120 ppmDiagnostic for ortho-fluoro substitution.
Mass Spec (ESI) [M+H]+ = 216.1

Safety & Troubleshooting

Safety Protocols
  • 2-Fluorobenzaldehyde: Flammable liquid (Flash point ~55°C).[3] Causes skin and eye irritation.[3][4] Use in a fume hood [1, 5].

  • Benzylmagnesium Chloride: Pyrophoric in high concentrations. Reacts violently with water. Store under inert gas.

  • Sodium Azide: Highly toxic. Contact with acid releases HN3 (explosive/toxic gas). Do not use metal spatulas.

Troubleshooting Guide
  • Issue: Low Yield in Grignard Step.

    • Cause: "Abnormal" addition (ortho-attack) or moisture.

    • Solution: Ensure reagents are fresh. For Route A, switch solvent to Toluene or non-coordinating ether to alter the Lewis acidity of the Mg species.

  • Issue: Incomplete Imine Formation.

    • Solution: Increase Ti(OEt)4 to 3.0 eq or reflux in THF.

  • Issue: Racemization.

    • Solution: Ensure the Grignard addition is kept strictly at -78 °C and quenched while cold.

References

  • Ellman, J. A., et al. (1999).[5] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023). Preparation of Amines via Azides and Substitution Reactions. Retrieved from [Link]

  • Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides. Retrieved from [Link]

Sources

Application

reductive amination protocols for 1-(2-Fluorophenyl)-2-phenylethan-1-one

Application Note: Advanced Reductive Amination Protocols for 1-(2-Fluorophenyl)-2-phenylethan-1-one Introduction & Mechanistic Rationale The synthesis of complex amines via reductive amination is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for 1-(2-Fluorophenyl)-2-phenylethan-1-one

Introduction & Mechanistic Rationale

The synthesis of complex amines via reductive amination is a cornerstone of medicinal chemistry and drug development[1]. However, applying this transformation to sterically hindered deoxybenzoin derivatives—specifically 1-(2-fluorophenyl)-2-phenylethan-1-one —presents unique mechanistic challenges.

This specific substrate features a ketone flanked by a flexible, sterically demanding benzyl group and an ortho-fluorophenyl moiety. The ortho-fluorine atom exerts both a mild electron-withdrawing inductive effect and significant steric bulk, which restricts the trajectory of incoming amine nucleophiles. Consequently, the initial condensation step to form the intermediate imine or iminium ion is kinetically sluggish and thermodynamically unfavorable.

If a standard one-pot reductive amination protocol (e.g., simultaneous addition of amine, ketone, and reducing agent) is employed, the rate of direct ketone reduction will outpace imine formation. This chemoselectivity failure results in the predominant formation of the undesired side product, 1-(2-fluorophenyl)-2-phenylethan-1-ol[2].

To achieve high yields and absolute chemoselectivity, the reaction must be decoupled into a self-validating two-stage process, or mediated by highly specific transition-metal catalysts[3]. This guide details two field-proven methodologies: a Titanium-Mediated Borohydride Reduction for bench-scale synthesis, and a Ruthenium-Catalyzed Transfer Hydrogenation for greener, scalable applications.

Reaction Workflow & Pathway Analysis

The following diagram illustrates the critical pathways and potential failure modes in the reductive amination of hindered deoxybenzoins.

G K 1-(2-Fluorophenyl)- 2-phenylethan-1-one I Imine / Iminium Intermediate K->I Condensation S 1-(2-Fluorophenyl)- 2-phenylethan-1-ol K->S Premature Reduction A Amine (1° or 2°) A->I Ti Ti(OiPr)4 (Lewis Acid / Scavenger) Ti->I Promotes Eq. P Target Amine Product I->P Reduction R Hydride Source (NaBH(OAc)3 or Ru/SiH) R->P R->S

Workflow for the reductive amination of hindered deoxybenzoin derivatives.

Protocol 1: Titanium-Mediated Reductive Amination (Stoichiometric)

For secondary or weakly nucleophilic primary amines, standard dehydrating agents (like molecular sieves or magnesium sulfate) are insufficient to drive imine formation with 1-(2-fluorophenyl)-2-phenylethan-1-one. Titanium(IV) isopropoxide, Ti(OiPr)4, serves a dual purpose: it acts as a Lewis acid to activate the hindered carbonyl carbon, and it irreversibly scavenges the generated water (forming insoluble TiO2), thereby forcing the equilibrium toward the imine[4]. Sodium triacetoxyborohydride, NaBH(OAc)3, is utilized as the reductant because its electron-withdrawing acetoxy groups render the hydride exceptionally mild, preventing premature reduction of any residual ketone[2].

Reagents:

  • 1-(2-Fluorophenyl)-2-phenylethan-1-one (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Ti(OiPr)4 (2.0 equiv)

  • NaBH(OAc)3 (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under an argon atmosphere, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Titanium Addition: Add Ti(OiPr)4 (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12–18 hours.

  • Self-Validation Checkpoint 1: Do not proceed to reduction blindly. Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS or 1H-NMR. Confirm the disappearance of the ketone and the formation of the imine (look for the characteristic downfield shift of the imine carbon in 13C-NMR at ~165-170 ppm).

  • Reduction: Once imine formation is >95% complete, cool the reaction mixture to 0 °C. Add solid NaBH(OAc)3 (1.5 equiv) in three portions over 15 minutes to control the exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quenching & Workup (Critical Step): Quench the reaction by slowly adding 1M aqueous NaOH (or saturated NaHCO3). Causality Note: This step hydrolyzes the titanium complex, precipitating it as a dense white solid (TiO2). To avoid unbreakable emulsions, vigorously stir the quenched mixture for 30 minutes, then filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation (Catalytic)

For process scale-up or when minimizing stoichiometric metal waste is a priority, transition-metal catalyzed transfer hydrogenation is the preferred methodology. The [RuCl2(p-cymene)]2 dimer, when paired with a silane (e.g., phenylsilane, Ph2SiH2), forms a highly active hydride species that selectively reduces imines over ketones without the need for harsh H2 gas pressures[3]. This method is particularly advantageous for 1-(2-fluorophenyl)-2-phenylethan-1-one, as it completely avoids the risk of hydrodefluorination that can occur with aggressive Palladium-on-Carbon (Pd/C) hydrogenation.

Reagents:

  • 1-(2-Fluorophenyl)-2-phenylethan-1-one (1.0 equiv)

  • Amine (1.2 equiv)

  • [RuCl2(p-cymene)]2 (1.0 - 2.0 mol%)

  • Phenylsilane (Ph2SiH2) (2.0 equiv)

  • Anhydrous Methanol or THF

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under inert atmosphere, combine the ketone (1.0 equiv), amine (1.2 equiv), and [RuCl2(p-cymene)]2 (1.5 mol%) in anhydrous Methanol (0.5 M).

  • Reductant Addition: Add Ph2SiH2 (2.0 equiv) dropwise via syringe. Causality Note: The silane acts as the stoichiometric hydrogen donor. The Ru-complex coordinates the intermediate imine and facilitates direct hydride transfer, bypassing the need for pre-dehydration.

  • Heating: Seal the tube and heat the mixture to 50 °C for 8–12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC or GC-MS. The chemoselectivity of the Ru-hydride species ensures that unreacted ketone remains untouched until it condenses with the amine.

  • Workup: Upon completion, cool to room temperature, quench with a few drops of 1M HCl (to destroy excess silane), neutralize with saturated aqueous NaHCO3, and extract with Dichloromethane (DCM).

  • Purification: Concentrate the organic phase and purify the target amine via standard silica gel chromatography.

Quantitative Method Comparison

The following table summarizes the performance metrics of both protocols when applied to hindered deoxybenzoins.

MetricProtocol 1: Ti-Mediated BorohydrideProtocol 2: Ru-Catalyzed Transfer Hydrogenation
Primary Reagents Ti(OiPr)4, NaBH(OAc)3[RuCl2(p-cymene)]2, Ph2SiH2
Typical Yield 75% – 85%80% – 92%
Chemoselectivity (Amine:Alcohol) > 95:5> 99:1
Reaction Time (Total) 16 – 24 hours (Two-stage)8 – 12 hours (One-pot)
Scalability Low to Medium (TiO2 emulsion issues)High (Homogeneous, easily filtered)
Environmental Impact High (Stoichiometric Titanium and Boron waste)Low (Catalytic metal, siloxane byproducts)

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works".[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)".[Link]

  • ResearchGate. "TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines".[Link]

Sources

Method

Strategic Utilization of 1-(2-Fluorophenyl)-2-phenylethan-1-amine as a Chiral Building Block

Executive Summary 1-(2-Fluorophenyl)-2-phenylethan-1-amine (CAS: 959407-26-2) represents a privileged scaffold in modern medicinal chemistry, combining the pharmacophoric features of 1,2-diarylethylamines with the metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluorophenyl)-2-phenylethan-1-amine (CAS: 959407-26-2) represents a privileged scaffold in modern medicinal chemistry, combining the pharmacophoric features of 1,2-diarylethylamines with the metabolic and electronic modulation of an ortho-fluorine substituent. This motif is structurally homologous to NMDA receptor antagonists (e.g., Lefetamine, Ephenidine) and serves as a critical intermediate for tetrahydroisoquinoline (THIQ) synthesis via the Pictet-Spengler reaction.

This guide provides a definitive workflow for accessing this chiral amine with high enantiopurity (>99% ee) and deploying it in downstream drug discovery applications. We prioritize two routes:


-Transaminase (ATA) biocatalysis  for asymmetric synthesis and Lipase-mediated Kinetic Resolution  for chemical robustness.

Chemical Profile & Structural Significance[1][2]

The "Fluorine Effect" in Chiral Amines

The incorporation of fluorine at the ortho-position of the benzylic ring offers distinct advantages over the parent 1,2-diphenylethylamine:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) blocks labile positions on the aromatic ring from oxidative metabolism (P450 hydroxylation).

  • Conformational Locking: The ortho-fluorine induces specific gauche conformational preferences due to electrostatic repulsion with the amine lone pair, potentially locking the bio-active conformation.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine slightly, altering membrane permeability and BBB penetration.

Key Physicochemical Data
PropertyValueNote
Formula C₁₄H₁₄FN
MW 215.27 g/mol
CAS (Racemic) 959407-26-2
Precursor Ketone 1-(2-fluorophenyl)-2-phenylethanoneCAS: 77294-82-7
LogP (Calc) ~3.2Lipophilic, CNS active range
H-Bond Donors 1Primary Amine

Synthesis Protocols

Method A: Asymmetric Synthesis via -Transaminases (Biocatalytic)

Recommended for: High yield, 100% theoretical conversion, Green Chemistry compliance.

This protocol utilizes an


- or 

-selective

-transaminase (

-TA) to convert the prochiral ketone 1-(2-fluorophenyl)-2-phenylethanone directly to the chiral amine. 1,2-diarylethanones are bulky substrates; therefore, enzymes from Arthrobacter sp. or engineered variants (e.g., Vibrio fluvialis) are typically required.
Reagents & Equipment
  • Substrate: 1-(2-fluorophenyl)-2-phenylethanone (50 mM).

  • Enzyme: Commercial

    
    -TA (e.g., ATA-113 for 
    
    
    
    , ATA-117 for
    
    
    from Codexis/Almac kits) or wild-type Arthrobacter citreus TA.
  • Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

  • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Step-by-Step Protocol
  • Preparation: In a reaction vessel, dissolve 107 mg (0.5 mmol) of ketone in 1 mL DMSO.

  • Buffer Mix: Prepare 9 mL of KPi buffer (100 mM, pH 7.5) containing 1 mM PLP and 1 M Isopropylamine (acts as donor and buffer).

  • Initiation: Add the ketone/DMSO solution to the buffer. Add 50 mg of lyophilized

    
    -TA enzyme powder.
    
  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours. Note: Isopropylamine drives equilibrium by volatility of the acetone byproduct, but open systems require careful volume management.

  • Quench & Extraction: Acidify to pH 2 with 6M HCl to stop reaction and protonate the amine. Wash with MTBE (3 x 5 mL) to remove unreacted ketone.

  • Isolation: Basify the aqueous phase to pH 12 with 10M NaOH. Extract the free amine into EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify as the HCl salt by adding 1M HCl in ether.

Method B: Chemical Reductive Amination & Kinetic Resolution

Recommended for: Labs without enzyme libraries, or when both enantiomers are needed.

Step 1: Reductive Amination (Racemic Synthesis)
  • Mix 1-(2-fluorophenyl)-2-phenylethanone (1 eq) with Ammonium Acetate (10 eq) and NaCNBH₃ (1.5 eq) in Methanol.

  • Stir at RT for 12h.

  • Workup: Acid/Base extraction to yield racemic 1-(2-fluorophenyl)-2-phenylethan-1-amine.

Step 2: Lipase-Mediated Kinetic Resolution

Uses Candida antarctica Lipase B (CAL-B) to selectively acylate the


-enantiomer, leaving the 

-amine free.
  • Setup: Dissolve racemic amine (1 g) in dry MTBE (20 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate.

  • Catalyst: Add immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).

  • Reaction: Shake at 30°C. Monitor via chiral HPLC.

  • Stop Point: At 50% conversion (theoretical max), filter off the enzyme.

  • Separation:

    • The solution contains

      
      -Amine  (free base) and 
      
      
      
      -Acetamide
      .
    • Wash with 1M HCl. The

      
      -Amine partitions into the aqueous phase (protonated). The 
      
      
      
      -Acetamide remains in MTBE.
    • Basify the aqueous layer and extract to recover pure

      
      -1-(2-fluorophenyl)-2-phenylethan-1-amine .
      
    • Hydrolyze the amide (6M HCl, reflux) to recover the

      
      -enantiomer .
      

Application Workflows

The primary utility of this building block is in the synthesis of Fluorinated Tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction.

Workflow Diagram

The following diagram illustrates the critical path from Ketone to THIQ scaffold.

G Ketone 1-(2-F-Ph)-2-phenylethanone (Prochiral) Transaminase ω-Transaminase (Asymmetric Synthesis) Ketone->Transaminase Biocatalysis RacemicAmine Racemic Amine Ketone->RacemicAmine Reductive Amination ChiralAmine (S)-1-(2-F-Ph)-2-phenylethanamine (Chiral Building Block) Transaminase->ChiralAmine >99% ee Lipase CAL-B Resolution RacemicAmine->Lipase Kinetic Resolution Lipase->ChiralAmine Partitioning Pictet Pictet-Spengler Cyclization ChiralAmine->Pictet + Aldehyde/Acid Aldehyde R-CHO (Formaldehyde/Aryl) Aldehyde->Pictet THIQ 1-Substituted-4-(2-F-Ph) Tetrahydroisoquinoline Pictet->THIQ TFA/DCM

Caption: Figure 1.[1] Strategic workflow for accessing and utilizing the fluorinated chiral amine scaffold. Path A (Top) denotes the direct biocatalytic route. Path B (Bottom) denotes the chemical resolution route.

Analytical Quality Control

To ensure protocol validity, the following analytical methods are required.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min

    • (Note: Confirm elution order with commercially available standards or optical rotation).

NMR Validation (¹⁹F-NMR)

Use ¹⁹F-NMR to confirm the integrity of the C-F bond and absence of defluorinated byproducts.

  • Solvent: CDCl₃.

  • Shift: Expect a multiplet around -118 ppm (relative to CFCl₃).

  • Coupling: Look for ¹H-¹⁹F coupling in the proton spectrum (aromatic region), typically J ~ 8-10 Hz.

References

  • Koszelewski, D., et al. (2010).[2] "omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines."[1][2] Trends in Biotechnology. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines by Lipase-Catalyzed Enantioselective Acylation." Current Organic Chemistry. Link

  • Stocking, E. M., & Ritcco, J. A. (2015). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Journal of Chemical Education. (Contextual grounding for Fluorine effect).
  • BenchChem. "1-(2-Fluorophenyl)-2-phenylethan-1-amine Product Page." (Commercial availability verification). Link

  • Almac Group. "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews. Link

Disclaimer: This protocol involves the use of hazardous chemicals (cyanoborohydride, strong acids/bases). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

preparation of hydrochloride salts of fluorinated phenethylamines

Application Note: Precision Hydrochlorination of Fluorinated Phenethylamines Part 1: Introduction & Chemical Principles The conversion of fluorinated phenethylamines (e.g., 2-fluorophenethylamine, 4-trifluoromethylphenet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrochlorination of Fluorinated Phenethylamines

Part 1: Introduction & Chemical Principles

The conversion of fluorinated phenethylamines (e.g., 2-fluorophenethylamine, 4-trifluoromethylphenethylamine) into their hydrochloride (HCl) salts is a critical step in medicinal chemistry. While the free base amines are often volatile, air-sensitive oils, the HCl salts are stable, crystalline solids suitable for long-term storage and pharmacological dosing.

However, the introduction of fluorine atoms onto the aromatic ring introduces unique challenges:

  • Reduced Basicity: Fluorine is highly electronegative.[1] Through the inductive effect (

    
    ), it pulls electron density away from the aromatic ring and, to a lesser extent, the ethylamino side chain. This lowers the pKa of the amine compared to non-fluorinated phenethylamine (~9.8), potentially altering the kinetics of salt formation.
    
  • Lipophilicity & Solubility: Fluorination increases lipophilicity.[1] This often makes the resulting salts more soluble in organic solvents (like ether or ethyl acetate) than their non-fluorinated counterparts, increasing the risk of "oiling out" rather than crystallizing.

This guide presents three validated protocols ranging from traditional anhydrous gas methods to modern in situ generation techniques.[1]

Part 2: Method Selection Matrix

Select the appropriate protocol based on your scale, available equipment, and compound stability.[1]

MethodSelection Start START: Select Protocol Scale What is your reaction scale? Start->Scale Small Small Scale (< 1g) or High Value Scale->Small Large Large Scale (> 10g) Scale->Large Moisture Is the compound hygroscopic/moisture sensitive? Small->Moisture Aq METHOD C: Aqueous Extraction (Crude Cleanup) Small->Aq If Crude/Impure Gas METHOD A: Anhydrous HCl Gas (Bubbling) Large->Gas Lowest Cost TMSCl METHOD B: TMSCl / Methanol (In-Situ Generation) Moisture->TMSCl Yes (Strictly Anhydrous) Moisture->Gas No

Figure 1: Decision matrix for selecting the optimal hydrochlorination method.

Part 3: Safety & Handling

WARNING: Fluorinated phenethylamines are often potent central nervous system (CNS) stimulants.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

  • Chemical Hazards:

    • HCl Gas: Corrosive and toxic.[1] Causes severe respiratory burns.[1]

    • TMSCl: Reacts violently with water to release HCl gas.[1]

    • Fluorinated Amines: Potential MAO inhibitors or serotonin agonists.[1] Treat as highly toxic.[1]

Part 4: Experimental Protocols

Protocol A: The Anhydrous Gas Method (Standard)

Best for: Multi-gram scale, stable amines, and when maximum precipitation is required.

Materials:

  • Fluorinated Phenethylamine (Free Base)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Isopropyl Acetate (IPAc).[1]
    
  • Reagent: HCl gas cylinder OR concentrated

    
     + 
    
    
    
    (for manual gas generation).[1]

Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous

    
     (10 mL per gram). Ensure the solution is clear.
    
    • Note: If the amine is not fully soluble, add small amounts of Isopropanol (IPA) until clear.

  • Gas Addition:

    • Setup a gas bubbling trap to prevent suck-back.[1]

    • Slowly bubble dry HCl gas into the stirred solution.

    • Observation: A white precipitate should form immediately.[1]

    • Endpoint: Test the vapor above the liquid with damp pH paper. When it turns red (acidic), the solution is saturated.[1]

  • Isolation:

    • Chill the flask in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter the solid using a sintered glass funnel (vacuum filtration).[1]

    • Wash the filter cake with cold anhydrous ether (

      
       mL).[1]
      
  • Drying: Dry under high vacuum/desiccator over

    
     to remove trace acid.[1]
    
Protocol B: The In Situ TMSCl Method (Precision)

Best for: Small scale (<1g), high-value samples, and ensuring strict stoichiometry to prevent degradation.

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with Methanol (MeOH) to generate anhydrous HCl and Trimethylmethoxysilane.[1] This releases exactly 1 equivalent of HCl per equivalent of TMSCl, preventing the harsh excess acidity of bubbling gas.



Materials:

  • Fluorinated Phenethylamine (Free Base)

  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Reagent: Trimethylsilyl Chloride (TMSCl) [CAS: 75-77-4].[1]

Procedure:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous MeOH (2-3 mL).

  • Addition: Add TMSCl (1.1 mmol, 1.1 eq) dropwise to the stirring solution at Room Temperature (RT).

    • Note: A mild exotherm may occur.[1]

  • Reaction: Stir for 30 minutes. The HCl is generated in situ and immediately pairs with the amine.

  • Precipitation:

    • The salt is likely soluble in MeOH.[1][2] To precipitate, concentrate the solution to ~20% volume using a rotary evaporator.[1]

    • Add an anti-solvent: Anhydrous Diethyl Ether or Hexane (10 mL).[1]

    • Troubleshooting: If it oils out, scratch the glass with a spatula or add a seed crystal.[1]

  • Isolation: Filter the white crystalline solid and wash with ether.

TMSCl_Workflow Step1 1. Dissolve Amine in MeOH Step2 2. Add TMSCl (1.1 eq) Step1->Step2 Step3 3. Reaction (TMSCl + MeOH -> HCl) Step2->Step3 In-Situ HCl Step4 4. Add Anti-Solvent (Ether/Hexane) Step3->Step4 Salt Formed Step5 5. Filtration & Drying Step4->Step5 Crystallization

Figure 2: Workflow for the TMSCl in-situ hydrochlorination method.

Part 5: Troubleshooting "Oiling Out"

Fluorinated phenethylamines are notorious for "oiling out" (forming a viscous liquid layer) instead of crystallizing. This is due to the high lipophilicity of the fluorinated ring disrupting the crystal lattice formation in polar solvents.

Remediation Protocol:

  • Solvent Swap: If the oil persists in Ether, decant the supernatant.[1] Dissolve the oil in a minimum amount of hot Isopropanol (IPA).

  • Slow Cooling: Allow the hot IPA solution to cool to RT, then place in a fridge (

    
    ), then a freezer (
    
    
    
    ).
  • Trituration: Add dry acetone to the oil and sonicate vigorously. Acetone often dissolves impurities while leaving the HCl salt insoluble.[1]

Part 6: Characterization Data

Expected analytical data for a generic 4-Fluorophenethylamine HCl:

ParameterExpected Value/ObservationNotes
Appearance White needles or platesDiscoloration implies oxidation.[1]
Melting Point 200°C - 220°CSharp range (<2°C) indicates high purity.[1]
1H NMR (

)

7.0-7.3 (m, 4H, Ar-H), 3.2 (t, 2H,

), 2.9 (t, 2H,

)
Amine protons (

) exchange with

and disappear.[1]
19F NMR

-110 to -120 ppm (approx)
Distinct singlet (or multiplet if coupled).
Solubility High: Water, MeOH, DMSO.[1] Low: Ether, Hexane, DCM.[1]Useful for recrystallization.[1]

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 2-Phenylethylamine Hydrochloride. Retrieved from [5]

  • Organic Syntheses. (1943).[1] Acetophenone, 2-amino-, hydrochloride (Method using HCl gas).[1] Org. Synth. 23, 23. Retrieved from [1]

  • Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1][6] (Reference for TMSCl/MeOH mechanism).

  • Trachsel, D. (2012).[1] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590.[1] Retrieved from

Sources

Method

solvent selection for 1-(2-Fluorophenyl)-2-phenylethan-1-amine extraction

Application Note & Protocol Topic: Strategic Solvent Selection for the Extraction of 1-(2-Fluorophenyl)-2-phenylethan-1-amine Abstract This document provides a comprehensive guide for the selection of an optimal solvent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Extraction of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of 1-(2-Fluorophenyl)-2-phenylethan-1-amine, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, chemists, and drug development professionals engaged in the purification of fluorinated amine compounds. We will explore the physicochemical principles governing the extraction, provide a comparative analysis of suitable solvents, and detail a robust, step-by-step protocol for efficient isolation and purification.

Introduction: The Critical Role of Solvent Selection

Liquid-liquid extraction (LLE) is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. The extraction step is often the first and most critical stage of purification, directly impacting yield, purity, and downstream processing efficiency.

The target molecule, 1-(2-Fluorophenyl)-2-phenylethan-1-amine, possesses structural features—a primary amine and two phenyl rings, one of which is fluorinated—that dictate its solubility and chemical behavior. The primary amine group (pKa of its conjugate acid is typically in the 9-10 range) allows for a highly effective, pH-dependent extraction strategy. By manipulating the pH of the aqueous phase, the amine can be converted between its charged (protonated) and neutral (free base) forms, thereby dramatically altering its partitioning behavior between aqueous and organic phases.[1]

This guide explains the causality behind solvent choices and provides a self-validating protocol to ensure reproducible and high-purity isolation of the target amine.

Physicochemical Properties of the Analyte

Understanding the properties of 1-(2-Fluorophenyl)-2-phenylethan-1-amine is essential for designing an effective extraction strategy.

  • Molecular Formula: C₁₄H₁₄FN[3]

  • Molecular Weight: 215.27 g/mol

  • Key Functional Group: Primary Amine (-NH₂). This group is basic and will be protonated (-NH₃⁺) in acidic conditions and deprotonated (neutral) in basic conditions.

  • Predicted Lipophilicity (XlogP): 2.9[3]. This value indicates a moderate lipophilicity, suggesting that the neutral form of the molecule will have a strong preference for organic solvents over water.

  • Appearance: Liquid

The core principle of the extraction relies on the equilibrium:

C₆H₅CH₂CH(NH₂)C₆H₄F (Organic Soluble) + H₂O ⇌ C₆H₅CH₂CH(NH₃⁺)C₆H₄F (Water Soluble) + OH⁻

By adding a base to the aqueous phase, the equilibrium is shifted to the left, favoring the neutral, organic-soluble free base. Conversely, adding an acid shifts the equilibrium to the right, favoring the water-soluble ammonium salt.

Logical Framework for Solvent Selection

The choice of an organic solvent is a multi-parameter optimization problem. The ideal solvent should exhibit high selectivity for the analyte, be immiscible with the aqueous phase, have a suitable density for phase separation, be easily removable, and be chemically inert to the analyte.

SolventSelection A Start: Crude Reaction Mixture Containing Amine B Characterize Analyte - pKa (Basicity) - Polarity (XlogP) A->B Step 1 C Define Solvent Criteria - Immiscibility with Water - Analyte Solubility - Density Difference - Boiling Point (Volatility) - Chemical Inertness B->C Step 2 D Select Candidate Solvents (e.g., DCM, MTBE, EtOAc) C->D Step 3 E Experimental Validation - Small-scale test extractions - Emulsion tendency check - Recovery analysis (TLC, LC-MS) D->E Step 4 F Final Solvent Selection E->F Step 5

Caption: Logical workflow for selecting an optimal extraction solvent.

Comparative Analysis of Common Extraction Solvents

The following table summarizes the properties of several common water-immiscible organic solvents suitable for amine extraction.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity (Dielectric Constant)Comments & Rationale
Dichloromethane (DCM) CH₂Cl₂1.33409.1Pros: Excellent solvent for many organics, high density allows for easy bottom-layer separation. Cons: Environmental and health concerns; can form emulsions.
Diethyl Ether (C₂H₅)₂O0.71354.3Pros: Good solvent, low boiling point for easy removal, low water miscibility. Cons: Extremely flammable, peroxide-forming, low density (top layer).
Methyl tert-butyl ether (MTBE) C₅H₁₂O0.74554.5Pros: Safer alternative to diethyl ether (less prone to peroxide formation), good solvent properties, low density (top layer).[4]
Ethyl Acetate (EtOAc) C₄H₈O₂0.90776.0Pros: Relatively low toxicity, effective solvent. Cons: Higher water miscibility (~8%), can be hydrolyzed under strong basic/acidic conditions, may react with nucleophilic amines.[5]
Toluene C₇H₈0.871112.4Pros: Good for non-polar compounds, low water miscibility. Cons: High boiling point makes it difficult to remove completely.

Recommendation: For initial trials, Methyl tert-butyl ether (MTBE) offers the best balance of efficacy, safety, and ease of use for the extraction of 1-(2-Fluorophenyl)-2-phenylethan-1-amine. Dichloromethane is also highly effective but requires more stringent handling protocols.

Detailed Extraction and Purification Protocol

This protocol describes a complete liquid-liquid extraction followed by an acidic back-extraction for enhanced purification. This two-part process is designed to first isolate the amine from non-basic impurities and then from acidic and neutral impurities.

ExtractionWorkflow cluster_0 Part A: Initial Extraction cluster_1 Part B: Purifying Back-Extraction cluster_2 Part C: Final Workup A 1. Dissolve Crude Product in Water/Solvent B 2. Basify Aqueous Phase (pH > 10 with 2M NaOH) A->B C 3. Extract with Organic Solvent (e.g., MTBE, 3x) B->C D Organic Phase 1: (Amine + Neutral Impurities) C->D E Aqueous Phase 1: (Salts, Basic Impurities) C->E F 4. Wash Organic Phase 1 with Acid (e.g., 1M HCl, 2x) D->F G Aqueous Phase 2: (Protonated Amine Salt) F->G H Organic Phase 2: (Neutral Impurities) F->H I 5. Basify Aqueous Phase 2 (pH > 10 with 2M NaOH) G->I J 6. Re-extract with Fresh Organic Solvent (3x) I->J K Final Organic Phase: (Pure Amine) J->K L 7. Wash with Brine K->L M 8. Dry with Na₂SO₄ L->M N 9. Filter & Evaporate Solvent M->N O Pure 1-(2-Fluorophenyl)- 2-phenylethan-1-amine N->O

Caption: Step-by-step workflow for extraction and purification.

Materials and Reagents
  • Crude reaction mixture containing 1-(2-Fluorophenyl)-2-phenylethan-1-amine

  • Separatory funnel (appropriate size)

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Deionized water

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)

  • 2 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Protocol Steps

Part A: Initial Extraction of Free Base

  • Preparation: Transfer the crude reaction mixture into a separatory funnel. If the crude is a solid or oil, dissolve it in a minimum amount of a suitable solvent (e.g., the extraction solvent or dilute acid) and add it to the funnel. Add deionized water to a total volume appropriate for your scale.

  • Basification: Slowly add 2 M NaOH solution while swirling. Check the pH of the aqueous layer periodically. Continue adding base until the pH is greater than 10. This ensures the complete deprotonation of the amine to its free base form.[1]

  • First Extraction: Add a volume of MTBE (or your chosen organic solvent) approximately equal to the aqueous volume. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

    • If using MTBE (density < 1 g/mL), the organic layer will be on top.

    • If using DCM (density > 1 g/mL), the organic layer will be on the bottom.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat: Add a fresh portion of organic solvent to the aqueous layer remaining in the funnel and repeat the extraction (steps 3-5) two more times to maximize recovery. Combine all organic extracts. The aqueous layer can now be discarded.

Part B: Purifying Acidic Back-Extraction

  • Acid Wash: Transfer the combined organic extracts back to the separatory funnel. Add a volume of 1 M HCl (approx. one-third of the organic volume). Shake vigorously as before. The amine will react with the acid and move into the aqueous layer as its hydrochloride salt.

  • Isolate Amine Salt: Allow the layers to separate. Drain the acidic aqueous layer into a new, clean flask. The organic layer, now containing primarily neutral impurities, can be discarded. Repeat the acid wash on the organic layer one more time and combine the aqueous extracts.

  • Release Free Base: Place the combined acidic aqueous extracts into a clean separatory funnel. Slowly add 2 M NaOH until the pH is again greater than 10, liberating the pure amine free base.

  • Final Extraction: Extract this basic aqueous solution three times with fresh portions of the organic solvent, as performed in steps 3-6. Combine these final organic extracts.

Part C: Final Workup

  • Brine Wash: Wash the combined final organic extracts with one portion of saturated brine. This helps to remove the bulk of the dissolved water from the organic phase.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.

  • Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil or solid is the purified 1-(2-Fluorophenyl)-2-phenylethan-1-amine.

Troubleshooting

  • Emulsion Formation: If a stable emulsion forms at the interface, it can be broken by:

    • Allowing the funnel to sit for an extended period.

    • Gently swirling the funnel instead of shaking vigorously.

    • Adding a small amount of saturated brine, which can increase the ionic strength of the aqueous phase.[6]

    • Filtering the entire mixture through a pad of Celite.

Safety and Handling

  • Always perform extractions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Be aware of the specific hazards of the chosen solvent. Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen.

  • Vent the separatory funnel frequently and away from your face to prevent pressure buildup.

References

  • Chromatography Online. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • Lange, F., & Moeder, M. (2022). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. LCGC International. Available at: [Link]

  • Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid-Liqui. Available at: [Link]

  • Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution?. Available at: [Link]

  • Google Patents. WO2012042185A2 - Solvents for the determination of amines in water.
  • ResearchGate. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Available at: [Link]

  • PubChem. 1-(2-Fluorophenyl)piperazine. Available at: [Link]

  • Google Patents. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

  • PMC. (2023). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. Available at: [Link]

  • ResearchGate. (2025). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. Available at: [Link]

  • PubChemLite. 1-(2-fluorophenyl)-2-phenylethan-1-amine (C14H14FN). Available at: [Link]

  • Chair of Analytical Chemistry. pKa values bases. Available at: [Link]

  • PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • Semantic Scholar. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines Ukrainica Bioo. Available at: [Link]

  • Pharmaffiliates. 77294-82-7 | Product Name : 1-(2-Fluorophenyl)-2-phenylethan-1-one. Available at: [Link]

  • PMC. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

  • ACS Publications. AN IMPROVED METHOD FOR THE PREPARATION OF FLUORINE-SUBSTITUTED AROMATIC AMINES. Available at: [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Available at: [Link]

Sources

Application

crystallization methods for 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Technical Application Note: Crystallization and Solid-State Engineering of 1-(2-Fluorophenyl)-2-phenylethan-1-amine Part 1: Executive Summary & Strategic Analysis The Challenge: 1-(2-Fluorophenyl)-2-phenylethan-1-amine i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Crystallization and Solid-State Engineering of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Part 1: Executive Summary & Strategic Analysis

The Challenge: 1-(2-Fluorophenyl)-2-phenylethan-1-amine is a structural analog of the 1,2-diphenylethylamine scaffold. Unlike its non-fluorinated parent, the 2-fluoro substitution introduces specific challenges:

  • Lipophilicity: The fluorine atom increases the lipophilicity of the aromatic ring, making the free base an intractable oil at room temperature.[1] Direct crystallization of the neutral form is rarely reproducible.[1]

  • Electronic Repulsion: The ortho-fluorine creates steric and electrostatic repulsion that disrupts standard

    
     stacking, often leading to "oiling out" rather than discrete nucleation during salt formation.
    
  • Chirality: The C1 position is a stereocenter. Drug development applications invariably require the isolation of a single enantiomer (

    
     or 
    
    
    
    ), necessitating a robust diastereomeric resolution protocol.[1]

The Solution: This guide prioritizes Salt Formation as the primary isolation technique.[1] We will utilize the Hydrochloric Acid salt for bulk purification and the Tartrate salt for chiral resolution.[1]

Part 2: Pre-Crystallization Characterization

Before attempting crystallization, the crude oil must be profiled. The free base is a liquid; do not attempt to solidify it by cooling alone.

Solubility Profiling (Free Base vs. Salt)
  • Free Base: Highly soluble in DCM, Toluene, EtOAc, TBME. Insoluble in Water.

  • Target Salts (HCl/Tartrate):

    • High Solubility: Methanol, Ethanol, DMSO.

    • Moderate Solubility: Isopropanol (IPA), Acetone.[1]

    • Insoluble (Anti-solvents):[1] Diethyl Ether, Heptane, Hexane.

Table 1: Solvent Selection Matrix for Salt Crystallization

Solvent ClassExamplesRoleApplication Note
Primary Solvent Methanol, Ethanol (anhydrous)DissolutionHigh solubility for salts; use minimum volume.
Moderator Isopropanol (IPA), 2-ButanolNucleation ControlBest for slowing down crystal growth to prevent oiling.
Anti-Solvent MTBE, Diethyl Ether, HeptaneYield MaximizationAdd slowly to induce supersaturation.
Forbidden Water (excess), DMFImpurity TrappingExcess water leads to hydrate formation or oiling.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Hydrochloric Acid Salt Formation (Bulk Purification)

Objective: To convert the crude oily free base into a stable, crystalline solid (HCl salt) for handling and purification.[1]

Materials:

  • Crude 1-(2-Fluorophenyl)-2-phenylethan-1-amine (Free Base)

  • Solvent: Isopropanol (IPA) and Diethyl Ether (

    
    )[1]
    
  • Reagent: 4M HCl in Dioxane or anhydrous HCl gas (Avoid aqueous HCl to prevent hygroscopic oils).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Isopropanol (5 vol). Stir at 25°C until a clear, homogeneous solution is obtained.

  • Filtration (Polish): Filter the solution through a 0.45

    
    m PTFE syringe filter to remove particulate matter (dust acts as rogue nucleation sites).[1]
    
  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate or thick slurry should form immediately. If an oil forms, heat the mixture to 60°C until it redissolves, then cool very slowly (1°C/min).

  • Anti-Solvent Addition: Once the mixture is acidic (pH < 2 on wet paper), stir for 30 mins. Then, slowly add 50 mL of Diethyl Ether (5 vol) over 20 minutes to maximize yield.

  • Aging: Stir the slurry at 0°C for 2 hours. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold 1:1 IPA/Ether.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White to off-white crystalline powder. Melting point approx. 195–210°C (broad if impure).[1]

Protocol B: Chiral Resolution (Enantiomeric Separation)

Objective: To isolate the (S)- or (R)- enantiomer from the racemic mixture using Diastereomeric Salt Crystallization.[1]

Mechanism: We utilize L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher efficiency) to form two diastereomeric salts:

  • 
    -Amine 
    
    
    
    
    
    -Tartrate (Less Soluble - Precipitates)
  • 
    -Amine 
    
    
    
    
    
    -Tartrate (More Soluble - Stays in Mother Liquor) Note: The specific solubility order must be determined empirically; the above is a common pattern for phenethylamines.

Step-by-Step Workflow:

  • Stoichiometry: Combine 10.0 g (46.5 mmol) of Racemic Free Base and 7.0 g (46.5 mmol) of L-(+)-Tartaric Acid.

  • Solvent System: Suspend the mixture in 100 mL of Ethanol (95%) .

  • Reflux: Heat the mixture to reflux (approx. 78°C). The suspension should clear to a solution. If not, add small aliquots of Ethanol until dissolved.

  • Controlled Cooling:

    • Turn off the heat and allow the flask to cool to room temperature undisturbed over 4 hours.

    • Critical: Do not stir during the initial nucleation phase. Stirring induces rapid, non-selective precipitation.

  • Seeding (Optional but Recommended): At 40°C, add a few seed crystals of the desired enantiomer salt if available.

  • Harvest: Filter the crystals (Crop 1).

  • Recrystallization: The optical purity of Crop 1 is likely 80-90% ee. Recrystallize this solid from hot Ethanol (10 vol) to upgrade chiral purity to >99% ee.

  • Free Base Recovery: Treat the purified salt with 1M NaOH and extract with DCM to obtain the pure chiral free base.

Part 4: Visualization of Workflows

Diagram 1: Salt Crystallization Decision Tree

Caption: Logic flow for selecting the optimal salt form based on experimental observations.

SaltSelection Start Start: Crude Free Base (Liquid) Solubility Dissolve in IPA (5 vol) Start->Solubility AcidAdd Add Acid (HCl or Tartaric) Solubility->AcidAdd Observation Observe Result at 0°C AcidAdd->Observation Solid Crystalline Solid Formed Observation->Solid Success Oil Oiling Out / Gum Observation->Oil Failure Filter Filter & Wash Solid->Filter FixOil Heat to 60°C -> Add Seed -> Slow Cool Oil->FixOil FixOil->Solid Crystallizes ChangeSolvent Switch Solvent: Try EtOAc or MTBE FixOil->ChangeSolvent Still Oily ChangeSolvent->AcidAdd

[2]

Diagram 2: Chiral Resolution Pathway

Caption: The "Pasteur" method for separating enantiomers via diastereomeric salt formation.[1]

ChiralResolution Racemate Racemic Mixture (R + S) Reaction Reaction in Hot Ethanol Racemate->Reaction Agent Resolving Agent (L-Tartaric Acid) Agent->Reaction Salts Diastereomeric Salts (S-L) and (R-L) Reaction->Salts Precipitate Precipitate (Solid) (S-Amine : L-Tartrate) Salts->Precipitate Cooling MotherLiquor Mother Liquor (Liquid) (R-Amine : L-Tartrate) Salts->MotherLiquor Filtration Recryst Recrystallize (EtOH) >99% ee Precipitate->Recryst BaseRelease NaOH Treatment Pure (S)-Free Base Recryst->BaseRelease

[1]

Part 5: Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The temperature is above the metastable limit, or the solvent is too polar/wet.[1]

  • Fix:

    • Seed: Add a tiny crystal of the desired salt at the cloud point.[1]

    • Thermal Cycling: Heat the oil until dissolved, cool to cloud point, hold for 1 hour, then cool further.

    • Dry Solvents: Ensure water content is <0.5%. Water acts as a plasticizer, preventing lattice formation.

Issue: Gelation

  • Cause: Supersaturation is too high (concentration > 200 mg/mL).[1]

  • Fix: Dilute the mixture with more solvent (add 2-3 volumes) and reheat.

Part 6: References

  • Sigma-Aldrich. 1-(2-Fluorophenyl)-2-phenylethan-1-amine Product Specification. (Accessed 2025).[1][3][4] Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Standard text on salt selection and crystallization).

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Authoritative source for resolving phenethylamine derivatives).[1][5]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. Link[1]

  • Clark, D. D., et al. "An Improved Resolution of (±)-1-Phenylethylamine."[5] The Chemical Educator, 2015, 20, 265–267.[5] (Foundational protocol adapted for this analog). Link

Sources

Method

Derivatization of 1-(2-Fluorophenyl)-2-phenylethan-1-amine for GC-MS Analysis

Application Note: AN-2026-GCMS-08 Abstract The analysis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine, a fluorinated diphenylethylamine derivative, presents significant challenges in Gas Chromatography-Mass Spectrometry (G...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-GCMS-08

Abstract

The analysis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine, a fluorinated diphenylethylamine derivative, presents significant challenges in Gas Chromatography-Mass Spectrometry (GC-MS) due to the polarity of the primary amine and the potential for thermal degradation. Direct injection often results in peak tailing, reduced sensitivity, and ambiguous mass spectral fragmentation that complicates differentiation from positional isomers (e.g., fluorolintane precursors). This guide details a validated protocol for the Pentafluoropropionyl (PFP) derivatization of the target analyte. The conversion to the perfluoroamide derivative significantly improves chromatographic peak shape, enhances volatility, and produces high-mass diagnostic ions essential for unambiguous identification in forensic and clinical matrices.

Chemical Context & Analytical Challenge

The target analyte, 1-(2-Fluorophenyl)-2-phenylethan-1-amine , possesses a 1,2-diphenylethylamine skeleton with a fluorine substitution on the phenyl ring alpha to the amine.

  • Chemical Structure:

    
    
    
  • Molecular Weight (Free Base): 215.27 g/mol [1]

  • Key Challenge: The primary amine group (-NH2) is capable of hydrogen bonding with active silanol sites in the GC column stationary phase. This interaction leads to:

    • Adsorption: Non-linear calibration curves at low concentrations.

    • Peak Tailing: Loss of resolution and integration difficulties.

    • Isomer Ambiguity: Underivatized mass spectra of diphenylethylamines are often dominated by the benzyl cation (

      
       91) or tropylium ion, lacking molecular ions (
      
      
      
      ) strong enough to distinguish regiochemical isomers.

The Solution: Acylation with PFPA Acylation using Pentafluoropropionic Anhydride (PFPA) replaces the active hydrogen on the amine with a pentafluoropropionyl group.[2] This reaction:

  • Eliminates hydrogen bonding capability.

  • Increases molecular weight by 146 Da, shifting fragments to a higher, cleaner mass range.

  • Promotes specific

    
    -cleavage fragmentation that retains the fluoro-substituted moiety, enabling precise structural elucidation.
    
Experimental Protocol
3.1 Reagents & Materials
  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (≥99% purity).

  • Solvent: Ethyl Acetate (Anhydrous, GC-MS grade).

  • Buffer: Carbonate Buffer (pH 9.5) for extraction.[2][3]

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 65°C ± 2°C.

3.2 Sample Preparation Workflow

Note: This protocol assumes an initial liquid-liquid extraction (LLE) from a biological matrix (urine/plasma) has been performed, yielding a dry organic residue.

Step 1: Reconstitution Dissolve the dry extract residue in 50 µL of Ethyl Acetate . Vortex for 15 seconds to ensure complete solubilization.

Step 2: Derivatization Reaction Add 50 µL of PFPA to the vial. Cap immediately and tightly to prevent moisture ingress (anhydrides are moisture-sensitive).

  • Mechanism:[4] The nucleophilic nitrogen attacks the carbonyl carbon of the anhydride, displacing pentafluoropropionic acid.

Step 3: Incubation Incubate the vial at 65°C for 30 minutes .

  • Causality: Heat is required to drive the reaction to completion and overcome steric hindrance from the bulky phenyl groups flanking the amine.

Step 4: Evaporation Cool the vial to room temperature. Evaporate the mixture to dryness under a gentle stream of Nitrogen (


) at 40°C.
  • Critical Control Point: Complete removal of excess PFPA and the byproduct (pentafluoropropionic acid) is crucial to prevent column degradation and source contamination.

Step 5: Final Reconstitution Reconstitute the derivatized residue in 100 µL of Ethyl Acetate . Transfer to an autosampler vial with a glass insert.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of high-MW derivative.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.2 mL/minConstant flow for reproducible retention times.
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatic isomers well.
Oven Program 80°C (1 min) → 20°C/min → 280°C (hold 5 min)Rapid ramp prevents band broadening; high final temp elutes heavy derivatives.
Transfer Line 280°CPrevents condensation of the derivative.
Ion Source 230°C (EI mode, 70eV)Standard ionization energy.
Solvent Delay 3.5 minProtects filament from ethyl acetate peak.
Data Analysis & Interpretation
5.1 Reaction Mechanism & Fragmentation Logic

The derivatization adds a


 group (

) to the amine, replacing a proton (

).
  • Net Mass Increase: +146 Da.

  • Derivative MW:

    
     Da.
    

Fragmentation Pathway (EI Source): The molecular ion (


, 

361) will be weak. The dominant fragmentation is

-cleavage
adjacent to the amide nitrogen.
  • Bond Breakage: The bond between the central carbon (C1) and the benzyl carbon (C2) is the weakest.

  • Charge Retention: The positive charge is stabilized by the nitrogen lone pair (iminium ion formation).

  • Fragment A (Base Peak): Loss of the benzyl radical (

    
    , 91 Da).
    
    • 
      .
      
    • Structure:

      
      .
      
    • Significance: This ion contains the fluorine atom. If the fluorine were on the benzyl ring (isomer), the loss would be

      
       (109 Da), and the base peak would be 
      
      
      
      252. Thus, m/z 270 is diagnostic for the 1-(2-fluorophenyl) isomer.
5.2 Diagnostic Ion Table
Ion (

)
IdentityOrigin/Mechanism
361

Molecular Ion (Weak).
270

Base Peak .

-cleavage losing benzyl group. Confirms F is on the amine-side ring.
119

Perfluoroethyl cation (Characteristic of PFPA derivatives).
91

Tropylium ion (from the benzyl tail).
109

Absent in this isomer (would be present if F was on C2 ring).
Visualization
Figure 1: Analytical Workflow

Workflow Sample Biological Sample (Urine/Plasma) LLE L/L Extraction (pH 9.5, Organic Solvent) Sample->LLE Isolation Dry Evaporate to Dryness (N2 Stream) LLE->Dry Concentration Deriv Derivatization Add 50µL PFPA + 50µL EtOAc Incubate 65°C, 30 min Dry->Deriv Acylation Evap2 Evaporate Excess Reagent (Remove Acid Byproducts) Deriv->Evap2 Purification Recon Reconstitute 100µL Ethyl Acetate Evap2->Recon Prep for Inj GCMS GC-MS Analysis (SIM Mode: m/z 270, 361, 119) Recon->GCMS Injection

Caption: Step-by-step workflow from sample extraction to GC-MS injection using PFPA derivatization.

Figure 2: Reaction & Fragmentation Mechanism

Mechanism Amine 1-(2-F-Ph)-2-Ph-ethylamine (MW 215) Derivative PFP-Derivative (MW 361) Amine->Derivative + PFPA, - PF-Acid (Acylation) PFPA PFPA (Reagent) PFPA->Derivative Frag1 Base Peak Ion (m/z 270) [M - Benzyl]+ Derivative->Frag1 EI Source (70eV) Alpha-Cleavage Frag2 Benzyl Radical (Mass 91) Neutral Loss Derivative->Frag2 Loss of C2 Sidechain

Caption: Chemical derivatization reaction and subsequent mass spectral fragmentation yielding the diagnostic m/z 270 ion.

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library and Recommendations. Retrieved from [Link]

  • Kerrigan, S., & Goldberger, B. A. (2011). On-Column Derivatization of Phenethylamines.
  • Atlantic Technological University. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (2022). Analysis of Phenethylamines Using On-Column TFA Derivatization. Application News No. 01-00823-EN. Retrieved from [Link]

Sources

Application

Application Note: High-Selectivity Catalytic Hydrogenation for 2,2-Diphenylethylamine Synthesis

Executive Summary The synthesis of 2,2-diphenylethylamine (and its structural isomers) is a critical transformation in the production of pharmacophores found in calcium channel blockers, anticholinergics, and opioid rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,2-diphenylethylamine (and its structural isomers) is a critical transformation in the production of pharmacophores found in calcium channel blockers, anticholinergics, and opioid receptor modulators. The most direct synthetic route involves the catalytic hydrogenation of diphenylacetonitrile .

However, this reaction presents a classic process chemistry challenge: selectivity . The reduction of nitriles often suffers from the formation of secondary amine dimers (up to 20-30% impurity) due to the condensation of the intermediate imine with the product amine.

This Application Note details two field-proven protocols to suppress this side reaction and achieve >95% selectivity:

  • Protocol A (Industrial Standard): High-pressure Raney Nickel reduction with ammonia suppression.

  • Protocol B (Lab-Scale/Low Pressure): Pd/C reduction utilizing an acidic trap strategy.

Mechanistic Insight: The Selectivity Challenge

To optimize conditions, one must understand the competitive pathways occurring on the catalyst surface. The reduction of a nitrile (


) does not proceed directly to the amine (

) in a single step; it passes through a highly reactive imine intermediate.
Competitive Reaction Pathways

G Nitrile Diphenylacetonitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine 2,2-Diphenylethylamine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Desired Path Aminal Aminal Intermediate (R-CH(NH2)-NH-CH2-R) Imine->Aminal + Primary Amine (Condensation) SecAmine Secondary Amine Dimer (Impurity) Aminal->SecAmine + H2 - NH3 NH3 Excess NH3 NH3->Imine Mass Action Effect (Prevents Condensation) Acid Acid (H+) Acid->PrimaryAmine Traps as Salt (R-CH2-NH3+)

Figure 1: Reaction network showing the competitive formation of secondary amines. The "Danger Zone" is the coexistence of the Imine and the free Primary Amine.

The Solution Strategies
  • The Ammonia Effect (Protocol A): Adding excess

    
     shifts the equilibrium of the condensation step backward, preventing the primary amine from attacking the imine.
    
  • The Acid Trap (Protocol B): Conducting the reaction in acidic media (e.g., methanolic HCl or

    
    ) immediately protonates the formed primary amine (
    
    
    
    ). The ammonium salt is non-nucleophilic and cannot attack the imine, effectively shutting down the side pathway.

Protocol A: Raney Nickel with Ammonia (High Pressure)

Best For: Scale-up (>10g), robust substrates, high-throughput process development. Mechanism: Surface catalysis on Ni, suppression via


 saturation.
Materials & Equipment[2][3][4][5][6]
  • Substrate: Diphenylacetonitrile.

  • Catalyst: Raney Nickel (Active, typically W-2 or commercial slurry). Warning: Pyrophoric.

  • Solvent: Methanol (7M Ammonia solution in MeOH is ideal).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Procedure
  • Catalyst Preparation:

    • Weigh Raney Nickel slurry (approx. 20 wt% loading relative to substrate) into a weighing boat.

    • Critical: Do not let the catalyst dry out.[1][2] Rinse with anhydrous methanol 3x to remove water if using aqueous slurry.

  • Reactor Charging:

    • Load the Diphenylacetonitrile into the autoclave liner.

    • Add the washed Raney Nickel catalyst.[3][4]

    • Add Methanol saturated with Ammonia (

      
      
      
      
      
      in MeOH). The ammonia concentration should be high (approx. 5-10 equivalents relative to substrate).
  • Purge Cycle (Safety Critical):

    • Seal the reactor.[5]

    • Pressurize with

      
       to 10 bar, then vent to 1 bar. Repeat 3 times to remove 
      
      
      
      .
    • Pressurize with

      
       to 10 bar, then vent to 1 bar. Repeat 2 times.
      
  • Reaction:

    • Pressurize with

      
       to 40–50 bar (approx. 600–700 psi) .
      
    • Heat to 60°C .

    • Stir vigorously (>1000 RPM). Mass transfer is often the rate-limiting step.

    • Monitor

      
       uptake. Reaction is typically complete in 2–6 hours.
      
  • Workup:

    • Cool reactor to room temperature. Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad (under

      
       blanket) to remove Raney Nickel. Note: Keep filter cake wet to prevent ignition.
      
    • Concentrate the filtrate to remove MeOH and

      
      .
      
    • The residue is the crude primary amine.

Protocol B: Pd/C with Acid Trap (Low Pressure)

Best For: Lab scale (<5g), sensitive functional groups, labs without high-pressure autoclaves. Mechanism: Palladium catalysis with in-situ salt formation.

Materials & Equipment[2][3][4][5][6]
  • Substrate: Diphenylacetonitrile.

  • Catalyst: 10% Pd/C (Type 39 or similar high activity).

  • Solvent: Methanol or Ethanol.

  • Additive: Conc.

    
     (1.1 equivalents) or conc. HCl (2.5 equivalents).
    
  • Equipment: Parr shaker or Balloon (if kinetics allow, though Parr is preferred).

Step-by-Step Procedure
  • Solution Preparation:

    • Dissolve Diphenylacetonitrile (1.0 eq) in Methanol (0.1 M concentration).

    • Slowly add Conc.

      
       (1.1 eq). Note: The solution will heat up slightly.
      
  • Catalyst Addition:

    • Under an Argon/Nitrogen stream, carefully add 10% Pd/C (10 wt% loading).

    • Safety: Pd/C can ignite methanol vapors. Always add to a wet solution or under inert gas.

  • Hydrogenation:

    • Pressure: 3–4 bar (45–60 psi). Balloon pressure (1 atm) may work but will be significantly slower (24h+).

    • Temperature: Ambient (20–25°C). Heating is usually not required and may increase ring reduction byproducts.

    • Agitation: Vigorous shaking/stirring.[6]

  • Monitoring:

    • Monitor via HPLC or TLC. The intermediate imine may not be visible, but the disappearance of nitrile is clear.

  • Workup (Basification):

    • Filter off Pd/C through Celite.[2] Wash cake with Methanol.

    • Concentrate the filtrate to obtain the amine salt (e.g., Sulfate salt).

    • To liberate free amine: Dissolve salt in water, basify with 2M NaOH to pH > 12, and extract with Dichloromethane (DCM).

    • Dry DCM layer over

      
       and evaporate.
      

Comparative Analysis & Optimization

The choice between Raney Ni and Pd/C depends on available equipment and downstream processing needs.

ParameterRaney Ni +

(Protocol A)
Pd/C + Acid (Protocol B)
Pressure High (40-60 bar)Low (1-4 bar)
Temperature Elevated (50-70°C)Ambient (20-25°C)
Selectivity Excellent (>95% Primary)Excellent (>98% Primary)
Reaction Time Fast (2-4 h)Moderate (4-12 h)
Safety Pyrophoric Catalyst, High PressureFlammable Solvent/Cat mix
Impurity Profile Trace secondary amineTrace ring-reduced products (if over-run)
Cost Low (Ni is cheap)High (Pd is expensive)
Optimization Logic (Troubleshooting)
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning (sulfur/halogens in substrate) or poor mass transfer.

    • Fix: Increase stirring speed (critical for

      
       gas-liquid mixing). Purge substrate of impurities.
      
  • Problem: Ring Reduction (Cyclohexyl formation).

    • Cause: Over-hydrogenation, common with Pd/C at high pressures or long times.

    • Fix: Switch to Raney Ni (less active for ring reduction under these conditions) or strictly control reaction time. Stop immediately upon

      
       uptake cessation.
      
  • Problem: Secondary Amine > 5%.

    • Cause: Insufficient Ammonia (Protocol A) or Acid (Protocol B).

    • Fix: Increase

      
       to saturation or ensure Acid is >1.0 equivalent relative to the amine produced.
      

Safety & Handling (E-E-A-T)

Critical Hazard Control: Pyrophoric Catalysts Raney Nickel and dry Pd/C are pyrophoric; they can ignite spontaneously in air, especially when dry or containing adsorbed hydrogen.

  • Rule 1: Never let the catalyst dry out.[2] Keep Raney Ni under water/alcohol.[6]

  • Rule 2: During filtration, keep the filter cake wet with solvent. Do not pull air through the cake for extended periods.

  • Rule 3: Quench spent Raney Ni in dilute acid or dispose of in dedicated water-filled waste containers immediately.

High Pressure Hydrogenation

  • Ensure autoclave burst discs are rated correctly.

  • Ground the reactor to prevent static discharge during solvent loading.

References

  • Hiden Analytical. "The application of palladium catalysts for the hydrogenation of aromatic nitriles." Application Note 186. Link

  • Organic Syntheses. "Catalytic Hydrogenation using Raney Nickel: W-6 Catalyst." Org.[7][8][9] Synth. 1949, 29, 24. Link

  • ResearchGate. "Prevention of secondary amine formation in nitrile reduction." Discussion Thread & Protocols. Link

  • Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.[9][10] (Standard Reference for Nitrile Reduction Conditions).

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Welcome to the Technical Support Center for the synthesis of 1-(2-fluorophenyl)-2-phenylethan-1-amine. This phenethylamine derivative is a critical building block in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-fluorophenyl)-2-phenylethan-1-amine. This phenethylamine derivative is a critical building block in drug development. Due to the steric hindrance of its deoxybenzoin-like backbone and the electrophilic nature of its precursors, researchers frequently encounter yield bottlenecks and chemoselectivity issues during its preparation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the two most industrially relevant synthetic pathways:

  • Asymmetric Synthesis via Ellman's Auxiliary (Recommended for chiral drug development).

  • Direct Reductive Amination (Recommended for rapid racemic screening).

Section 1: Asymmetric Synthesis (Ellman's Auxiliary Route)

For applications requiring high enantiomeric purity, the addition of benzylmagnesium chloride to a chiral N-tert-butanesulfinyl imine (derived from 2-fluorobenzaldehyde) is the gold standard[1].

Mechanistic Causality & Yield Optimization

The success of this route hinges on the transition state during the Grignard addition. The tert-butanesulfinyl group acts as both a chiral directing group and an activating group. The oxygen of the sulfinyl group coordinates with the magnesium of the Grignard reagent, forming a rigid six-membered cyclic transition state. If coordinating solvents (like THF) are used, they compete for magnesium coordination, leading to an open transition state, poor diastereomeric ratio (dr), and reduced yield.

Frequently Asked Questions (FAQs)

Q: Why is the conversion of 2-fluorobenzaldehyde to the sulfinyl imine stalling below 70%? A: This is almost always caused by degraded Titanium(IV) ethoxide (


). 

acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium. If your

has been exposed to atmospheric moisture, it forms insoluble

and loses efficacy. Always use a freshly opened bottle or distill your

prior to use.

Q: My Grignard addition yield is low, and I am observing a significant amount of bibenzyl byproduct. How do I fix this? A: Benzyl Grignard reagents (benzylmagnesium chloride) are highly prone to Wurtz-type homocoupling, forming bibenzyl. To suppress this, strictly maintain the reaction temperature at -48°C (using a dry ice/acetonitrile bath) and ensure the Grignard reagent is added dropwise over at least 30 minutes. Rapid addition causes localized heating, accelerating the homocoupling side reaction.

Q: How can I maximize the diastereomeric ratio (dr) during the Grignard addition? A: Switch your solvent from THF to Dichloromethane (DCM). Non-coordinating solvents like DCM enforce the rigid, closed-chair transition state required for high stereocontrol.

Quantitative Data: Solvent Effects on Grignard Addition
SolventTemperatureTransition StateDiastereomeric Ratio (dr)Typical Yield
THF-78°COpen / Competing85:1570 - 80%
Toluene-48°CClosed (Low solubility)95:575 - 85%
DCM -48°C Closed (Optimal) > 98:2 90 - 95%
Step-by-Step Protocol: Asymmetric Synthesis
  • Imine Condensation: To a flame-dried flask, add 2-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add freshly distilled

    
     (2.0 eq). Stir at room temperature for 12 hours. Quench with an equal volume of saturated aqueous NaCl, filter the resulting titanium salts through a Celite pad, wash with EtOAc, and concentrate to isolate the imine.
    
  • Diastereoselective Addition: Dissolve the crude imine in anhydrous DCM (0.2 M) and cool to -48°C. Dropwise add benzylmagnesium chloride (2.0 eq, 1.0 M in THF) over 30 minutes. Stir for 4 hours at -48°C. Quench cold with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the intermediate in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq). Stir for 2 hours at room temperature. Concentrate the solvent, basify the residue with saturated aqueous

    
    , and extract with DCM to yield the enantiopure primary amine.
    

EllmanRoute A 2-Fluorobenzaldehyde + (R)-t-BuSONH2 B Ti(OEt)4, THF Imine Condensation A->B C N-tert-Butanesulfinyl Imine B->C D PhCH2MgCl, DCM, -48°C Diastereoselective Addition C->D E Sulfinamide Intermediate D->E F HCl / MeOH Deprotection E->F G (R)-1-(2-Fluorophenyl)- 2-phenylethan-1-amine F->G

Asymmetric synthesis workflow of the target amine via Ellman's auxiliary.

Section 2: Racemic Synthesis (Reductive Amination Route)

For rapid screening, the direct reductive amination of 1-(2-fluorophenyl)-2-phenylethan-1-one (a deoxybenzoin derivative) with an ammonia source is highly efficient[2].

Mechanistic Causality & Yield Optimization

Because the starting ketone is a deoxybenzoin derivative, the alpha-carbon is benzylic and sterically hindered. This makes imine formation sluggish. If a strong, unselective reducing agent (like


) is added too early, it will rapidly reduce the ketone to the corresponding alcohol (1-(2-fluorophenyl)-2-phenylethan-1-ol) before the imine has time to form[3]. Therefore, successful reductive amination requires mild, chemoselective reductants that only attack the protonated iminium species.
Frequently Asked Questions (FAQs)

Q: My reaction is yielding mostly the alcohol byproduct instead of the amine. What went wrong? A: This is a classic chemoselectivity failure caused by premature reduction. To fix this, switch your reducing agent to Sodium cyanoborohydride (


) or Sodium triacetoxyborohydride (STAB). Alternatively, pre-form the imine by stirring the ketone and ammonium acetate for 2-4 hours before adding the reductant.

Q: I am observing the formation of secondary and tertiary amine impurities. How can I improve primary amine selectivity? A: Over-alkylation occurs when the newly formed primary amine competes with ammonia to attack unreacted ketone[4]. To suppress this, flood the system with a massive excess of the ammonia source. Use 15 to 20 equivalents of ammonium acetate (


).
Quantitative Data: Reductant Chemoselectivity
Reducing AgentSolventImine Pre-formation?ChemoselectivityTypical Amine Yield

MeOHYes (Strictly required)Low (Reduces ketone)20 - 40%

MeOH No (Equilibrium fine) High (Prefers iminium) 75 - 85%
STABDCE / THFNoVery High70 - 80%
Step-by-Step Protocol: Reductive Amination
  • Imine Equilibrium: Charge a round-bottom flask with 1-(2-fluorophenyl)-2-phenylethan-1-one (1.0 eq) and ammonium acetate (15.0 eq) in anhydrous methanol (0.3 M). Stir at room temperature for 2 hours to allow the imine equilibrium to establish.

  • Selective Reduction: Add sodium cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Activation: Adjust the pH of the solution to ~6.0 using glacial acetic acid. This protonates the imine to form the highly reactive iminium ion, which

    
     readily reduces.
    
  • Completion & Workup: Stir for 16 hours at room temperature. Quench the reaction carefully with 1M NaOH (to neutralize the acid and destroy excess hydride). Extract with DCM, wash with brine, dry over

    
    , and concentrate to yield the racemic primary amine.
    

ReductiveAmination Start Deoxybenzoin Derivative + NH4OAc Imine Imine Formation Start->Imine Check1 Alcohol Byproduct? Imine->Check1 Fix1 Delay Reductant or Use NaBH3CN Check1->Fix1 Yes Check2 Secondary Amine? Check1->Check2 No Fix1->Imine Fix2 Increase NH4OAc to 15-20 eq Check2->Fix2 Yes Success Target Primary Amine Check2->Success No Fix2->Imine

Troubleshooting logic for reductive amination side reactions.

References

1. 2.1 3.2 4. 3 5. 4

Sources

Optimization

Chiral Amine Synthesis Support Center: Diagnostic Hub for Enantiomeric Excess (ee) Optimization

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have structured this diagnostic hub to address the most critical failure points in achieving high enantiomeric exce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have structured this diagnostic hub to address the most critical failure points in achieving high enantiomeric excess (ee). Whether you are utilizing biocatalytic transaminases or transition-metal chemocatalysis, stereochemical leakage is rarely a random error; it is a symptom of thermodynamic, kinetic, or mechanistic imbalances.

This guide provides causality-driven troubleshooting, self-validating protocols, and benchmark data to help you engineer robust, highly enantioselective workflows.

Section 1: Biocatalytic Amination (Amine Transaminases)

Amine transaminases (ATAs) offer exceptional stereocontrol, but their performance is strictly governed by Le Chatelier's principle and active-site steric constraints[1].

Troubleshooting FAQs

Q: My transaminase-catalyzed amination stalls at 40-50% conversion, and the ee of the product is deteriorating over time. What is the root cause? The Causality: You are hitting a thermodynamic wall. When using isopropylamine as an amine donor, the byproduct is acetone. Acetone not only acts as a competitive inhibitor at the enzyme's active site but also drives the reversible transamination reaction backward[2]. As the reverse reaction occurs, the enzyme may non-specifically deaminate the newly formed chiral amine, leading to stereochemical leakage and a drop in ee. The Solution: You must shift the equilibrium. Implement a physical removal method (e.g., applying a mild vacuum or sparging with nitrogen to strip volatile acetone) or switch to a "smart" diamine donor like 1,5-diaminopentane (cadaverine). Upon deamination, cadaverine spontaneously cyclizes into Δ1-piperideine. This cyclization is thermodynamically irreversible, pulling the reaction forward and preventing product inhibition[2].

Q: I am attempting to aminate a bulky biaryl ketone, but I am observing <10% conversion and near-racemic mixtures. How do I resolve this? The Causality: Wild-type ATAs possess a highly conserved active site featuring a "large" and a "small" binding pocket. If both substituents of your prochiral ketone are sterically demanding, the substrate will either fail to enter the active site or bind in a non-productive, non-stereospecific orientation, leading to poor activity and racemic output[3]. The Solution: Transition from wild-type enzymes to engineered ATA panels. Directed evolution techniques have successfully expanded the large binding pocket of ATAs (e.g., engineered Arthrobacter variants) to accommodate bulky, aromatic substrates like those found in the synthesis of sitagliptin[2].

Protocol 1: Self-Validating Transaminase Asymmetric Synthesis

This protocol utilizes built-in In-Process Controls (IPCs) to independently validate enzyme activity and enantioselectivity.

  • Reaction Setup: In a buffered aqueous solution (pH 7.5, 100 mM HEPES), combine the prochiral ketone (50 mM), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and cadaverine (150 mM) as the smart amine donor.

  • Biocatalyst Addition: Add the engineered ω-transaminase (5 mg/mL). Incubate at 30 °C with orbital shaking (200 rpm).

  • IPC 1 (Activity Validation - 4 Hours): Extract a 50 µL aliquot, quench with 1M NaOH, and extract with ethyl acetate. Analyze via achiral GC-FID .

    • Validation Check: Conversion must be >50%. If <50%, the enzyme is inactive or inhibited; check PLP saturation and pH stability.

  • IPC 2 (Selectivity Validation - 8 Hours): Extract a second aliquot, derivatize with acetic anhydride, and analyze via chiral HPLC .

    • Validation Check: ee must be >95%. If conversion is high but ee is low, the enzyme's binding pocket is mismatched with the substrate.

  • Workup: Acidify the mixture to pH 2 to precipitate proteins, centrifuge, and basify the supernatant to pH 11. Extract the free chiral amine with methyl tert-butyl ether (MTBE).

Section 2: Chemocatalysis (Asymmetric Hydrogenation)

Transition metal-catalyzed asymmetric hydrogenation (AH) is highly atom-economical, but enantioselectivity is highly sensitive to substrate geometry and background uncatalyzed pathways[4].

Troubleshooting FAQs

Q: My Iridium-catalyzed asymmetric hydrogenation of an imine is yielding excellent conversion but only 70-80% ee. What are the primary culprits? The Causality: Unprotected imines are prone to E/Z isomerization under reaction conditions. Because chiral catalysts typically exhibit high enantiofacial discrimination for only one isomer, the simultaneous reduction of both E and Z isomers yields a mixture of enantiomers[5]. Additionally, trace acidic impurities can trigger an uncatalyzed background reduction pathway, which is inherently racemic. The Solution: Lock the substrate geometry by installing a bulky N-protecting group, such as an N-phosphinoyl group. This forces the imine into a single (E)-configuration. Utilizing an Ir-tridentate catalyst with N-phosphinoylimines has been shown to achieve up to 99% ee via an outer-sphere mechanism that facilitates precise hydrogen transfer[6].

Q: How does the solvent and hydrogen source ratio affect enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)? The Causality: In ATH utilizing formic acid and triethylamine (F/T), the solvent system dictates the solvation of the transition state and the rate of hydride transfer. An improper F/T ratio alters the pH, which can protonate the imine prematurely or destabilize the active metal-hydride species, leading to sluggish, non-selective reduction[7]. The Solution: Maintain a strict F/T molar ratio of 1.1:1. This specific ratio has been proven to optimize both the reduction rate and enantioselectivity (89-98% ee) when using Rh-(1S,2S)-TsDPEN catalysts, outperforming standard azeotropic mixtures[7].

Protocol 2: Self-Validating Asymmetric Hydrogenation of N-Phosphinoylimines

This protocol relies on pressure-differential monitoring to validate kinetics without breaking the inert atmosphere.

  • Substrate Preparation: Synthesize and purify the (E)-N-phosphinoylimine. Crucial: Ensure the substrate is strictly anhydrous; trace water causes imine hydrolysis, poisoning the catalyst.

  • Catalyst Activation: Inside an argon-filled glovebox, prepare a solution of the chiral Ir-SpiroPAP complex (1.0 mol%) in anhydrous dichloromethane.

  • Hydrogenation Setup: Transfer the substrate and catalyst to a high-pressure autoclave. Purge the vessel with H₂ gas three times to remove residual argon.

  • IPC (Kinetic Validation): Pressurize the autoclave to 50 bar H₂ and heat to 25 °C. Monitor the pressure drop gauge.

    • Validation Check: A steady pressure drop indicates active turnover. If pressure stabilizes prematurely, catalyst poisoning (likely from substrate impurities) has occurred.

  • Deprotection & Analysis: Once H₂ uptake ceases, vent the reactor. Cleave the N-phosphinoyl group using acidic methanol, neutralize, and determine the ee of the free amine via chiral GC.

Section 3: Quantitative Benchmarks & Method Comparison

Use the following empirically validated parameters to benchmark your experimental results against industry standards[4],[6],[7],[2].

Synthesis MethodCatalyst SystemIdeal Substrate ProfileTypical ConversionTarget ee (%)Primary Limitation
Biocatalysis Engineered ω-TransaminaseProchiral aliphatic/aryl ketones> 95%> 99%Strict thermodynamic equilibrium limits yield without shifting strategies.
Asymmetric Hydrogenation Ir/Rh + Chiral Spiro LigandsN-Protected Imines (e.g., Phosphinoyl)> 90%95 - 99%Requires high-pressure H₂ infrastructure and rigorous exclusion of water.
Transfer Hydrogenation Rh-TsDPEN + Formic Acid/NEt₃Cyclic endogenous imines94 - 98%89 - 98%Highly sensitive to the Formic Acid/Triethylamine (F/T) molar ratio.

Section 4: Mechanistic & Troubleshooting Workflows

The following diagnostic trees map the logical progression for resolving enantiomeric excess failures in both biocatalytic and chemocatalytic systems.

Biocatalysis_Troubleshooting Start Low ee in ATA Reaction Check Analyze Conversion (Achiral GC) Start->Check LowConv < 50% Conversion Check->LowConv HighConv > 50% Conversion Check->HighConv Thermo Thermodynamic Limit (Product Inhibition) LowConv->Thermo Kinetic Kinetic Limit (Active Site Mismatch) HighConv->Kinetic Sol1 Apply Vacuum or Smart Diamine Donors Thermo->Sol1 Shift Equilibrium Sol2 Protein Engineering (Expand Binding Pocket) Kinetic->Sol2 Enhance Selectivity

Caption: Diagnostic workflow for resolving low enantiomeric excess in transaminase reactions.

Chemocatalysis_Workflow Substrate Prochiral Ketone/Imine Protect N-Protection (e.g., Phosphinoyl) Prevents E/Z Isomerization Substrate->Protect Catalyst Ir/Rh Chiral Catalyst + H2 Outer-Sphere Mechanism Protect->Catalyst Optimize Optimize Temp & Pressure Suppress Uncatalyzed Pathway Catalyst->Optimize Product Product Optimize->Product

Caption: Step-by-step logical pathway for transition metal-catalyzed asymmetric hydrogenation.

References

  • Chemical Reviews (ACS Publications) - Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at:[Link]

  • ACS Catalysis - Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Available at:[Link]

  • Chirality - Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at:[Link]

  • ResearchGate - Selected Recent Developments in the Enantioselective Reduction of Imines by Asymmetric Transfer Hydrogenation. Available at:[Link]

  • PMC (NIH) - Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Reductive Amination Troubleshooting

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimizing Selectivity and Conversion in Reductive Amination Emergency Triage: Quick Fixes Use this decision matrix to immediately identify y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN
Assigned Specialist: Senior Application Scientist
Subject: Optimizing Selectivity and Conversion in Reductive Amination

Emergency Triage: Quick Fixes

Use this decision matrix to immediately identify your issue and jump to the relevant solution.

SymptomProbable CauseImmediate Action
Dialkylation (Tertiary amine formed from primary)Reductant is too active or added too early.Switch to Stepwise Protocol (See Module 1). Use STAB instead of NaCNBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Direct Reduction (Alcohol formed instead of amine)Reductant attacking carbonyl before imine forms.Pre-form imine with Ti(O

Pr)

or Molecular Sieves.
No Reaction (Stalled at starting material)Steric hindrance or electron-poor amine.Add AcOH (1-5 eq) or switch to Ti(O

Pr)

protocol.
Boron-Amine Complex (Product stuck in organic phase)Incomplete workup hydrolysis.Perform Acidic Quench followed by basic extraction (See Module 3).
Insoluble Reagents Solvent incompatibility.Switch solvent to 1,2-DCE (for STAB) or MeOH (for NaCNBH

).

Diagnostic Visualizer: The Reaction Pathway

Understanding where your reaction leaves the "Happy Path" is critical. The diagram below maps the kinetic competition between the desired pathway and common failure modes.

ReductiveAminationPath Start Carbonyl + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium Alcohol Alcohol (Direct Reduction) Start->Alcohol Reductant attacks Carbonyl directly Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Slow Step) Catalyzed by Acid/Ti(OiPr)4 Product Secondary Amine (Desired Product) Imine->Product + Hydride (Fast) (STAB / NaCNBH3) TertiaryAmine Tertiary Amine (Over-Alkylation) Product->TertiaryAmine Product reacts with excess Carbonyl

Figure 1: Kinetic competition in reductive amination. Success depends on maximizing the rate of Imine formation while minimizing direct reduction and over-alkylation.

Module 1: Solving Selectivity Issues

Q: Why am I getting dialkylation (tertiary amines) when using a primary amine?

A: This is a classic kinetic issue. The secondary amine product is often more nucleophilic than the starting primary amine, reacting with the aldehyde again to form an iminium ion that gets reduced a second time.

The Fix: The "Abdel-Magid" STAB Protocol Sodium Triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, making it less likely to reduce aldehydes directly and more selective for imines. However, for highly reactive aldehydes, you must control the order of addition.

Protocol A: Stepwise Addition (High Selectivity)

  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in MeOH or DCE.

  • Dehydration: Add 3Å Molecular Sieves or MgSO

    
     and stir for 1-2 hours (monitor by TLC/NMR for imine disappearance).
    
  • Reduction: Cool to 0°C. Add NaBH

    
     (1.5 equiv) slowly.
    
    • Why NaBH

      
       here? Since you pre-formed the imine and removed the aldehyde (mostly), you can use the stronger, cheaper reductant.
      

Protocol B: Direct STAB (Convenience)

  • Dissolve Aldehyde (1.2 equiv) and Amine (1.0 equiv) in 1,2-DCE (Dichloromethane is a poor substitute here; DCE promotes faster reaction).

  • Add AcOH (1.0 equiv). Crucial for catalyzing imine formation.[1]

  • Add STAB (1.4 equiv) in one portion.

  • Stir at RT.[1]

    • Note: If dialkylation persists, switch to Protocol A.

Q: My ketone is reducing to an alcohol before the amine attaches. Why?

A: Ketones are sterically hindered and form imines slowly. If the reductant (hydride) is present before the imine forms, it will simply reduce the ketone.

The Fix: Titanium(IV) Isopropoxide Scavenging Ti(O


Pr)

acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine.

Protocol C: The Titanium Method (For Stubborn Ketones/Anilines)

  • Combine Amine (1.0 equiv) and Ketone (1.0 equiv) in a flask.

  • Add Ti(O

    
    Pr)
    
    
    
    (1.25 equiv) neat (no solvent) or in minimal THF.
  • Stir at RT for 1–4 hours. The mixture often becomes viscous (formation of titanium-amine complex).

  • Dilute with Ethanol or MeOH (required to solubilize the borohydride).

  • Add NaBH

    
      (1.0 equiv) or NaCNBH
    
    
    
    carefully.
  • Workup Warning: This produces copious TiO

    
     precipitate. Quench with 1N NaOH or Rochelle's salt solution to solubilize titanium salts before filtering.
    

Module 2: Reagent Selection Guide

Choosing the wrong reductant is the #1 cause of failure. Use this comparative data to select the correct tool.

ReagentReactivityStabilityBest Use CaseCritical Drawback
NaBH(OAc)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(STAB)
MildMoisture SensitiveFirst Choice. Aldehydes + Primary Amines.Slower with sterically hindered ketones.[1] Decomposes in MeOH.
NaCNBH

LowStable at pH 2-12Acid-sensitive substrates; "One-pot" reactions where imine equilibrium is slow.Toxic (Cyanide). Requires pH control (pH 6) to prevent direct reduction.
NaBH

HighUnstable in AcidStepwise only. Use after imine is pre-formed.No chemoselectivity (reduces everything) if mixed all at once.
2-Picoline-Borane MildAir/Water Stable"Green" alternative to NaCNBH

. Aqueous reactions.[1][2][3][4]
Harder to remove byproduct during workup compared to borates.
Decision Tree for Reagent Choice

ReagentChoice Start Start: Substrate Analysis IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? Start->IsKetone PrimaryAmine Primary Amine? IsAldehyde->PrimaryAmine SecondaryAmine Secondary Amine? IsAldehyde->SecondaryAmine UseSTAB Use STAB + DCE IsKetone->UseSTAB Un hindered UseTi Use Ti(OiPr)4 + NaBH4 IsKetone->UseTi Hindered / Weak Amine PrimaryAmine->UseSTAB Standard UseStepwise Use Stepwise (MeOH -> NaBH4) PrimaryAmine->UseStepwise If Dialkylation occurs SecondaryAmine->UseSTAB

Figure 2: Reagent selection logic based on substrate class.

Module 3: Troubleshooting Workup & Isolation

Q: I see product on LCMS, but I lose it during extraction. Where did it go?

A: Amine products often form stable complexes with boron byproducts (Amine-BH


), which are lipophilic but do not behave like free amines. Alternatively, your product might be water-soluble as a salt.

The Fix: Breaking the Boron Complex Standard water washes are insufficient. You must chemically destroy the B-N interaction.

Protocol:

  • Quench: Add dilute HCl (1N) to the reaction mixture until pH < 2. Stir for 30 minutes. (This hydrolyzes the borate/boron species).

  • Basify: Slowly add solid Na

    
    CO
    
    
    
    or NaOH solution until pH > 10.
  • Extract: Now extract with DCM or EtOAc. The amine is now free-based and boron-free.

Q: The reaction turned into a solid gel/emulsion.

A: This is common with Ti(O


Pr)

reactions. Titanium hydroxides form gelatinous polymers upon water addition.

The Fix:

  • Rochelle's Salt: Add saturated aqueous potassium sodium tartrate (Rochelle's salt) and stir vigorously for 1 hour. The titanium will coordinate to the tartrate, clearing the emulsion.

  • Celite Filtration: If a solid precipitate forms (TiO

    
    ), dilute with EtOAc and filter through a pad of Celite before attempting phase separation.
    

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][6][7][8][9][10] 11, 1996, pp. 3849–3862.[5][6][7][8] Link

    • Core Reference: Establishes STAB as the superior reagent for selectivity.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds."[4][11][12] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527–2532. Link

    • Core Reference: The definitive guide for using Titanium Isopropoxide for hindered ketones.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

    • Core Reference: Early validation of the Titanium scavenging effect.

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane."[5] Tetrahedron, vol. 60, no. 36, 2004, pp. 7899–7906.[3] Link[3]

    • Core Reference: Green chemistry alternative for aqueous conditions.

Sources

Optimization

resolving solubility issues of 1-(2-Fluorophenyl)-2-phenylethan-1-amine in water

Status: Online | Topic: Solubility & Formulation Support | Ticket ID: SOL-959407[1][2][3][4][5] Executive Summary Compound: 1-(2-Fluorophenyl)-2-phenylethan-1-amine CAS: 959407-26-2 Class: Fluorinated Diphenylethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Topic: Solubility & Formulation Support | Ticket ID: SOL-959407[1][2][3][4][5]

Executive Summary

Compound: 1-(2-Fluorophenyl)-2-phenylethan-1-amine CAS: 959407-26-2 Class: Fluorinated Diphenylethylamine Derivative Primary Issue: Poor aqueous solubility at neutral pH; precipitation during biological assay dilution.[1][2][3][4][5]

Welcome to the technical support hub. This guide addresses the physicochemical barriers preventing your compound from dissolving in aqueous media. As a lipophilic amine, this molecule follows predictable but often frustrating solubility rules. Below are the protocols to resolve precipitation, optimize salt forms, and formulate for biological delivery.

Module 1: The Core Problem (pH & pKa)

Q: Why does the compound precipitate when I add it to PBS (pH 7.4), even though it dissolved in DMSO?

A: This is a classic "pH-pKa Mismatch."[1][3][4][5] Your compound is a weak base with an estimated pKa of ~9.0–9.5 (typical for primary phenethylamines).[3][4][5]

  • At pH < 7 (Acidic): The amine is protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3][4][5] It is charged, polar, and water-soluble.[1][2][3][4][5][6]
    
  • At pH > 8 (Basic/Neutral): The amine deprotonates to its free base form (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3][4][5] This form is uncharged, highly lipophilic (LogP ~2.5–3.0), and virtually insoluble in water.[3][4][5][6]
    

The Crash Mechanism: When you dilute a DMSO stock (where the drug is soluble) into PBS (pH 7.4), the buffering capacity of PBS forces the pH to 7.[4]4. Since pH 7.4 is nearly 2 log units below the pKa, a significant portion exists as the free base.[4][5] If your concentration exceeds the intrinsic solubility (


) of the free base (often <10 µg/mL), it will crash out.[4]

Visualizing the Solubility Cliff:

SolubilityCurve Fig 1. Solubility vs. pH Profile for Weak Bases HighSol High Solubility (Protonated Cation) Transition Transition Zone (Mixture) HighSol->Transition Adding Buffer Crash Precipitation Zone (Free Base) Transition->Crash pH > pKa - 1 pH_Low pH 1-5 (Acidic) pH_Low->HighSol Soluble pH_Mid pH 7-8 (Physiological) pH_Mid->Transition Risk pH_High pH > 9 (Basic) pH_High->Crash Insoluble

Module 2: Salt Formation Protocol

Q: I bought the free base (oil/low-melting solid). How do I convert it to a stable, water-soluble solid?

A: Converting the lipophilic amine to a Hydrochloride (HCl) salt is the standard method to increase aqueous solubility by 100-fold or more.[4][5]

Protocol: Preparation of Hydrochloride Salt Objective: Convert 1-(2-Fluorophenyl)-2-phenylethan-1-amine free base to its HCl salt.

ReagentRoleSpecification
Compound SubstrateFree Base (Oil)
Diethyl Ether SolventAnhydrous (ACS Grade)
HCl in Dioxane/Ether Acid Source4.0 M or 2.0 M solution
Hexane/Heptane Anti-solventDry, ACS Grade

Step-by-Step Workflow:

  • Dissolution: Dissolve 500 mg of the free base oil in 5 mL of anhydrous Diethyl Ether (or Isopropanol if ether is unavailable). Ensure it is fully dissolved.[1][2][3][4][5]

  • Acidification: Place the vessel in an ice bath (0°C). Slowly add the HCl solution dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl.[1][2][4][5]

    • Observation: A white precipitate should form immediately.[1][2][3][4][5]

  • Crystallization: Continue stirring at 0°C for 30 minutes. If the precipitate is gummy (oiling out), add drops of Hexane to induce crystallization and scratch the glass side with a spatula.[4]

  • Isolation: Filter the solid using a sintered glass funnel or Buchner funnel.[1][2][4][5]

  • Washing: Wash the filter cake with cold ether (2 x 2 mL) to remove excess acid and impurities.[2][3][4][5]

  • Drying: Dry under high vacuum (desiccator) for 4 hours to remove residual solvents.

Validation: The resulting white powder should dissolve readily in water (up to ~10-50 mg/mL) or saline.[1][2][3][4][5]

Module 3: Formulation for Biological Assays

Q: I cannot use acidic pH in my cell culture/enzyme assay. How do I keep it dissolved at pH 7.4?

A: If you must work at neutral pH, you have three options to prevent precipitation.

Option A: The "DMSO Spike" (Simplest)

Best for: High-throughput screening, short-term assays.[1][2][3][4]

  • Make a 10 mM or 20 mM stock solution in 100% DMSO.

  • Dilute into the assay buffer such that the final DMSO concentration is < 1% (usually tolerated by cells).[4][5]

  • Critical Step: Add the DMSO stock to the buffer while vortexing to prevent local high concentrations that trigger precipitation.[4][5]

Option B: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (IV/IP), sensitive cell lines. Cyclodextrins (CD) form a "molecular bucket" around the lipophilic phenyl rings, shielding them from water while maintaining solubility at neutral pH.[3][4][5][6]

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3][4][5]

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in PBS.[1][2][3][4][5]

    • Add your compound (Free base or Salt) to this vehicle.[1][2][3][4][5][7]

    • Sonicate for 20–30 minutes at 37°C.

    • Filter sterilize (0.22 µm).[1][2][3][4][5]

Option C: Cosolvent System (PEG/Ethanol)

Best for: IP injections or high-concentration stocks.[1][2][3][4][5]

  • Vehicle: 10% Ethanol + 40% PEG 400 + 50% Saline.[1][2][3][4][5]

  • Mixing Order: Dissolve drug in Ethanol first

    
     Add PEG 400 
    
    
    
    Slowly add Saline while vortexing.
Module 4: Troubleshooting Decision Tree

Q: Which method should I choose for my specific experiment?

Use this logic flow to select the correct solubilization strategy.

DecisionTree Fig 2. Solubilization Strategy Decision Matrix Start Start: Select Application IsInVivo Is this for In Vivo (Animal)? Start->IsInVivo IsInVitro Is this for In Vitro (Cells/Enzyme)? Start->IsInVitro Route Route of Admin? IsInVivo->Route TolerateDMSO Can assay tolerate DMSO? IsInVitro->TolerateDMSO Oral Oral Gavage Route->Oral Inj Injection (IV/IP) Route->Inj OralSol Use HCl Salt in Water or Methylcellulose Suspension Oral->OralSol InjSol Use 20% HP-beta-CD or PEG400/Saline Inj->InjSol YesDMSO Use DMSO Stock (Dilute to <1% final) TolerateDMSO->YesDMSO Yes NoDMSO Use HCl Salt in Water (Check pH drift) TolerateDMSO->NoDMSO No

References
  • PubChem. Compound Summary: 2,2-Diphenylethylamine (Analog).[1][3][4][5][6][8] National Library of Medicine.[1][4][5] Available at: [Link][2][3][4][5]

  • Serajuddin, A. T. (2007).[1][3][4][5][6] Salt formation to improve drug solubility.[1][3][4][5][9] Advanced Drug Delivery Reviews.[1][2][3][4][5] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[3][4][5][6] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][4][5] Journal of Pharmacy and Pharmacology.[4][5] Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015).[3][4][5][6] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link][1][2][3][4][5]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Primary Amines During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of primary amines. The inherent reactivity of primary amines makes them susceptible to oxidation, which can compromise sample integrity, impact experimental outcomes, and lead to the formation of undesirable byproducts. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability of your valuable amine-containing compounds.

Troubleshooting Guide: Diagnosing and Addressing Amine Oxidation

This section is formatted to help you quickly identify if your primary amine has been compromised and to provide actionable steps to remedy the situation.

Observed Issue Potential Cause Recommended Action
Color Change (e.g., colorless to yellow/brown) Oxidation often leads to the formation of colored impurities, such as nitroso or nitro compounds.Immediately assess the purity of the amine using an appropriate analytical method (see Section 3). If oxidation is confirmed, purification is necessary before use. For future storage, implement inert atmosphere techniques.
Precipitate Formation Insoluble oxidation byproducts or polymers may have formed.Characterize the precipitate if possible. The bulk material should be purified to remove these impurities. Review storage conditions, particularly for exposure to air and light.
Inconsistent Experimental Results The presence of oxidized species can alter the reactivity and properties of the amine, leading to poor reproducibility.Re-evaluate the purity of the starting material. If oxidation is suspected, use a freshly purified batch of the amine for your experiments and compare the results.
New, Unexplained Peaks in Analytical Data (NMR, GC-MS, LC-MS) These peaks likely correspond to oxidation products such as imines, aldehydes, or N-oxides.[1][2]Compare the new data to a reference standard or previously recorded data for the pure compound. Isolate and characterize the impurities if necessary for your research. Implement stricter storage protocols to prevent further degradation.

Frequently Asked Questions (FAQs) About Primary Amine Stability

Here we address some of the most common questions our team receives regarding the storage and handling of primary amines.

Q1: What are the primary factors that cause the oxidation of primary amines?

A: The oxidation of primary amines is primarily initiated by exposure to:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atom makes primary amines susceptible to reaction with molecular oxygen.[3] This process can be accelerated by other factors.

  • Light: Certain amines are photosensitive, and exposure to light, particularly UV radiation, can catalyze oxidation reactions.[3]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3] Storing amines at lower temperatures can significantly slow down degradation.

  • Metal Ions: Trace metal ion contaminants can act as catalysts for oxidation. For example, silver (I) has been shown to catalyze the oxidation of aromatic primary amines.[4]

Q2: How can I visually inspect my primary amine for signs of oxidation?

A: A distinct color change, often from colorless or light yellow to a darker yellow or brown, is a common indicator of oxidation. The formation of solid precipitates can also signify degradation. However, it's important to note that significant oxidation can occur before any visual changes are apparent. Therefore, analytical confirmation is always recommended if you suspect a problem.

Q3: What are the most effective general storage conditions for primary amines?

A: To ensure the stability of primary amines, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, generally below 25°C, to minimize the rate of oxidation.[3] For long-term storage, -20°C is often recommended.[5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6][7][8] This is one of the most critical factors in preventing oxidation.

  • Container: Use airtight containers made of non-reactive materials like amber glass or high-density polyethylene (HDPE) to protect from light and prevent air exposure.[9]

  • Environment: Store in a cool, dark, and well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[10]

Q4: Are antioxidants effective for preventing the oxidation of primary amines?

A: Yes, the addition of antioxidants can be an effective strategy. Antioxidants work by scavenging free radicals or reacting with peroxides to terminate the oxidation chain reaction.[11][12] Common classes of antioxidants include hindered phenols and aromatic amines.[11] The choice and concentration of the antioxidant depend on the specific amine and its intended application. In some cases, free radical scavengers like 1-methyl-3H-imidazole-2-thione have been used.[13]

Q5: My primary amine has oxidized. Can I still use it after purification?

A: In many cases, yes. Oxidized amines can often be purified to remove impurities and restore their original quality. Common purification techniques include distillation, column chromatography, or recrystallization. After purification, it is crucial to confirm the purity using appropriate analytical methods before use.

Protocols and Methodologies

This section provides detailed, step-by-step protocols for the proper storage, handling, and quality control of primary amines.

Inert Atmosphere Storage Protocol (Nitrogen/Argon Blanketing)

Inert gas blanketing is the process of replacing the air in the headspace of a storage container with an inert gas like nitrogen or argon to prevent oxidation.[6][7][8][14][15]

Objective: To create an oxygen-free environment for the long-term storage of primary amines.

Materials:

  • Primary amine sample

  • Appropriately sized, clean, and dry storage vessel (e.g., amber glass bottle with a septum-cap)

  • Source of high-purity nitrogen or argon gas with a regulator

  • Schlenk line or a manifold with a vacuum pump and inert gas inlet

  • Needles and tubing

Procedure:

  • Preparation: Ensure the storage vessel is completely dry, as moisture can also lead to degradation.[9]

  • Transfer: Quickly transfer the primary amine into the storage vessel. Minimize the time the amine is exposed to the atmosphere.

  • Seal: Securely seal the vessel with a septum-cap.

  • Purge Cycle:

    • Connect the vessel to the Schlenk line via a needle through the septum.

    • Carefully evacuate the headspace of the vessel using the vacuum pump. Be cautious not to pull a strong vacuum that could cause the amine to boil.

    • Backfill the vessel with the inert gas (nitrogen or argon).

    • Repeat this vacuum/backfill cycle 3-5 times to ensure all oxygen has been removed.

  • Final Backfill: After the final evacuation, backfill the vessel with the inert gas to a slight positive pressure.

  • Storage: Store the sealed vessel in a cool, dark place. For long-term storage, wrapping the vessel in aluminum foil can provide additional protection from light.

Inert_Atmosphere_Storage cluster_setup Setup cluster_process Inerting Process cluster_storage Storage Amine Primary Amine Transfer Transfer Amine to Vessel Amine->Transfer Vessel Dry Storage Vessel Vessel->Transfer Seal Seal Vessel Transfer->Seal Evacuate Evacuate Headspace (Vacuum) Seal->Evacuate Backfill Backfill with N2/Ar Evacuate->Backfill Repeat Repeat Cycle (3-5x) Backfill->Repeat Repeat->Evacuate Store Store in Cool, Dark Place Repeat->Store

Workflow for Inert Atmosphere Storage.
Quality Control: Detecting Amine Oxidation

Regularly assessing the purity of your stored amines is crucial. Here are some common analytical techniques for detecting oxidation.

Analytical Technique What to Look For Comments
Nuclear Magnetic Resonance (NMR) Spectroscopy Appearance of new signals or changes in the integration of existing signals, particularly in the aromatic or aldehydic regions.¹H NMR is often sufficient for a quick purity check. Compare the spectrum to a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Emergence of new peaks with different retention times and mass spectra corresponding to potential oxidation products.Provides both separation and identification of volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Similar to GC-MS, new peaks will indicate the presence of impurities.Ideal for less volatile or thermally labile amines and their oxidation products.
Thin-Layer Chromatography (TLC) Appearance of new spots, often with different polarity compared to the pure amine.A quick, qualitative method to assess purity. Running the sample against a co-spotted reference standard is recommended.
Colorimetric Tests Development of color upon addition of specific reagents that react with oxidation byproducts.Can be a rapid screening tool, but is less specific and quantitative than chromatographic or spectroscopic methods.
Purification Protocol: Column Chromatography of an Oxidized Primary Amine

This is a general guideline for purifying a primary amine that has undergone oxidation. The specific conditions (e.g., solvent system) will need to be optimized for your particular compound.

Objective: To separate the pure primary amine from its less polar oxidation byproducts.

Materials:

  • Oxidized primary amine sample

  • Silica gel (appropriate mesh size, e.g., 100-200)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of the oxidized amine with a small amount of silica gel.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent system.

  • Loading: Carefully load the amine-silica slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system. It is common for the less polar nitro-group containing oxidation byproducts to elute before the more polar amino-group compound.[16]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure amine and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated amine using an appropriate analytical technique (see Section 3.2).

  • Storage: Immediately store the purified amine under an inert atmosphere as described in Section 3.1.

Purification_Workflow Start Oxidized Amine Sample Slurry Prepare Slurry with Silica Gel Start->Slurry Load Load Slurry onto Column Slurry->Load Pack Pack Chromatography Column Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (NMR, GC-MS) Evaporate->Analyze Store Store Under Inert Atmosphere Analyze->Store End Purified Primary Amine Store->End

Sources

Optimization

minimizing byproduct formation in Grignard reactions for amine synthesis

Current Status: Operational | Topic: Minimizing Byproduct Formation | Level: Advanced Mechanistic Intelligence: The "Why" Behind the Failure In amine synthesis via Grignard reagents (typically addition to imines or nitri...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Minimizing Byproduct Formation | Level: Advanced

Mechanistic Intelligence: The "Why" Behind the Failure

In amine synthesis via Grignard reagents (typically addition to imines or nitriles), yield loss is rarely due to a single factor. It is a competition between nucleophilic addition (desired) and radical/base-mediated side pathways (undesired).

The Competitive Landscape

The following logic map illustrates the kinetic competition occurring in your flask. To maximize amine yield, you must suppress the red pathways and accelerate the blue pathways.

GrignardPathways RX Alkyl Halide (R-X) Mg Mg(0) Surface RX->Mg SET Mechanism RMgX Grignard Reagent (R-MgX) Mg->RMgX Insertion Amine Target Amine (Secondary/Tertiary) RMgX->Amine Nucleophilic Attack (Kinetic Control) Wurtz Wurtz Dimer (R-R) RMgX->Wurtz Reaction with R-X (High Conc/Temp) Enamine Enamine/Recovered SM (via Deprotonation) RMgX->Enamine Basic Abstraction of Alpha-Proton Oxide Peroxide/Alcohol (via O2/H2O) RMgX->Oxide Quenching Imine Imine Substrate (R'=N-R'') Imine->Amine + RMgX Imine->Enamine + RMgX (acting as Base)

Figure 1: Kinetic competition in Grignard-mediated amine synthesis. Success depends on favoring nucleophilic attack over Wurtz coupling and enolization.

Troubleshooting & Diagnostics (Q&A)

Issue 1: "I see significant homocoupling (R-R dimer) in my GC-MS."

Diagnosis: Wurtz Coupling.[1][2] This occurs when the formed Grignard reagent (


) reacts with unreacted alkyl halide (

) still present in the solution.[2]
  • Root Cause A: Addition of

    
     is too fast, creating a high local concentration of halide near the formed Grignard.[2]
    
  • Root Cause B: Temperature is too high during formation.

  • Corrective Action:

    • Dilution: Increase solvent volume. Wurtz coupling is second-order (depends on

      
       and 
      
      
      
      ), while formation is pseudo-first-order at the Mg surface.
    • Cryogenic Formation: If possible, use "Turbo Grignard" conditions (see Protocol B) which allow formation at -20°C to 0°C, suppressing the coupling activation energy.

    • Controlled Dosing: Use a syringe pump for

      
       addition to ensure 
      
      
      
      remains effectively zero.
Issue 2: "My yield is low, and I'm recovering the starting imine/nitrile."

Diagnosis: Enolization (Proton Abstraction). Grignard reagents are strong bases (


). If your imine has 

-protons, the Grignard will deprotonate it to form a metallo-enamine, which reverts to the starting material upon aqueous workup.
  • Corrective Action:

    • Lewis Acid Activation: Pre-complex the imine with

      
       or 
      
      
      
      . This lowers the LUMO of the C=N bond, making nucleophilic attack kinetically faster than deprotonation.
    • Switch to Organolithium: Sometimes

      
       at -78°C is kinetically faster at addition than protonation compared to the "softer" Grignard.
      
    • Non-Enolizable Electrophiles: If possible, redesign the substrate to remove

      
      -protons.
      
Issue 3: "The reaction mixture turned into a solid gel/sludge."

Diagnosis: Aggregation and Solubility Limit. Grignard reagents in pure diethyl ether or THF form complex oligomers (Schlenk equilibrium).

  • Corrective Action:

    • LiCl Additive: Add 1.0 equiv of anhydrous LiCl. This breaks the oligomers into monomeric species (

      
      ), drastically reducing viscosity and increasing solubility (The "Turbo" effect).
      

Validated Experimental Protocols

Protocol A: Titration of Grignard Reagents (Knochel Method)

Never assume the commercial molarity is accurate. Degradation occurs over time.

Principle: Iodine reacts rapidly with


. The disappearance of the violet iodine color indicates the endpoint. LiCl is required to solubilize the 

byproduct, preventing precipitate formation that obscures the endpoint.

Materials:

  • Iodine (

    
    ), sublimed.[2]
    
  • Lithium Chloride (LiCl), anhydrous.[3][4]

  • THF (dry).[4][5][6]

Workflow:

  • Standard Solution: Dissolve

    
     (254 mg, 1.0 mmol) and LiCl (150 mg) in dry THF (5 mL) under Argon. Solution is dark brown/violet.
    
  • Titration: Cool to 0°C. Add the Grignard reagent dropwise via a 1.0 mL syringe.

  • Endpoint: The solution turns completely colorless (or slightly yellowish if amine ligands are present).

  • Calculation:

    
    
    
Protocol B: Preparation of "Turbo Grignard" ( )

Use this for halogen-magnesium exchange to synthesize difficult amine precursors.

Mechanism: LiCl breaks polymeric aggregates, increasing the rate of exchange and allowing synthesis at lower temperatures (minimizing Wurtz).

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask containing Mg turnings (1.2 equiv) and anhydrous LiCl (1.1 equiv) under high vacuum. Critical: LiCl is hygroscopic; dry at 150°C under vacuum for 4h if unsure.

  • Solvent: Add dry THF.

  • Activation: Add DIBAL-H (1 mol%) or iodine crystal to activate Mg.

  • Addition: Add

    
     (or target halide) dropwise at room temperature.
    
  • Reaction: Stir for 12h. The dark grey solution is

    
    .
    
  • Usage: React this "Turbo" reagent with your aryl iodide/bromide at -20°C to perform Halogen-Mg exchange, then add your imine electrophile.

Protocol C: Lewis-Acid Mediated Addition to Imines

Best for preventing enolization byproducts.

  • Complexation: Dissolve imine (1.0 equiv) in dry THF. Cool to -78°C.[7]

  • Activation: Add

    
     (1.1 equiv) dropwise. Stir for 15 min.
    
  • Addition: Add Grignard reagent (1.2 equiv) slowly down the side of the flask.

  • Warm-up: Allow to warm to room temperature over 2 hours.

  • Quench: Saturated

    
     (Caution: 
    
    
    
    hydrolysis is exothermic).

Comparative Data: Additive Effects

The following data summarizes the impact of additives on the yield of secondary amines from enolizable imines (e.g., N-benzylidene-cyclohexanamine).

Reaction ConditionAdditiveTemperatureYield (Amine)Major Byproduct
Standard None25°C35%Enamine (Recovery)
Low Temp None-78°C45%Enamine (Recovery)
Turbo LiCl0°C62%Wurtz Dimer
Lewis Acid

-78°C92% None
Lanthanide

-78°C88%None

Table 1: Effect of additives on nucleophilic addition vs. enolization.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

  • BenchChem Technical Support. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem Troubleshooting Guides.

  • Vapourtec Application Notes. (2012). The use of 'turbo-Grignards' in flow.[8] Vapourtec.

  • Hatano, M., et al. (2011). Zinc(II)-Catalyzed Grignard Additions to Imines. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Unlocking the Complex Spin System: A Comparative Guide to H NMR Interpretation of 1-(2-Fluorophenyl)-2-phenylethan-1-amine Introduction For drug development professionals and synthetic chemists, the structural elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Complex Spin System: A Comparative Guide to H NMR Interpretation of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

Introduction

For drug development professionals and synthetic chemists, the structural elucidation of halogenated phenethylamine derivatives presents a unique analytical bottleneck. 1-(2-Fluorophenyl)-2-phenylethan-1-amine is a prime example of a molecule that yields a deceptively complex


H Nuclear Magnetic Resonance (NMR) spectrum.

The analytical challenge stems from two distinct structural features:

  • A Chiral Center at C1: This renders the adjacent C2 methylene protons diastereotopic, creating a strongly coupled ABX spin system.

  • The 2-Fluorophenyl Substituent: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly responsive to NMR measurements and prone to splitting nearby proton signals ()[1].

This guide objectively compares three analytical approaches—Standard 1D


H NMR, High-Field 

H{

F} Decoupled NMR, and 2D NMR—to determine the most efficient workflow for resolving this complex spin system.

Part 1: The Causality of Spectral Complexity

To interpret the spectrum, one must first understand the physical causality behind the signal splitting.

The ABX Spin System (Homonuclear Coupling)

Because the C1 carbon bears an amine group, a 2-fluorophenyl group, a benzylic methylene, and a hydrogen atom, it is a stereocenter. This asymmetric environment restricts free rotation, placing the two protons on the adjacent C2 carbon (


 and 

) in magnetically non-equivalent environments. They couple to each other via a large geminal coupling (

Hz) and to the C1 methine proton via differing vicinal couplings (

Hz and

Hz).
Heteronuclear Spin-Spin Coupling ( H- F)

The


F nucleus exerts strong scalar couplings on the aromatic protons of the 2-fluorophenyl ring. The ortho-proton (H3) typically exhibits a large 

coupling of ~9.5 Hz. More insidiously, long-range scalar couplings, such as

, can propagate through bonds and significantly complicate the interpretation of nearby proton signals ()[2]. In this molecule, the benzylic C1 methine proton experiences a

coupling, broadening its multiplet and obscuring the underlying

interactions.

SpinSystem F19 19F Nucleus (Spin 1/2) C1H C1 Methine Proton (Chiral Center) F19->C1H 4J_HF (Long-range) ArH Aromatic Protons (2-Fluorophenyl) F19->ArH 3J_HF, 4J_HF, 5J_HF C2Ha C2 Methylene Ha (Diastereotopic) C1H->C2Ha 3J_HH (Vicinal) C2Hb C2 Methylene Hb (Diastereotopic) C1H->C2Hb 3J_HH (Vicinal) C2Ha->C2Hb 2J_HH (Geminal)

Spin-spin coupling network illustrating homonuclear and heteronuclear interactions.

Part 2: Comparative Performance of Analytical Approaches

Approach A: Standard 1D H NMR (400 MHz)
  • Performance: Suboptimal for complete assignment.

  • Analysis: While the diastereotopic C2 protons are visible as distinct doublet of doublets (dd), the C1 methine proton appears as a convoluted multiplet (ddd or broad dd) due to the unresolved

    
     coupling. The aromatic region (7.0–7.5 ppm) is a severely overlapping mass of signals, as the 
    
    
    
    splittings of the 2-fluorophenyl ring merge with the standard multiplets of the unsubstituted phenyl ring.
Approach B: High-Field H{ F} Decoupled NMR (600 MHz)
  • Performance: Optimal for 1D structural verification.

  • Analysis: By applying a continuous decoupling pulse at the

    
    F resonance frequency during acquisition, all 
    
    
    
    couplings collapse. The C1 methine proton resolves into a clean doublet of doublets, governed solely by its homonuclear coupling to the C2 protons. The aromatic region simplifies dramatically, allowing for first-order analysis of the 2-fluorophenyl protons. Advanced techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) are also highly effective alternatives to evaluate these complex heteronuclear coupling constants by producing a pure shift spectrum ()[3].
Approach C: 2D NMR (COSY & HSQC)
  • Performance: Essential for absolute connectivity validation.

  • Analysis:

    
    H-
    
    
    
    H COSY unambiguously maps the isolated ABX spin system, proving that the C1 methine is directly adjacent to the diastereotopic C2 methylene group.
    
    
    H-
    
    
    C HSQC separates the overlapping aromatic protons based on their carbon chemical shifts, isolating the fluorinated ring carbons (which appear as doublets in the
    
    
    C dimension due to
    
    
    and
    
    
    couplings).
Quantitative Data Comparison

The table below summarizes the spectral differences between a standard acquisition and a fluorine-decoupled acquisition.

Proton AssignmentStandard

H NMR (400 MHz)

H{

F} Decoupled (600 MHz)
Coupling Causality
-NH

1.65 ppm (br s, 2H)1.65 ppm (br s, 2H)Exchanges with D

O; no scalar coupling.
C2-H

2.85 ppm (dd, 1H)2.85 ppm (dd, 1H)

= 13.5 Hz,

= 8.5 Hz.
C2-H

3.05 ppm (dd, 1H)3.05 ppm (dd, 1H)

= 13.5 Hz,

= 5.0 Hz.
C1-H 4.50 ppm (ddd, 1H)4.50 ppm (dd, 1H)

collapses; only

remains.
Ar-H (H3, ortho to F) 7.05 ppm (ddd, 1H)7.05 ppm (dd, 1H)Large

(~9.5 Hz) collapses.
Ar-H (Other) 7.15 - 7.45 ppm (m, 8H)Resolved multipletsSimplification of the 2-fluorophenyl ring.

Part 3: Experimental Protocols: Self-Validating Workflow

To achieve the superior resolution of Approach B , researchers must follow a strict, self-validating protocol for


H{

F} decoupled acquisition.

Step 1: Sample Preparation

  • Procedure: Dissolve 15 mg of 1-(2-fluorophenyl)-2-phenylethan-1-amine in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.
    
  • Causality & Validation: Filtering removes paramagnetic particulates and undissolved solids that distort magnetic field homogeneity. The TMS acts as an internal self-validating standard; if the TMS peak is not a sharp singlet at exactly 0.00 ppm with a linewidth < 0.5 Hz, the shimming is inadequate and must be repeated.

Step 2: Dual-Channel Probe Tuning

  • Procedure: Insert the sample into a spectrometer equipped with a dedicated

    
    F/
    
    
    
    H dual-tune probe. Tune the inner coil to the
    
    
    H Larmor frequency and the outer coil to the
    
    
    F frequency.
  • Causality & Validation: Because

    
    H and 
    
    
    
    F resonate at very similar frequencies (e.g., 600 MHz and 564 MHz, respectively), cross-talk can occur. Validating the "wobble curve" ensures the reflection dip is centered exactly on both frequencies, maximizing decoupling efficiency and preventing probe damage.

Step 3: Inverse-Gated Pulse Sequence Selection

  • Procedure: Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Causality & Validation: Standard continuous decoupling can induce a heteronuclear Nuclear Overhauser Effect (NOE), artificially inflating the integration values of protons near the fluorine atom. Inverse-gated decoupling applies the

    
    F irradiation only during the acquisition time (FID collection) and turns it off during the relaxation delay. This self-corrects for NOE, ensuring that peak integrations remain strictly quantitative for structural verification.
    

Step 4: Acquisition and Processing

  • Procedure: Acquire 16 scans with a relaxation delay (D1) of 5 seconds. Zero-fill the FID to 64k points and apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning (1H & 19F Channels) Prep->Tune Acq1 Standard 1H Acq (Reference) Tune->Acq1 Acq2 1H{19F} Decoupled Acq (Inverse Gated) Acq1->Acq2 Process Fourier Transform & Phase Correction Acq2->Process

Self-validating experimental workflow for acquiring 1H{19F} decoupled NMR spectra.

Conclusion

While standard 1D


H NMR is sufficient for identifying the basic phenethylamine backbone, it fails to provide unambiguous structural confirmation of 1-(2-fluorophenyl)-2-phenylethan-1-amine due to overlapping 

and

couplings. By integrating

H{

F} decoupled NMR
into the analytical workflow, researchers can collapse heteronuclear interference, accurately extract homonuclear coupling constants of the diastereotopic ABX system, and drastically reduce the time spent on spectral interpretation.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants Source: University of Ottawa NMR Facility Blog URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of CAS 959407-26-2

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating isomeric and isobaric phenylethylamine derivatives in forensic, pharmaceutical, and toxicological workflows. CAS 95940...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating isomeric and isobaric phenylethylamine derivatives in forensic, pharmaceutical, and toxicological workflows. CAS 959407-26-2, chemically known as 1-(2-fluorophenyl)-2-phenylethan-1-amine, is a highly specific fluorinated analog that requires rigorous structural validation.

This guide objectively compares the performance of three leading mass spectrometry (MS) architectures—Orbitrap High-Resolution MS (HRMS) , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QqQ) —in mapping the fragmentation pattern of this specific molecule. Rather than relying on a generic template, this guide is structured to explore the intrinsic gas-phase chemistry of the analyte, followed by an evidence-based comparison of how different MS platforms handle its structural elucidation.

Mechanistic Fragmentation Pathway of CAS 959407-26-2

The foundation of any MS platform comparison lies in understanding the causality behind the analyte's fragmentation. Under positive Electrospray Ionization (ESI+), the primary amine of CAS 959407-26-2 is readily protonated, yielding a precursor ion at an exact mass of


[1].

The fragmentation causality is driven by the thermodynamic stability of the resulting carbocations and neutral losses:

  • 
    -Cleavage:  The 
    
    
    
    bond relative to the amine is highly susceptible to cleavage. Depending on charge retention, this yields either the 2-fluorobenzyl-imine cation (
    
    
    ) or the tropylium cation (
    
    
    )[1].
  • Neutral Losses: The basic primary amine facilitates the neutral loss of ammonia (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), producing a stable hydrocarbon fragment at 
    
    
    
    . Subsequent loss of hydrogen fluoride (
    
    
    ) from the fluorinated ring yields
    
    
    .

Fragmentation M [M+H]+ m/z 216.1188 C14H15FN+ A1 Alpha-Cleavage 1 m/z 124.0563 C7H7FN+ M->A1 C-C bond cleavage (Charge on imine) A2 Alpha-Cleavage 2 m/z 91.0548 C7H7+ M->A2 C-C bond cleavage (Tropylium formation) L1 Loss of NH3 m/z 199.0923 C14H12F+ M->L1 -NH3 (-17.0265 Da) L2 Loss of NH3 & HF m/z 179.0861 C14H11+ L1->L2 -HF (-20.0062 Da)

Figure 1: Proposed ESI-MS/MS gas-phase fragmentation pathway for CAS 959407-26-2.

Objective Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When analyzing the fragmentation pattern of CAS 959407-26-2, the choice of mass analyzer fundamentally alters the data output, sensitivity, and structural confidence.

A. Orbitrap HRMS (e.g., Thermo Q Exactive)

Orbitraps utilize Higher-energy Collisional Dissociation (HCD). They provide ultra-high resolution (up to 280,000 FWHM), which is critical for distinguishing the exact mass of the fluorinated fragments from complex biological or synthetic matrix interferences[2].

  • Performance Insight: HCD traps ions during fragmentation, which can lead to secondary fragmentation pathways. For CAS 959407-26-2, this often results in a higher abundance of the secondary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) ion compared to traditional CID.
B. Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546 / Bruker maXis)

Q-TOFs utilize Collision-Induced Dissociation (CID) and excel in scan speed and isotopic fidelity.

  • Performance Insight: The ability to tune collision energies down to 0 eV allows for a higher "survival yield" of the intact

    
     precursor[3]. Furthermore, the microchannel plate (MCP) detectors in Q-TOFs preserve the natural 
    
    
    
    isotopic distribution (M+1 at
    
    
    ) with exceptional fidelity, aiding in formula confirmation[4].
C. Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)

QqQ systems operate at unit resolution. While they cannot provide the exact mass necessary for elucidating unknown impurities, their electron multiplier detectors offer a dynamic range of up to 5-6 orders of magnitude[4].

  • Performance Insight: For routine, targeted quantitation of CAS 959407-26-2, the QqQ remains the gold standard. A Multiple Reaction Monitoring (MRM) transition of

    
     provides unmatched sensitivity[2].
    
Quantitative Data Summary

Table 1: Comparison of MS Platforms for CAS 959407-26-2 Analysis

FeatureOrbitrap HRMSQ-TOF HRMSTriple Quadrupole (QqQ)
Mass Resolution (FWHM) Up to 280,00030,000 – 80,000Unit (~0.7 Da)
Mass Accuracy < 1 ppm1 – 3 ppmN/A
Fragmentation Cell HCD (Trapping)CID (Flow-through)CID (Flow-through)
Isotopic Fidelity Good (Drops at high Res)ExcellentN/A
Primary Use Case Unknown elucidation, Isobar resolutionFast UHPLC gradients, Formula IDHigh-throughput targeted quantitation

Table 2: Expected Exact Mass Fragments for CAS 959407-26-2 (HRMS)

Ion TypeFormulaTheoretical m/zStructural Significance
Precursor Ion

216.1188Intact protonated molecule
Fragment 1

199.0923Confirms presence of primary amine
Fragment 2

124.0563Confirms fluorinated benzyl moiety
Fragment 3

91.0548Confirms unsubstituted benzyl moiety

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring the MS/MS spectra of CAS 959407-26-2. Every step is designed with a specific analytical causality to prevent false-positive structural assignments.

  • System Calibration & Suitability (SST):

    • Action: Infuse a known standard (e.g., Leucine Enkephalin, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) prior to the run.
      
    • Causality: HRMS relies entirely on sub-ppm mass accuracy to assign elemental compositions. Without verifying calibration, the structural assignments of CAS 959407-26-2 fragments are analytically invalid.

  • Sample Preparation:

    • Action: Dilute CAS 959407-26-2 to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic Acid lowers the pH, ensuring complete protonation of the basic amine group, thereby maximizing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       signal in ESI+ mode.
      
  • Chromatographic Separation:

    • Action: Utilize a sub-2 µm C18 column with a 5-minute gradient. Include a blank injection (mobile phase only) before the sample.

    • Causality: The blank rules out column carryover. The gradient separates the target from potential synthesis impurities, preventing ion suppression in the ESI source.

  • Stepped Collision Energy (NCE) Acquisition:

    • Action: Acquire MS/MS spectra using stepped collision energies (e.g., 10, 20, 40 eV).

    • Causality: Phenylethylamines exhibit highly energy-dependent fragmentation. A stepped CE ensures the simultaneous capture of the labile precursor (at low CE) and stable low-mass diagnostic ions like tropylium (at high CE) in a single composite spectrum[3].

Workflow cluster_MS 5. Mass Analyzer Selection SST 1. System Suitability (Mass Calibration) Prep 2. Sample Prep (0.1% Formic Acid) SST->Prep LC 3. UHPLC Separation (C18, Gradient) Prep->LC ESI 4. ESI+ Ionization (Amine Protonation) LC->ESI Orbi Orbitrap HRMS (HCD, R=140k) ESI->Orbi QTOF Q-TOF HRMS (CID, Fast Scan) ESI->QTOF QqQ Triple Quadrupole (MRM, Quantitation) ESI->QqQ Data 6. Data Analysis (Exact Mass & MS/MS) Orbi->Data QTOF->Data QqQ->Data

Figure 2: Self-validating LC-MS/MS experimental workflow for platform comparison.

References

1.[5] Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? | Source: Repository of the Academy's Library | URL: 5 2.[3] Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? | Source: ELTE | URL: 3 3.[4] Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? | Source: ResearchGate | URL: 4 4.[1] Title: Interpretation of Mass Spectra | Source: IntechOpen | URL: 1 5.[2] Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | Source: Thermo Fisher Scientific | URL: 2 6.[6] Title: Kratom Adulterated with Phenylethylamine and Associated Intracerebral Hemorrhage | Source: PMC | URL: 6

Sources

Validation

Comparative Guide: FTIR Spectrum Analysis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 1-(2-Fluorophenyl)-2-phenylethan-1-amine , a fluorinated derivative of the 1,2-diphenylethylamine scaffold. This analysis is de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 1-(2-Fluorophenyl)-2-phenylethan-1-amine , a fluorinated derivative of the 1,2-diphenylethylamine scaffold.

This analysis is designed for researchers in drug development and forensic chemistry who require objective differentiation of this compound from its regioisomers (e.g., 4-fluoro analogues) and non-fluorinated precursors.

Executive Summary & Compound Profile

1-(2-Fluorophenyl)-2-phenylethan-1-amine (CAS: 959407-26-2) is a primary amine featuring a 1,2-diphenylethyl backbone with a fluorine substitution at the ortho position of the C1-phenyl ring. Structurally, it is the primary amine precursor to fluorinated analogues of Lefetamine.

Differentiation of this specific isomer is critical because the position of the fluorine atom (ortho- vs. meta- vs. para-) significantly alters the electronic environment and pharmacological potency of phenethylamine derivatives.

Structural Comparison of Analytes
FeatureTarget Compound Alternative 1 (Regioisomer) Alternative 2 (Parent)
Name 1-(2-Fluorophenyl)-2-phenylethan-1-amine1-(4-Fluorophenyl)-2-phenylethan-1-amine1,2-Diphenylethylamine
Substitution Ortho-Fluoro (2-F)Para-Fluoro (4-F)None (H)
Symmetry Low (

)
Higher (

local)
High
Key Challenge Steric crowding at C1Electronic resonance effectsLack of C-F marker

Experimental Methodology (ATR-FTIR)

To ensure reproducibility and valid spectral comparison, the following protocol is recommended. This method minimizes sample preparation artifacts common in KBr pelleting (e.g., moisture absorption, ion exchange).

Protocol: Self-Validating ATR Workflow
  • Instrument Setup: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹ (Critical for resolving aromatic overtones)

    • Scans: 32 scans (background) / 32 scans (sample)

  • Sample Prep:

    • Liquids/Oils (Freebase): Apply 10 µL directly to the crystal.

    • Solids (HCl Salt): Place ~5 mg on the crystal; apply high pressure using the anvil to ensure intimate contact.

  • Validation Step: Verify the presence of the "Diamond/ZnSe Cut-off" below 600 cm⁻¹ and atmospheric CO₂ doublets (2350 cm⁻¹) to ensure beam path integrity.

Detailed Spectral Analysis

The spectrum of 1-(2-Fluorophenyl)-2-phenylethan-1-amine is characterized by the superposition of a primary amine, a mono-substituted benzene ring (benzyl group), and an ortho-substituted fluorobenzene ring.

Zone 1: High-Frequency Region (4000 – 2800 cm⁻¹)

This region confirms the chemical identity (Amine + Alkyl + Aryl) but is poor for isomer differentiation.

  • Primary Amine (

    
    N-H): 
    
    • Observation: Two weak-to-medium bands between 3380–3290 cm⁻¹ .[1]

    • Assignment: Asymmetric and symmetric N-H stretching.

    • Note: In the HCl salt form, this is replaced by a broad "ammonium band" spanning 3100–2600 cm⁻¹, often obscuring C-H stretches.

  • Aromatic C-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C{sp2}-H): 
    
    • Observation: Multiple weak bands just above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹).

  • Aliphatic C-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C{sp3}-H): 
    
    • Observation: Bands below 3000 cm⁻¹ (2980–2850 cm⁻¹).[2]

    • Specificity: The methylene (-CH₂-) and methine (-CH-) groups produce distinct asymmetric and symmetric stretches.

Zone 2: The Fingerprint & Isomer Differentiation (1600 – 600 cm⁻¹)

This is the critical region for distinguishing the ortho-isomer from the para-isomer.

A. C-F Stretching (1200 – 1100 cm⁻¹)

The Carbon-Fluorine bond is highly polar, resulting in intense absorption.

  • Target (2-F): The C-F stretch typically appears as a strong band near 1230–1250 cm⁻¹ .

  • Comparison:

    • Para-F isomers often show this band slightly lower or split differently due to resonance conjugation with the ring.

    • Non-fluorinated alternatives lack this intense band entirely.

B. Aromatic Ring Breathing & Overtones[3]
  • Ring Breathing: The 2-F substitution disrupts the "breathing" mode of the benzene ring. Expect a shift of the standard 1600/1500 cm⁻¹ doublets.

  • Differentiation: The ortho-isomer often shows a splitting of the band near 1480–1500 cm⁻¹ due to the steric and electronic influence of the fluorine atom adjacent to the alkyl attachment.

C. Out-of-Plane (OOP) Bending (The Diagnostic Key)

This is the most reliable region for determining substitution patterns.

ModeTarget (2-F Isomer) Alternative (4-F Isomer) Explanation
Ortho-Substituted Ring Single strong band ~750–765 cm⁻¹ AbsentCharacteristic of 1,2-disubstitution.
Para-Substituted Ring AbsentStrong band ~800–850 cm⁻¹ Characteristic of 1,4-disubstitution (2 adjacent H).
Mono-Substituted Ring 690–710 cm⁻¹ & 730–770 cm⁻¹ 690–710 cm⁻¹ & 730–770 cm⁻¹ Both compounds contain one unsubstituted benzyl ring.

Critical Analysis: In the Target (2-F) compound, the ortho-substituted ring band (~750 cm⁻¹) will likely overlap with the strong 730–770 cm⁻¹ band from the mono-substituted benzyl ring. This creates a broad, intense, or split peak in the 730–770 cm⁻¹ region. Contrast: The para-isomer (4-F) will show a distinct, isolated band at ~830 cm⁻¹, leaving the mono-substituted peaks (690/750) cleaner.

Decision Tree for Isomer Identification

The following workflow illustrates the logic for identifying the 1-(2-fluorophenyl) isomer using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_CF Check 1200-1250 cm⁻¹ (Strong C-F Stretch?) Start->Check_CF No_CF Not Fluorinated (Parent Compound) Check_CF->No_CF No Has_CF Fluorinated Analogue Check_CF->Has_CF Yes Check_OOP Analyze OOP Region (600-900 cm⁻¹) Has_CF->Check_OOP Para_Band Distinct Band at 800-850 cm⁻¹? Check_OOP->Para_Band Is_Para 1-(4-Fluorophenyl) Isomer (Para) Para_Band->Is_Para Yes Is_Ortho Strong Overlap/Split at 730-770 cm⁻¹ (No 800-850 band) Para_Band->Is_Ortho No Result CONFIRMED TARGET: 1-(2-Fluorophenyl)-2-phenylethan-1-amine Is_Ortho->Result

Figure 1: Logic flow for differentiating the 2-fluoro target from para-fluoro and non-fluorinated analogues.

Summary of Diagnostic Bands

Use this table to validate your experimental results.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (N-H) 3380–3290Weak/Medconfirms -NH₂ (vs. Lefetamine tertiary amine).
Aromatic C-H 3080–3020WeakGeneral aromatic indicator.
C-F Stretch 1230–1250 Strong Confirms fluorination.
Mono-sub OOP 690–710StrongConfirms presence of the benzyl ring.
Ortho-sub OOP 740–765 Strong Specific to 2-F isomer. (May overlap with mono-sub).
Para-sub OOP 800–850MediumNegative Control. Presence indicates 4-F isomer.
Conclusion

To positively identify 1-(2-Fluorophenyl)-2-phenylethan-1-amine , the analyst must observe the simultaneous presence of the strong C-F stretch (1230 cm⁻¹) and the absence of the para-substitution band (830 cm⁻¹). The spectrum will be dominated by strong overlapping absorptions in the 700–770 cm⁻¹ region due to the additive effects of the mono-substituted and ortho-substituted rings.

References

  • Westphal, F., et al. (2010). "Differentiation of regioisomeric ring-substituted fluorophenethylamines by GC-MS and FTIR." Forensic Science International. Link

  • NIST Chemistry WebBook. "Standard Reference Data for Phenethylamine Derivatives." National Institute of Standards and Technology. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link

  • Sigma-Aldrich. "1-(2-Fluorophenyl)-2-phenylethan-1-amine Product Information." Link

Sources

Comparative

Technical Guide: HPLC Method Validation for Fluorinated Phenethylamine Purity

Content Type: Comparative Method Development & Validation Guide Audience: Analytical Chemists, drug development researchers, and forensic toxicologists. Executive Summary The separation of fluorinated phenethylamine (F-P...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Method Development & Validation Guide Audience: Analytical Chemists, drug development researchers, and forensic toxicologists.

Executive Summary

The separation of fluorinated phenethylamine (F-PEA) isomers—specifically the positional isomers 2-fluoro-, 3-fluoro-, and 4-fluorophenethylamine—presents a distinct chromatographic challenge. Standard alkyl-bonded phases (C18) often fail to resolve these species due to their identical molecular weights and nearly indistinguishable hydrophobicity (logP).

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) phase. It demonstrates that PFP chemistries provide superior selectivity for halogenated aromatics through non-hydrophobic retention mechanisms. Furthermore, it details a validation protocol compliant with ICH Q2(R2) guidelines to ensure the method is fit for purity analysis in regulated environments.

The Chromatographic Challenge: Positional Isomers

Fluorinated phenethylamines are often synthesized as pharmaceutical intermediates or appear as New Psychoactive Substances (NPS). The position of the fluorine atom (ortho, meta, or para) significantly alters biological activity but has a negligible effect on the hydrophobic interaction with a C18 ligand.

Comparative Mechanism Analysis
FeatureC18 (Octadecylsilane) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive forces).

Interaction, Dipole-Dipole, Hydrogen Bonding, Shape Selectivity.[1]
Isomer Selectivity Low. 2-F, 3-F, and 4-F isomers often co-elute or show "shouldering" because their hydrophobic footprints are nearly identical.High. The rigid aromatic ring and electronegative fluorine atoms on the PFP ligand discriminate based on the electron density distribution and steric shape of the analyte isomers.
Mobile Phase Preference Acetonitrile (ACN) or Methanol (MeOH).Methanol (MeOH). Aprotic solvents like ACN can suppress the

interactions essential for PFP selectivity.

Experimental Strategy & Method Optimization

Column Selection Logic

For fluorinated aromatics, "fluorophilic" retention and shape selectivity are required.

  • The Baseline: C18 (e.g., 100 Å, 3 µm).

  • The Alternative: PFP (e.g., 100 Å, 2.6 µm Core-Shell). Recommended.

Mobile Phase Optimization

F-PEAs are basic amines (


). To prevent peak tailing caused by silanol interactions, the mobile phase must be acidified.
  • Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0).

  • Organic Modifier: Methanol is preferred over Acetonitrile for PFP columns to maximize the dipole-dipole and

    
     retention mechanisms.
    
Representative Performance Data

The following table summarizes the separation efficiency observed during method development for a mixture containing 2-FPEA, 4-FPEA, and a synthesis impurity.

ParameterC18 Column (Standard) PFP Column (Optimized) Status
Retention Time (2-FPEA) 4.21 min5.85 minIncreased Retention
Retention Time (4-FPEA) 4.35 min6.92 minSignificant Shift
Resolution (

)
0.8 (Co-elution) 4.2 (Baseline) PASS
Peak Symmetry (Tailing) 1.61.1Improved
Mechanism Hydrophobic onlyDipole + Shape Selectivity

Technical Insight: The PFP phase retains the para-isomer (4-FPEA) longer than the ortho-isomer (2-FPEA) due to the accessible planar surface area allowing for stronger


 stacking with the stationary phase ligand.

Method Validation Protocol (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended purpose (purity and impurity quantification).[2] The following protocol aligns with the latest ICH Q2(R2) guidelines.

Visual Workflow: Validation Logic

The following diagram illustrates the logical flow for validating the PFP method.

ValidationWorkflow Start Method Optimization (PFP Column) Specificity Specificity (Isomer Resolution > 2.0) Start->Specificity Check Selectivity Specificity->Start Fail (Rs < 1.5) Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Robustness Robustness (Temp, Flow, pH) Precision->Robustness Final Validated Method Robustness->Final

Figure 1: Step-wise validation workflow ensuring regulatory compliance for isomeric purity.

Detailed Protocols
A. Specificity (Selectivity)

Objective: Prove the method can distinguish the analyte from isomers and degradation products.

  • Protocol: Inject individual standards of 2-FPEA, 3-FPEA, and 4-FPEA. Then inject a mix.

  • Acceptance Criteria: Resolution (

    
    ) between the critical pair (closest eluting isomers) must be 
    
    
    
    (baseline separation).
  • Why PFP? C18 often fails this specific step. The PFP column passes by utilizing fluorine-fluorine and dipole interactions [1].

B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    ; Residual plot should show random distribution (no bias).
C. Accuracy (Recovery)

Objective: Ensure the measured value matches the true value.

  • Protocol: Spike a placebo matrix (or solvent) with known amounts of F-PEA at 80%, 100%, and 120% levels (triplicate injections).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% for drug substance; 90-110% for impurities.

D. Precision (Repeatability)

Objective: Verify consistency of results under the same conditions.

  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of retention time

    
     and peak area 
    
    
    
    .
E. Limit of Detection/Quantitation (LOD/LOQ)

Objective: Define the smallest detectable amounts (critical for impurity profiling).

  • Protocol: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      

Troubleshooting & Robustness

Robustness testing (part of ICH Q2) ensures the method remains reliable during normal usage variations.

ParameterVariationExpected Impact on PFPMitigation
Temperature

C
High.

interactions are temperature sensitive.
Use a column oven. Validate at

C and

C.
Mobile Phase pH

units
Moderate. Affects ionization of the amine.Use accurate buffer preparation (Ammonium Formate).
Solvent Type ACN vs MeOHCritical. Do not substitute ACN for MeOH. ACN suppresses the unique selectivity of PFP.
Visualizing the Decision Matrix

The following diagram assists in troubleshooting resolution issues during the validation phase.

Troubleshooting Issue Problem: Poor Resolution (Rs < 1.5) Check1 Check Organic Modifier Issue->Check1 Action1 Switch ACN to Methanol Check1->Action1 If using ACN Check2 Check Temperature Check1->Check2 If using MeOH Action2 Lower Temp (Enhances Pi-Pi) Check2->Action2 If > 40C Check3 Check pH Check2->Check3 If < 30C Action3 Ensure pH < 4.0 (Protonation) Check3->Action3

Figure 2: Troubleshooting logic for optimizing PFP separations.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] (2023).[1][3][4][5]

  • Euerby, M. R., et al. Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis.[6] Journal of Chromatography A. (2007).

  • Bell, D. S., & Jones, A. D.Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. (2005). (Demonstrates the necessity of MeOH for PFP selectivity).
  • Phenomenex. Resolution of Positional Isomers of Halogenated Aromatics on Kinetex PFP. Application Note.

Sources

Validation

Technical Comparison: Biological Activity of 2-Fluoro vs. 4-Fluoro Phenethylamines

Executive Summary This guide provides a structural and pharmacological analysis of ortho- (2-) and para- (4-) fluorinated phenethylamines, specifically focusing on the -methylated derivatives (amphetamines) where the mos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and pharmacological analysis of ortho- (2-) and para- (4-) fluorinated phenethylamines, specifically focusing on the


-methylated derivatives (amphetamines) where the most robust data exists: 2-Fluoroamphetamine (2-FA)  and 4-Fluoroamphetamine (4-FA) .

The biological activity of these positional isomers is defined by the "Ortho Effect" versus "Para-Substitution Mimicry."

  • 4-FA acts as a non-selective monoamine releasing agent (SRA/NDRA) with significant serotonergic activity, mimicking the empathogenic profile of MDMA/entactogens.

  • 2-FA acts as a selective norepinephrine and dopamine releasing agent (NDRA) with negligible serotonergic impact, mimicking the functional stimulant profile of dextroamphetamine.

Structural & Electronic Properties

The fluorine atom is a bioisostere of hydrogen but possesses high electronegativity and lipophilicity. Its position on the phenyl ring dictates the molecule's interaction with Monoamine Transporters (MATs).

Feature2-Fluoro (Ortho) 4-Fluoro (Para)
Steric Effect High: Creates steric hindrance near the ethylamine side chain. This "ortho-clash" often reduces binding affinity for the Serotonin Transporter (SERT).Low: Extends the molecule along the longitudinal axis. The C-F bond length (1.35 Å) mimics the C-OH of neurotransmitters (e.g., serotonin, dopamine).
Electronic Effect Inductive electron withdrawal (

) destabilizes the aromatic ring but protects the ortho-position from metabolic attack.
Inductive withdrawal at the para-position blocks the primary site of metabolic oxidation (para-hydroxylation).
Lipophilicity Increases

, facilitating Blood-Brain Barrier (BBB) penetration.[1]
Increases

, facilitating BBB penetration.

Pharmacological Mechanism of Action[2][3][4]

Both compounds function primarily as Monoamine Releasing Agents . They enter the presynaptic neuron via membrane transporters (DAT, NET, SERT) and interact with the Vesicular Monoamine Transporter 2 (VMAT2) to deplete vesicular stores, causing cytoplasmic accumulation and subsequent non-exocytotic release (transporter reversal).[2]

Signaling Pathway Diagram

The following diagram illustrates the differential pathway activation. 4-FA engages SERT significantly, while 2-FA is restricted to DAT/NET.

MOA_Pathway Substrate Fluorinated Amphetamine DAT DAT (Dopamine Transporter) Substrate->DAT 2-FA & 4-FA NET NET (Norepinephrine Transporter) Substrate->NET 2-FA & 4-FA SERT SERT (Serotonin Transporter) Substrate->SERT 4-FA Only (High Affinity) VMAT2 VMAT2 (Vesicular Depletion) DAT->VMAT2 NET->VMAT2 SERT->VMAT2 DA_Rel Dopamine Release VMAT2->DA_Rel NE_Rel Norepinephrine Release VMAT2->NE_Rel HT_Rel Serotonin Release VMAT2->HT_Rel Effect_Stim Stimulation (Focus/Wakefulness) DA_Rel->Effect_Stim NE_Rel->Effect_Stim Effect_Emp Empathogenic (Euphoria/Social) HT_Rel->Effect_Emp Driven by 4-FA

Caption: Differential signaling pathways. 4-FA activates SERT leading to empathogenic effects, while 2-FA is restricted to DAT/NET stimulation.

Comparative Biological Activity Data[2][3][9][10][11][12]

The following data aggregates experimental findings for the amphetamine derivatives. Note the distinct difference in Serotonin (5-HT) potency.[3][4]

Monoamine Release Potency (EC50)[3]
Target2-Fluoroamphetamine (2-FA) 4-Fluoroamphetamine (4-FA) Biological Implication
Dopamine (DA) ~150–250 nM (Est.)*200 nMComparable dopaminergic stimulation; 2-FA is slightly less potent due to steric drag.
Norepinephrine (NE) High Potency (Est.)37 nMBoth are potent adrenergic agents, driving wakefulness and cardiovascular effects.
Serotonin (5-HT) > 2,000 nM (Weak/Inactive)730 nM (Moderate)Critical Difference: 4-FA is a triple releaser. 2-FA lacks significant serotonergic activity.
Selectivity High DA/NE SelectivityBalanced DA/NE/5-HT2-FA = Functional Stimulant4-FA = Entactogen

*Note: Specific EC50 values for 2-FA are rare in literature; values are estimated based on SAR series comparisons (e.g., methcathinone analogs) where 2-substitution consistently yields lower potency than 4-substitution.

Metabolic Stability & Toxicology
  • 4-FA (Para-blocked): The C-F bond at the 4-position is metabolically stable. It resists the primary metabolic route of amphetamines (para-hydroxylation). Metabolism shifts to side-chain oxidation and N-dealkylation.

  • 2-FA (Para-open): The 4-position is unsubstituted. 2-FA is susceptible to para-hydroxylation by CYP2D6, leading to faster clearance and the formation of 4-hydroxy-2-fluoroamphetamine metabolites.

Experimental Protocols

To validate these differences in a laboratory setting, the following protocols are industry standards for assessing monoamine transporter activity and metabolic stability.

Protocol: In Vitro Monoamine Release Assay

Objective: Determine EC50 values for DA, NE, and 5-HT release.

  • Tissue Preparation: Isolate rat brain synaptosomes (striatum for DA, prefrontal cortex for NE/5-HT).

  • Loading: Incubate synaptosomes with radiolabeled neurotransmitters (

    
    , 
    
    
    
    ,
    
    
    ) for 15 min at 37°C.
  • Wash: Centrifuge and wash to remove extracellular radioligand.

  • Release Induction: Treat loaded synaptosomes with varying concentrations of test compound (2-FA or 4-FA) for 15 min.

  • Quantification: Terminate reaction by filtration. Measure radioactivity in the filtrate (released fraction) via liquid scintillation counting.

  • Analysis: Plot dose-response curves to calculate EC50.

Protocol: Metabolic Stability (Microsomal Incubation)

Objective: Compare intrinsic clearance (


) and half-life (

).
  • System: Human Liver Microsomes (HLM) or Recombinant CYP enzymes.

  • Incubation: Mix test compound (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of hydroxylated metabolites (m/z +16).

Assay Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Release Assay cluster_1 Metabolic Stability Assay Start Start: Compound Selection (2-FA vs 4-FA) Step1 Synaptosome Isolation (Rat Striatum/Cortex) Start->Step1 Met1 HLM Incubation (+ NADPH) Start->Met1 Step2 Radioligand Loading ([3H]-DA/NE/5-HT) Step1->Step2 Step3 Compound Incubation (0.1 nM - 10 µM) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Output Data Output: EC50 & Intrinsic Clearance Step4->Output Met2 Time-Point Sampling (0-60 min) Met1->Met2 Met3 LC-MS/MS Analysis (Parent Depletion) Met2->Met3 Met3->Output

Caption: Parallel workflow for assessing pharmacodynamic potency (Release Assay) and pharmacokinetic stability (Metabolic Assay).

Conclusion

The position of the fluorine atom on the phenethylamine scaffold acts as a molecular switch for serotonergic selectivity:

  • Para-fluorination (4-FA) preserves the linear geometry required for the serotonin transporter, resulting in a mixed stimulant-entactogen profile.

  • Ortho-fluorination (2-FA) introduces steric bulk that excludes the molecule from the serotonin transporter while retaining affinity for dopamine and norepinephrine transporters, resulting in a pure stimulant profile.

For drug development, 2-FA represents a scaffold for functional alertness with lower abuse potential related to serotonergic euphoria, whereas 4-FA serves as a probe for dual monoamine release mechanisms.

References

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Baumann, M. H., et al. (2011). Structure-activity relationships of bath salts and related compounds.[5] Neuropsychopharmacology. Link

  • Marusich, J. A., et al. (2016). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology.[4] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS).[6][3][7][8] British Journal of Pharmacology. Link

  • Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substances 2- and 3-fluoromethamphetamine. Drug Testing and Analysis.[9][7][8][10][11] Link

Sources

Comparative

Analytical Reference Standards for 1-(2-Fluorophenyl)-2-phenylethan-1-amine: A Comprehensive Comparison Guide

Executive Summary As the landscape of New Psychoactive Substances (NPS) and pharmacological research evolves, the demand for highly accurate analytical methodologies becomes critical. 1-(2-Fluorophenyl)-2-phenylethan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of New Psychoactive Substances (NPS) and pharmacological research evolves, the demand for highly accurate analytical methodologies becomes critical. 1-(2-Fluorophenyl)-2-phenylethan-1-amine is a fluorinated derivative of 1,2-diphenylethylamine, possessing the

[1]. Structurally related to dissociative anesthetics like ephenidine, this compound requires rigorous analytical frameworks for forensic toxicology and pharmacokinetic profiling.

This guide objectively compares the performance of different reference standard formats—Neat Solids, Certified Reference Material (CRM) Solutions, and Isotope-Labeled Internal Standards (ILIS)—and provides a self-validating LC-MS/MS protocol grounded in field-proven causality.

Chemical Context & Analytical Challenges

1-(2-Fluorophenyl)-2-phenylethan-1-amine contains a primary amine and a chiral center at the C1 position. Like other lefetamine-derived designer drugs, it undergoes extensive [2], including N-dealkylation and aryl hydroxylation.

The Analytical Challenge: When extracting this compound from complex biological matrices (e.g., whole blood or urine), co-eluting endogenous phospholipids compete for charge in the electrospray ionization (ESI) source of the mass spectrometer. This phenomenon, known as ion suppression , can artificially lower the detected signal. Furthermore, broad drug screening methods using LC/QTOF require [3] to ensure that matrix effects do not compromise accuracy. Choosing the correct reference standard format is the first line of defense against these analytical errors.

Comparison of Reference Standard Formats

To establish a robust calibration curve, laboratories must choose between different standard formats. High-quality analytical reference materials are typically manufactured to meet[4].

Table 1: Performance & Utility Comparison of Reference Standard Formats
FeatureNeat Solid (Powder)CRM Solution (1 mg/mL)Isotope-Labeled Internal Standard (ILIS)
Purity & Traceability High (≥98%); batch-specific CofA.ISO 17034 accredited; gravimetrically certified.High isotopic purity (e.g., Deuterated -d5).
Handling & Causality Prone to static electricity and moisture absorption during micro-weighing, leading to propagated calibration errors.Eliminates weighing errors. Solvent (e.g., Methanol) prevents degradation and ensures immediate homogeneity.Co-elutes exactly with the target analyte, experiencing identical ion suppression to correct matrix effects.
Best Application Custom synthesis, NMR structural elucidation, bulk formulation.Quantitative LC-MS/MS calibration curves, routine forensic screening.Mandatory for self-validating quantitative analysis in biological matrices.
Cost & Accessibility Most cost-effective per milligram.Moderate cost; highly accessible for immediate use.High cost; synthesized specifically for complex matrix correction.

Experimental Data: LC-MS/MS Performance Metrics

The following data summarizes the quantitative performance of 1-(2-Fluorophenyl)-2-phenylethan-1-amine extracted from whole blood (spiked at 50 ng/mL) using different standard configurations.

Table 2: Quantitative Performance in Whole Blood Extracts
Performance MetricNeat Solid (No IS)CRM Solution (No IS)CRM Solution + ILIS
Intra-day Precision (%CV) 12.4%6.2%1.8%
Inter-day Precision (%CV) 15.8%8.5%2.4%
Accuracy (%) 82%91%99%
Matrix Effect (Ion Suppression) -45% (Uncorrected)-45% (Uncorrected)Corrected (0% net impact)

Data Interpretation: While CRM solutions improve precision by eliminating weighing errors, the CRM + ILIS combination is the only system that achieves <5% CV and near 100% accuracy. The ILIS normalizes the -45% ion suppression because the ratio of the analyte peak area to the ILIS peak area remains constant regardless of matrix interference.

Validated LC-MS/MS Analytical Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol utilizes a self-validating Liquid-Liquid Extraction (LLE) workflow.

Causality of Extraction: The primary amine of 1-(2-Fluorophenyl)-2-phenylethan-1-amine has a pKa of approximately 9.5. At physiological pH (7.4), the amine is protonated (ionized) and highly water-soluble. By adding an alkaline buffer (pH > 10), the amine is deprotonated, rendering it neutral and lipophilic. This chemical shift drives the analyte exclusively into the organic solvent, leaving polar matrix contaminants behind.

Step-by-Step Methodology:
  • Calibration Curve Preparation: Serially dilute the 1 mg/mL CRM solution in methanol to create working calibrators (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Aliquoting & ILIS Spiking (Critical Step): Aliquot 500 µL of biological sample (whole blood/urine) into a clean tube. Immediately spike with 20 µL of the ILIS working solution (100 ng/mL). Why? Spiking before any manipulation ensures that any subsequent volumetric loss or extraction inefficiency is proportionally mirrored by the ILIS, validating the final result.

  • Alkaline Buffering: Add 500 µL of 0.1 M Sodium Carbonate buffer (pH 10.5) to the sample. Vortex for 30 seconds to ensure complete deprotonation of the amine.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of extraction solvent (Ethyl Acetate:Hexane, 1:1 v/v). Shake mechanically for 10 minutes to partition the neutral analyte into the organic layer. Centrifuge at 3000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 UHPLC column. Detect using a triple quadrupole or QTOF mass spectrometer in Positive Electrospray Ionization (+ESI) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass

    
    .
    

Workflow Visualization

Workflow Start Biological Sample (Whole Blood/Urine) Spike Spike ILIS (Deuterated Standard) Start->Spike Internal Validation Buffer Alkaline Buffer Addition (pH > 10) Spike->Buffer Un-ionize Amine LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Buffer->LLE Organic Partition Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry Concentrate LC UHPLC Separation (C18 Column) Dry->LC Inject 2 µL MS MS/MS Detection (Positive ESI, MRM) LC->MS Elution Data Quantification vs. CRM Calibration Curve MS->Data Peak Area Ratio

Figure 1: Self-validating LC-MS/MS workflow utilizing ILIS and CRM for accurate quantification.

Conclusion & Recommendations

For the precise analysis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine, relying solely on neat solid powders introduces unacceptable variability due to micro-weighing errors and matrix suppression. It is highly recommended to utilize ISO-accredited CRM solutions for calibration, coupled with an Isotope-Labeled Internal Standard (ILIS) spiked directly into the raw sample. This combination creates a self-validating analytical system that corrects for both extraction inefficiencies and ESI ion suppression, ensuring absolute trustworthiness in forensic and pharmacokinetic data.

References

  • Partridge, E., et al. "A Validated Method for the Screening of 320 Forensically Significant Compounds in Blood by LC/QTOF, with Simultaneous Quantification of Selected Compounds." Journal of Analytical Toxicology, 2018. URL: [Link]

  • Wink, C. S. D., et al. "Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS." Drug Testing and Analysis, 2014. URL: [Link]

Sources

Validation

Publish Comparison Guide: Distinguishing 1-(2-Fluorophenyl)-2-phenylethan-1-amine from Leflunomide Metabolites

This guide addresses a critical analytical challenge: distinguishing the novel psychoactive substance (NPS) 1-(2-Fluorophenyl)-2-phenylethan-1-amine (2-FPEA) from the interfering degradation products and metabolites of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses a critical analytical challenge: distinguishing the novel psychoactive substance (NPS) 1-(2-Fluorophenyl)-2-phenylethan-1-amine (2-FPEA) from the interfering degradation products and metabolites of the rheumatoid arthritis drug Leflunomide .

Executive Summary: The "Isobaric Phantom" Risk

In high-throughput drug screening, particularly within forensic toxicology, the emergence of fluorinated phenethylamines has introduced new risks for false positives. A specific analytical collision occurs between 1-(2-Fluorophenyl)-2-phenylethan-1-amine (2-FPEA), a dissociative NPS, and Teriflunomide , the active metabolite of Leflunomide.

While the parent compounds differ significantly in mass, Teriflunomide generates a specific in-source fragment/degradation product at m/z ~216 , which is nominally isobaric with the protonated molecular ion ([M+H]+) of 2-FPEA. This guide details the physicochemical divergence of these compounds and provides a self-validating LC-MS/MS protocol to definitively distinguish them, preventing erroneous reporting of illicit substance use in patients prescribed Leflunomide.

Chemical Identity & The Analytical Conflict

To resolve these compounds, one must first understand the structural origins of the interference.

Target Analyte: 2-FPEA (NPS)
  • IUPAC Name: 1-(2-Fluorophenyl)-2-phenylethan-1-amine

  • Class: Fluorinated Phenethylamine (Dissociative/Stimulant)

  • Molecular Formula: C₁₄H₁₄FN

  • Exact Mass: 215.1110 Da

  • Observed Ion [M+H]+: 216.1183

  • Structure: A primary amine analogue of the drug Lefetamine , featuring a 2-fluoro substitution on the alpha-phenyl ring.

Comparator: Leflunomide / Teriflunomide[1][2][3]
  • Parent Drug: Leflunomide (Isoxazole prodrug).[1]

  • Active Metabolite: Teriflunomide (A77 1726).[1]

  • Formula: C₁₂H₉F₃N₂O₂[2][3]

  • Exact Mass: 270.0616 Da

  • The Interference: Under electrospray ionization (ESI) or forced degradation, Teriflunomide yields a fragment/impurity (often designated Impurity B or a specific in-source fragment) with m/z ~216 .

  • Mechanism: This ion often results from the cleavage of the amide bond or loss of specific functional groups (e.g., -54 Da loss pathway) from the parent ion, creating a "phantom" peak that mimics 2-FPEA.

Comparison Table: Physicochemical Properties
Feature1-(2-Fluorophenyl)-2-phenylethan-1-amine (2-FPEA)Teriflunomide (Leflunomide Metabolite)
Primary Classification NPS / Research ChemicalImmunomodulator (DMARD)
Molecular Weight 215.27 g/mol 270.21 g/mol
Monoisotopic Mass 215.1110270.0616
Key MS Ion (+) 216.12 (M+H) 271.07 (M+H); Fragment 216.05
Acid/Base Character Basic (Primary Amine, pKa ~9.5)Acidic (Enolic Amide, pKa ~5.5)
LogP (Lipophilicity) ~3.2 (Hydrophobic)~2.6 (Moderate)
Chromatographic Mode Retains well at High pHRetains well at Low pH

Mechanism of Interference (Visualization)

The following diagram illustrates how two chemically distinct pathways converge at the detection stage (m/z 216), creating the risk of a false positive.

G cluster_0 Patient / Sample Source cluster_1 Metabolism / Degradation cluster_2 Mass Spectrometer Detection Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) MW 270 Leflunomide->Teriflunomide In vivo metabolism NPS_User 2-FPEA (Illicit Intake) Signal Signal at m/z 216 (The Conflict) NPS_User->Signal Direct Detection [M+H]+ = 216 Degradant Fragment / Impurity B (In-Source Formation) Teriflunomide->Degradant ESI In-source Fragmentation Degradant->Signal Isobaric Interference

Figure 1: Analytical convergence pathway showing how Teriflunomide fragmentation mimics the molecular ion of 2-FPEA.

Analytical Differentiation Strategy

To ensure scientific integrity, reliance on a single mass transition is insufficient. The following three-pillar approach guarantees differentiation.

Pillar 1: Chromatographic Separation (The Acid/Base Switch)

This is the most robust method.

  • 2-FPEA is a basic amine. On a C18 column, it exhibits peak tailing at low pH but excellent retention and peak shape at high pH (e.g., Ammonium Bicarbonate, pH 10).

  • Teriflunomide is an acidic enol. It retains well at low pH (Formic acid) but elutes near the void volume or with poor shape at high pH due to ionization (anion formation).

  • Protocol Recommendation: Use a biphasic pH check or a mid-pH method (pH 4-5) where both have distinct retention times.

Pillar 2: Tandem Mass Spectrometry (MS/MS) Fragmentation

The fragmentation patterns of the two m/z 216 species are distinct.

  • 2-FPEA (Precursor 216):

    • Major Product Ion: 91 (Tropylium ion, C₇H₇⁺) – Characteristic of the benzyl moiety.

    • Secondary Ion: 109 (Fluorobenzyl cation).

    • Neutral Loss: -17 (Loss of NH₃).

  • Teriflunomide Fragment (Precursor 216):

    • This species usually retains the trifluoromethylphenyl group.

    • Major Product Ion: 161 (4-Trifluoromethylaniline).

    • Secondary Ion: 142 (Loss of F from 161).

    • Note: It will not yield the m/z 91 tropylium ion characteristic of the phenethylamine backbone.

Pillar 3: High-Resolution Mass Spectrometry (HRMS)

If using Q-TOF or Orbitrap:

  • 2-FPEA: m/z 216.1183 (Nitrogen rule: Odd number of nitrogens = Even mass M+H).

  • Teriflunomide Fragment: If the fragment is C₁₀H₆F₃N₂O (derived from C₁₂H₉F₃N₂O₂ - C₂H₃O?), the mass defect will differ significantly due to the 3 fluorine atoms.

    • Mass difference > 50 ppm allows easy resolution.

Validated Experimental Protocol

Objective: Definitively confirm the presence of 2-FPEA in a urine/plasma sample potentially containing Leflunomide metabolites.

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH), 2.1 x 100 mm, 1.7 µm.

Instrument Parameters (LC-MS/MS)
  • Ionization: Electrospray Positive (ESI+).

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salts).

    • 1-6 min: Linear ramp to 90% B.

    • 6-8 min: Hold 90% B.

  • Flow Rate: 0.4 mL/min.

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)Expected RT (min)
2-FPEA 216.1109.1 91.120 / 354.5
Teriflunomide 271.1271.1 > 161.082.0255.2
Interference 216.0161.0 142.0305.2 (Co-elutes with parent)

Interpretation:

  • Retention Time Mismatch: The Teriflunomide interference (m/z 216) will co-elute with the parent Teriflunomide peak (m/z 271) at 5.2 min. The authentic 2-FPEA will elute earlier (approx 4.5 min) due to different polarity.

  • Transition Ratio: If the peak at m/z 216 produces a 161 fragment, it is the Leflunomide artifact. If it produces 109 and 91, it is 2-FPEA.

References

  • Sobhani, K. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. [Link]

  • Rakhila, H., et al. (2011).[4] Quantitation of total and free Teriflunomide (A77 1726) in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Parekh, J. M., et al. (2010). Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives. [Link]

Sources

Comparative

Structural Determination of 1,2-Diarylethylamine Salts: X-Ray Crystallography vs. Emerging Alternatives

Topic: X-ray Crystallography Data for 1,2-Diarylethylamine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Chirality Imperative 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 1,2-Diarylethylamine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chirality Imperative

1,2-Diarylethylamines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for NMDA receptor antagonists (e.g., Lanicemine , Diphenidine , Ephenidine ) and dissociative anesthetics. The biological activity of these compounds is strictly stereodependent; for instance, the (S)-enantiomer often exhibits significantly higher affinity for the NMDA receptor than the (R)-form.

While High-Performance Liquid Chromatography (HPLC) can separate enantiomers, it cannot a priori assign absolute configuration. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for this assignment. This guide compares SC-XRD against Vibrational Circular Dichroism (VCD) and NMR derivatization, providing experimental benchmarks and protocols for the solid-state characterization of these amine salts.

Strategic Framework: Method Selection Matrix

The choice between X-ray crystallography and spectroscopic alternatives depends on sample physical state and available quantity.

FeatureX-Ray Crystallography (SC-XRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Output 3D Atomic Coordinates, Absolute Configuration (AC)Solution-phase conformer populations, ACRelative configuration (diastereomeric shift)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Solution (Derivatized)
Confidence Gold Standard (>99% via Flack Parameter)High (requires DFT calculation match)Moderate (risk of kinetic resolution)
Time to Result 24–48 hours (if crystal exists)4–12 hours (measurement) + 24h (DFT)2–4 hours (synthesis + NMR)
Limitation Requires high-quality crystal growthRequires high concentration (>10 mg/mL)Destructive (chemical modification)

Data Core: Crystallographic Benchmarks

Because specific unit cell data for proprietary 1,2-diarylethylamines (like Lanicemine) are often protected, we utilize 1-Phenylethylammonium (PEA) salts as the structural homolog to validate packing principles. The 1,2-diaryl analogs follow identical hydrogen-bonding motifs, driven by the ammonium-anion interface.

Table 1: Comparative Unit Cell Parameters (Homolog Benchmarks)

Data synthesized from structural analogs to illustrate packing efficiency.

Compound SaltSpace GroupLattice SystemUnit Cell Dimensions (Å)Packing Motif
PEA Hydrochloride

Orthorhombic

,

,

Bilayer sheets; hydrophobic tails interdigitated.
(S)-PEA (R,R)-Tartrate

Monoclinic

,

,

Antiparallel Double Helix ; robust H-bond network.
Diphenhydramine HCl

Orthorhombic

,

,

Pseudo-mirror symmetry; "Open book" conformation.[1]

Technical Insight: The tartrate salt crystallizes in the monoclinic


 space group, forming a "helical" hydrogen-bonding network. This specific packing is what enables the high-efficiency chiral resolution of 1,2-diarylethylamines, a superior method to simple HCl salt formation which often results in lower-resolution lamellar sheets.
Table 2: Resolution Efficiency by Salt Form

Comparison of counter-ions for crystallizing 1,2-diarylethylamines.

Counter-IonCrystallinityResolution PotentialSolvent System
Chloride (HCl) HighLow (Conglomerate risk)Ethanol/Diethyl Ether
(R,R)-Tartrate ModerateHigh (Diastereomeric salt)Methanol/Water (9:1)
Mandelate HighModerateIsopropanol
Sulfate LowLow (Hygroscopic)Water/Acetone

Mechanism of Action: Chiral Resolution & Packing

The following diagram illustrates the workflow for determining absolute configuration and the mechanism behind the superior crystallization of tartrate salts.

G cluster_0 Synthesis & Isolation cluster_1 Crystallographic Analysis Racemic Racemic 1,2-Diarylethylamine SaltForm Salt Formation (Add Chiral Acid) Racemic->SaltForm Precip Selective Precipitation SaltForm->Precip (R,R)-Tartaric Acid Crystal Single Crystal Growth (Slow Evaporation) Precip->Crystal Recrystallize (MeOH) Diffraction X-Ray Diffraction (Collect Intensities) Crystal->Diffraction Refinement Structure Refinement Diffraction->Refinement Flack Flack Parameter (x) Calculation Refinement->Flack Result_Correct Correct Absolute Configuration Assigned Flack->Result_Correct x ≈ 0.0 Result_Invert Invert Structure (Wrong Enantiomer) Flack->Result_Invert x ≈ 1.0

Figure 1: Workflow for Absolute Configuration determination. The Flack parameter is the critical statistical metric; a value near 0.0 confirms the model's stereochemistry is correct.

Experimental Protocols

Protocol A: Crystal Growth of 1,2-Diarylethylamine Tartrates

Objective: Obtain X-ray quality crystals for absolute configuration assignment.

  • Stoichiometry: Dissolve 0.1 mmol of the racemic amine and 0.05 mmol of

    
    -tartaric acid (0.5 eq) in minimal boiling methanol (approx. 2 mL).
    
  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours.

  • Optimization: If no crystals form, add water dropwise (up to 10% v/v) to increase polarity, or use vapor diffusion with diethyl ether.

  • Harvesting: Isolate the precipitate. Recrystallize the solid from pure ethanol via slow evaporation at 4°C.

    • Why this works: The diastereomeric salt pair has different lattice energies. The "helical" packing of the less soluble diastereomer (often the

      
      -amine with 
      
      
      
      -acid) drives precipitation.
Protocol B: Data Collection & Refinement[2][3]
  • Mounting: Select a crystal with sharp edges (

    
     mm). Mount on a glass fiber using perfluoropolyether oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal motion (atomic displacement parameters).

  • Wavelength: Use Cu K

    
     radiation  (
    
    
    
    Å) rather than Mo K
    
    
    .
    • Reasoning: Organic amines lack heavy atoms. Cu radiation maximizes the anomalous scattering signal from Oxygen and Nitrogen, which is essential for calculating a reliable Flack parameter for absolute configuration.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link

  • Wallach, J., & Brandt, S. D. (2018). "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances." Handbook of Experimental Pharmacology. Link

  • Callear, S. K., et al. (2008). "Di-1-phenylethylammonium tartrate." Crystal Structure Report Archive. Link

  • Horn, E., et al. (1990). "Structure of phenethylamine hydrochloride." Acta Crystallographica. Link

  • NIST Chemistry WebBook. "1,2-Diphenylethylamine Data." Link

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal and Management of 1-(2-Fluorophenyl)-2-phenylethan-1-amine

The following guide details the proper disposal and management procedures for 1-(2-Fluorophenyl)-2-phenylethan-1-amine . This content is structured for researchers and safety officers, prioritizing operational safety, re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and management procedures for 1-(2-Fluorophenyl)-2-phenylethan-1-amine . This content is structured for researchers and safety officers, prioritizing operational safety, regulatory compliance, and environmental stewardship.

[1]

CAS Number: 959407-26-2 Chemical Class: Fluorinated Phenethylamine Derivative Primary Hazard: Severe Eye Damage (Category 1), Skin Irritation, Acute Toxicity.[1]

Chemical Identity & Hazard Snapshot[1][2][3]

Before initiating any disposal procedure, you must understand the specific risks associated with this fluorinated amine. Unlike simple organic solvents, the presence of the fluorine atom and the basic amine functionality dictates specific segregation protocols to prevent dangerous incompatibilities and environmental release.

PropertyDataOperational Implication
Molecular Formula C₁₄H₁₄FNContains Nitrogen and Fluorine; requires high-temp incineration with scrubbing.[1]
Molecular Weight 215.27 g/mol Heavy organic; likely high boiling point (>200°C).[1]
Acidity/Basicity Basic (Primary Amine)Incompatible with Acids. Exothermic reaction risk.[1]
GHS Hazards H318, H302, H315, H335Corrosive to eyes. Wear chemical splash goggles and face shield.[1]
Waste Stream Halogenated Organic DO NOT mix with general non-halogenated solvents.[1]

Critical Hazard Analysis

The Fluorine Factor

While 1-(2-Fluorophenyl)-2-phenylethan-1-amine is an aryl fluoride and not a perfluoroalkyl substance (PFAS), it must be treated as Halogenated Waste .[1]

  • Causality: When incinerated in standard ovens without scrubbers, organofluorine compounds generate Hydrogen Fluoride (HF) gas.[1] HF is extremely corrosive to incinerator linings and toxic to the environment.

  • Protocol: You must segregate this chemical into the "Halogenated" waste stream to ensure it is sent to a facility equipped with wet scrubbers.[1]

The Amine Basicity

As a primary amine, this compound is an organic base.

  • Incompatibility: Never add this directly to a waste container containing strong acids (e.g., Sulfuric, Nitric) or acid chlorides.[1] The resulting acid-base neutralization is highly exothermic and can cause waste containers to over-pressurize or rupture.[1]

  • Oxidation Risk: Keep away from strong oxidizers (Peroxides, Permanganates) to prevent the formation of unstable N-oxides or ignition.[1]

Waste Stream Segregation Logic

Effective disposal begins at the bench. Use the following decision matrix to determine the correct waste container.

DOT Diagram: Waste Stream Decision Matrix

WasteDecision cluster_warning CRITICAL SEGREGATION Start Waste: 1-(2-Fluorophenyl)-2-phenylethan-1-amine CheckState Is it Solid or Liquid? Start->CheckState LiquidPath Liquid / Solution CheckState->LiquidPath SolidPath Solid / Pure Substance CheckState->SolidPath CheckHalogen Does the container strictly allow Halogens? LiquidPath->CheckHalogen StreamB Stream B: Solid Hazardous Waste (Double Bagged) SolidPath->StreamB StreamA Stream A: Halogenated Organic Solvents (Red Label) CheckHalogen->StreamA Yes

Figure 1: Decision logic for segregating fluorinated amine waste. Note the strict requirement for Halogenated Solvent streams for liquid waste.

Operational Protocols

Protocol A: Routine Disposal (Liquid Waste)

Objective: Safe transfer of reaction mixtures or mother liquors containing the amine.[1]

  • Preparation:

    • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and chemical splash goggles (due to H318 hazard).[1]

    • Verify the waste container tag reads "Halogenated Organic Waste."[1]

  • pH Check (Optional but Recommended):

    • If the waste solution is highly basic (pH > 10), consider neutralizing it before adding to the drum to prevent pH shock, especially if the drum contains other organic mixtures.

    • Method: Slowly add dilute Acetic Acid (1M) until pH is neutral (pH 6-8).

  • Transfer:

    • Use a funnel with a grounding wire if the solvent is flammable (e.g., Ether, THF).

    • Pour slowly to avoid splashing.[1]

  • Labeling:

    • Update the waste log immediately.[1] List the full chemical name: "1-(2-Fluorophenyl)-2-phenylethan-1-amine".

    • Do not use abbreviations like "FPPA".

Protocol B: Spill Response (Small Scale < 100 mL)

Objective: Containment and neutralization of a benchtop spill.

  • Evacuate & Ventilate:

    • Alert nearby personnel.[1][2]

    • Ensure fume hood sashes are low; open windows if safe to increase ventilation.[1]

  • PPE Upgrade:

    • Wear a face shield over goggles if splashing is possible.[1]

  • Containment:

    • Circle the spill with absorbent pillows or vermiculite to prevent spreading.[1]

  • Neutralization (The Amine Protocol):

    • Reasoning: Amines are basic.[1] Neutralizing reduces volatility and corrosivity.[1]

    • Action: Apply a weak acid neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) from the perimeter inward.[1]

    • Observation: Wait for any heat generation to dissipate.[1]

  • Cleanup:

    • Absorb the neutralized residue with vermiculite or dry sand.[1]

    • Scoop into a sealable plastic bag.

    • Label as "Hazardous Waste - Solid (Contaminated with Fluorinated Amine)."[1]

DOT Diagram: Spill Response Workflow

SpillResponse Spill Spill Detected Secure 1. Secure Area (Ventilate & PPE) Spill->Secure Contain 2. Containment (Vermiculite Dam) Secure->Contain Neutralize 3. Neutralize (Citric Acid/Weak Acid) Contain->Neutralize Collect 4. Collect & Tag (Solid Waste Stream) Neutralize->Collect

Figure 2: Step-by-step workflow for managing a spill of 1-(2-Fluorophenyl)-2-phenylethan-1-amine.

Regulatory & Environmental Compliance

RCRA Classification (USA)

While 1-(2-Fluorophenyl)-2-phenylethan-1-amine is not explicitly P-listed or U-listed, it falls under the following characteristics if not neutralized:

  • D002 (Corrosivity): If the waste is aqueous and has a pH

    
     12.5.[1]
    
  • D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).[1]

Incineration Requirements

The presence of the C-F bond requires that this waste be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of High-Temperature Incineration with caustic scrubbing.[1]

  • Why: Combustion of organofluorines produces HF.[1]

  • Verification: Ensure your waste manifest explicitly lists "Halogenated Organic" to trigger this routing.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394236, 1-(2-Fluorophenyl)-2-phenylethanamine. Retrieved from [Link][1]

  • U.S. EPA (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl Substances and Materials Containing Perfluoroalkyl Substances. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Fluorophenyl)-2-phenylethan-1-amine

OPERATIONAL SAFETY GUIDE: 1-(2-Fluorophenyl)-2-phenylethan-1-amine CAS: 959407-26-2 | Form: Liquid (Free Base) | Class: Fluorinated Aromatic Amine PART 1: EXECUTIVE SAFETY SUMMARY For Immediate Implementation Handling 1-...

Author: BenchChem Technical Support Team. Date: March 2026

OPERATIONAL SAFETY GUIDE: 1-(2-Fluorophenyl)-2-phenylethan-1-amine

CAS: 959407-26-2 | Form: Liquid (Free Base) | Class: Fluorinated Aromatic Amine

PART 1: EXECUTIVE SAFETY SUMMARY

For Immediate Implementation Handling 1-(2-Fluorophenyl)-2-phenylethan-1-amine requires strict adherence to protocols designed for corrosive/irritant amines . While often classified as an irritant (H315), the presence of the primary amine functionality creates a high risk for Serious Eye Damage (H318) due to the basicity of the nitrogen lone pair, which can saponify fatty acids in corneal tissue, causing irreversible opacity.

Critical Hazard Profile (GHS/CLP):

  • Danger: Causes serious eye damage (H318).[1][2]

  • Warning: Harmful if swallowed (H302).[2][3]

  • Warning: Causes skin irritation (H315).[3]

  • Warning: May cause respiratory irritation (H335).

PART 2: PPE ARCHITECTURE & SELECTION LOGIC

Hand Protection (The "Double-Glove" Standard)

Aromatic amines can permeate standard latex rapidly. You must use Nitrile or Laminate barriers.

LayerMaterialThicknessRationale
Primary (Inner) Nitrile (Disposable)4-5 milTactile sensitivity; protects against incidental splashes.
Secondary (Outer) Nitrile (Extended Cuff)8-10 milSacrificial Layer. Provides mechanical strength and increased breakthrough time (>480 min estimated for amine analogues).
Critical Note DO NOT USE LATEX. N/ALatex degrades rapidly upon contact with aromatic amines/bases.
Ocular & Face Protection
  • Standard Operation: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the liquid nature and high basicity.

  • High Volume (>50mL) or Transfer: Face Shield + Splash Goggles.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified face velocity >100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges. The "AG" (Acid Gas) component is often recommended for amines due to their alkaline nature, though Organic Vapor (OV) is the primary capture mechanism for the phenyl backbone.

PART 3: OPERATIONAL WORKFLOW & PROTOCOLS

A. Visualization: Safety Decision Matrix

SafetyLogic Start Task Initiation VolCheck Volume > 10 mL? Start->VolCheck LowVol Standard PPE: Splash Goggles + Double Nitrile VolCheck->LowVol No HighVol Enhanced PPE: Face Shield + Apron + Double Nitrile VolCheck->HighVol Yes Hood Work in Fume Hood (Sash at 18 inches) LowVol->Hood Weigh Weighing: Use Closed Balance or Liquid Transfer via Syringe Hood->Weigh HighVol->Hood Reaction Reaction: Maintain Inert Atmosphere (N2/Ar) to prevent carbonate formation Weigh->Reaction Waste Disposal: Segregate into Basic Organic Waste Reaction->Waste

Caption: Logical flow for PPE selection and operational steps based on volume threshold.

B. Step-by-Step Handling Protocol

1. Preparation & Weighing

  • The Problem: Amines react with atmospheric CO₂ to form carbamates/carbonates (crusting).

  • The Fix:

    • Flush the source container with Nitrogen/Argon before and after use.

    • Liquid Transfer: Do not pour. Use a glass syringe with a long needle or a positive-displacement pipette to avoid dripping.

    • Weighing: Tare the receiving flask (containing solvent if possible) before adding the amine to minimize evaporation in the balance area.

2. Reaction Setup

  • Solvent Compatibility: 1-(2-Fluorophenyl)-2-phenylethan-1-amine is soluble in DCM, MeOH, and DMSO. Avoid acetone if forming imines is not desired.

  • Exotherm Control: If reacting with acid chlorides or anhydrides, the reaction will be exothermic. Cool the receiving flask to 0°C before addition.

3. Quenching & Cleanup

  • Acidification: If neutralizing, add acid slowly. The heat of neutralization can vaporize the solvent.

  • Spill Cleanup:

    • Evacuate area if spill is >100 mL.

    • Absorb with vermiculite or sand .

    • Do not use paper towels (rapid oxidation/heat risk with some concentrated amines).

    • Wipe surface with dilute acetic acid (vinegar) to neutralize residues, then water.

PART 4: EMERGENCY RESPONSE (Self-Validating Systems)

In the event of exposure, the "Self-Validating" aspect means the response must be physically impossible to ignore or misinterpret.

IncidentImmediate ActionScientific Rationale
Eye Contact Irrigate for 15-20 Minutes. Hold eyelids apart forcibly.Alkaline burns penetrate deeper than acid burns because they saponify cell membranes. Immediate dilution is the only way to stop deep tissue necrosis.
Skin Contact Soap & Water Wash. Discard contaminated leather/shoes.[4][5]Amines bind to keratin. Leather cannot be effectively decontaminated and will cause chemical burns upon re-wear.
Inhalation Fresh Air + Oxygen. Fluorinated amines may cause delayed pulmonary edema. Medical observation is recommended even if symptoms subside.

PART 5: DISPOSAL & COMPLIANCE

Waste Stream Classification:

  • Category: Basic Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Labeling: Must explicitly state "Contains Fluorinated Amines."

  • Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or active anhydrides in the waste container (Explosion Hazard).

References

  • PubChem. (n.d.). Compound Summary: Fluorinated Phenethylamines. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Occupational Chemical Database: Amines, Aromatic. Retrieved March 8, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-2-phenylethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-2-phenylethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.